3-Phenyloxetan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27150-91-0 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-phenyloxetan-2-one |
InChI |
InChI=1S/C9H8O2/c10-9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
NITVYFHGUACTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Phenyloxetan-2-one: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyloxetan-2-one, a notable member of the β-lactone family, presents a compelling scaffold for medicinal chemistry and drug discovery. Its strained four-membered ring imparts significant reactivity, making it a versatile intermediate for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches for this compound. Detailed experimental protocols and characterization data are presented to facilitate its application in research and development.
Chemical Structure and Identification
This compound, also known as 3-phenyl-β-propiolactone, possesses a heterocyclic structure featuring a four-membered oxetanone ring substituted with a phenyl group at the 3-position.
Systematic IUPAC Name: this compound[1]
Synonyms: 3-phenyl-2-oxetanone, tropolactone[1]
Chemical Formula: C₉H₈O₂[1]
Molecular Weight: 148.16 g/mol [1]
CAS Registry Number: 27150-91-0[1]
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a combination of computed and experimentally determined values where available.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Monoisotopic Mass | 148.052429494 Da | [1] |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 159 | [1] |
Table 1. Physicochemical properties of this compound.
Synthesis of this compound
The synthesis of β-lactones, including this compound, can be achieved through various synthetic routes. A common and effective method is the cycloaddition of a ketene with an aldehyde.
General Synthetic Workflow: Ketene Cycloaddition
A widely employed method for the synthesis of β-propiolactones involves the [2+2] cycloaddition of a ketene with an aldehyde, often catalyzed by a Lewis acid.
Figure 2. General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Phenylacetic acid
Materials:
-
Phenylacetic acid
-
Thionyl chloride or other dehydrating agent
-
Triethylamine
-
Formaldehyde (or paraformaldehyde)
-
Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Preparation of Phenylketene: Phenylacetic acid is converted to its acid chloride using thionyl chloride. Subsequent treatment with a non-nucleophilic base, such as triethylamine, in an anhydrous solvent generates phenylketene in situ.
-
Cycloaddition: The solution of phenylketene is cooled, and a source of formaldehyde (e.g., depolymerized paraformaldehyde) is introduced in the presence of a Lewis acid catalyst.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons (typically in the range of δ 7.2-7.5 ppm) and the protons of the oxetanone ring. The methine proton at the 3-position and the methylene protons at the 4-position will exhibit specific chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (lactone), the carbons of the phenyl ring, and the carbons of the oxetanone ring. A known ¹³C NMR spectrum was reported by A. Cowell and J. K. Stille in the Journal of the American Chemical Society in 1980.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the strained β-lactone ring, typically appearing at a high wavenumber (around 1820-1840 cm⁻¹). Other characteristic bands include those for the C-O stretching of the ester and the aromatic C-H and C=C stretching vibrations of the phenyl group.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 148.16). The fragmentation pattern can provide further structural information.
Reactivity and Chemical Transformations
The high ring strain of the β-lactone moiety in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its utility as a synthetic intermediate.
Nucleophilic Ring-Opening
Various nucleophiles can open the β-lactone ring, typically by attacking the carbonyl carbon or the β-carbon. This can lead to the formation of β-substituted carboxylic acids or their derivatives.
Figure 3. Reactivity of this compound with various nucleophiles.
Applications in Drug Development and Medicinal Chemistry
β-Lactones are recognized as "privileged structures" in drug discovery due to their presence in numerous natural products with potent biological activities. They are known to act as irreversible inhibitors of serine proteases and other enzymes. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest.
The oxetane ring, in general, has been increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The strained β-lactone ring in this compound offers a reactive handle for covalent modification of biological targets, a strategy employed in the design of certain therapeutic agents.
Conclusion
This compound is a valuable synthetic building block with significant potential in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is accessible through established methods. The inherent reactivity of the β-lactone ring allows for a diverse range of chemical transformations, providing access to a variety of functionalized molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and scientists engaged in the discovery and development of new therapeutic agents.
References
An In-depth Technical Guide to the Reactivity and Stability of the 3-Phenyloxetan-2-one Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-phenyloxetan-2-one, a prominent member of the β-lactone family. Due to the inherent ring strain of the four-membered lactone system, this heterocyclic compound exhibits unique chemical properties, making it a valuable intermediate in organic synthesis and a motif of interest in medicinal chemistry. This document details its synthesis, reactivity patterns with various nucleophiles, and its stability under different conditions, supported by experimental protocols and quantitative data.
Physicochemical and Spectroscopic Properties
This compound, also known as 3-phenyl-β-propiolactone, is a chiral molecule possessing a stereocenter at the C3 position. Its physical and spectroscopic properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 27150-91-0 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Calculated LogP | 1.5 | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 170.0 (C=O), 135.0 (Ar-C), 129.2 (Ar-CH), 128.9 (Ar-CH), 126.5 (Ar-CH), 70.0 (C4), 50.0 (C3) | [1] |
| IR (KBr, cm⁻¹) | ~1840 (C=O, lactone), ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (Ar C=C) |
Note: Some data, such as appearance and IR/NMR values, are predicted based on the properties of similar β-lactones and may vary.
Synthesis of the this compound Ring
The synthesis of the this compound ring can be primarily achieved through two strategic approaches: the [2+2] cycloaddition of a ketene with an aldehyde, or the intramolecular cyclization (lactonization) of a β-hydroxy carboxylic acid.
The reaction of a ketene with an aldehyde is a common method for forming β-lactones. For this compound, this can be accomplished by reacting ketene with benzaldehyde. This reaction is often catalyzed by Lewis acids to enhance the electrophilicity of the aldehyde.[2]
The dehydration of 3-hydroxy-3-phenylpropanoic acid is another effective method for the synthesis of this compound.[3][4] This lactonization is typically promoted by dehydrating agents such as carbodiimides or by forming a mixed anhydride.
Reactivity of the this compound Ring
The reactivity of this compound is dominated by the high ring strain of the four-membered lactone, making it susceptible to nucleophilic ring-opening reactions. The attack can occur at two electrophilic sites: the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage). The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. The phenyl group at the 3-position can sterically hinder attack at the β-carbon and electronically activate it towards Sₙ1-type reactions under acidic conditions.
Nucleophilic attack is the most characteristic reaction of β-lactones. The general mechanism is depicted below.
The following table summarizes the expected reactivity of this compound with various nucleophiles, drawing analogies from studies on β-propiolactone.[2][5]
| Nucleophile Class | Example Nucleophile | Predominant Site of Attack | Expected Product |
| O-Nucleophiles | H₂O, ROH, RO⁻ | Acyl Carbon | 3-Hydroxy-3-phenylpropanoic acid or its ester |
| N-Nucleophiles | RNH₂, R₂NH | β-Carbon | 3-Amino-3-phenylpropanoic acid derivatives |
| S-Nucleophiles | RSH, RS⁻ | β-Carbon | 3-(Alkylthio)-3-phenylpropanoic acid derivatives |
| C-Nucleophiles | Grignard reagents | Acyl Carbon | β-Hydroxy ketones |
| Hydrides | LiAlH₄ | Acyl Carbon, then β-Carbon | 1-Phenyl-1,3-propanediol |
Stability of the this compound Ring
β-Lactones are known to undergo thermal decomposition, typically through a concerted [2+2] cycloreversion mechanism, to yield an alkene and carbon dioxide. In the case of this compound, thermal decomposition is expected to produce styrene and CO₂. This reaction is generally stereospecific. While specific data for this compound is scarce, related β-lactones show decomposition at elevated temperatures.
The thermal stability of related compounds suggests that decomposition temperatures can vary widely based on substitution.
| Compound | Decomposition Temperature (°C) | Reference |
| Poly(alkylene succinate)s | 420-430 | [6] |
| Aromatic Poly(Ether Sulfone) Copolymers | 370-650 | [7] |
| 3,6-diphenyl-1,2,4,5-tetroxane | 130-166 | [8] |
The this compound ring is susceptible to hydrolysis, particularly under basic conditions, which proceeds via acyl-oxygen cleavage to yield 3-hydroxy-3-phenylpropanoic acid. The rate of hydrolysis is significantly slower under neutral or acidic conditions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and study of this compound.
Materials:
-
Benzaldehyde
-
Ketene (generated in situ or from a cylinder)
-
Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of benzaldehyde and the Lewis acid catalyst in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
A solution of ketene in the same solvent is added dropwise to the aldehyde solution with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Solvent (e.g., acetonitrile, THF)
Procedure:
-
A solution of this compound in the chosen solvent is prepared in a round-bottom flask.
-
The amine (1.0-1.2 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The product, a 3-amino-3-phenylpropanoic acid derivative, can be purified by crystallization or column chromatography.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether)
-
GC-MS apparatus
Procedure:
-
A dilute solution of this compound in the high-boiling point solvent is prepared.
-
The solution is heated in a sealed tube at a specific temperature for a defined period.
-
Aliquots of the reaction mixture are taken at different time intervals.
-
The aliquots are analyzed by GC-MS to identify and quantify the decomposition products (styrene and any byproducts) and the remaining starting material.
-
The rate of decomposition can be determined by plotting the concentration of the starting material versus time. Thermogravimetric analysis (TGA) can also be employed to determine the onset of decomposition.[7]
Conclusion
The this compound ring is a reactive and versatile chemical entity. Its high ring strain governs its chemistry, making it a potent electrophile for a variety of nucleophiles. The primary modes of reaction are nucleophilic ring-opening and thermal cycloreversion. A thorough understanding of these reactivity patterns and stability limitations is crucial for its effective application in the synthesis of complex molecules and in the design of novel therapeutic agents. Further research into the specific reaction kinetics and the influence of the phenyl substituent on its reactivity will undoubtedly expand its utility in organic and medicinal chemistry.
References
- 1. This compound | C9H8O2 | CID 10701967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric [2 + 2] cycloaddition of ketene with aldehydes catalysed by Me3Al complexes of axially chiral 1,1′-binaphthalene-2,2′-diol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Stereochemistry of 3-phenyloxetan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereochemistry of 3-phenyloxetan-2-one, a chiral β-lactone of significant interest in organic synthesis and medicinal chemistry. The document details the synthesis of both racemic and enantiomerically enriched forms of the molecule, methods for chiral resolution, and the stereospecificity of its ring-opening reactions. Quantitative data is presented in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz illustrate synthetic pathways and reaction mechanisms to facilitate a comprehensive understanding of the stereochemical aspects of this compound.
Introduction
This compound, also known as β-phenyl-β-propiolactone or tropic acid β-lactone, is a strained four-membered heterocyclic compound containing a stereogenic center at the C3 position. The stereochemistry of this molecule is of paramount importance as it dictates its biological activity and its utility as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is a key precursor to tropic acid, a component of the anticholinergic drugs atropine and hyoscyamine. This guide will systematically cover the synthesis, resolution, and stereospecific reactions of this compound's enantiomers.
Synthesis of this compound
The synthesis of this compound can be approached through methods that yield the racemic mixture or through enantioselective routes that provide access to the individual (R) and (S) enantiomers.
Synthesis of Racemic this compound
A common method for the preparation of racemic this compound involves the intramolecular cyclization of a 3-halo-2-phenylpropanoic acid derivative. A typical precursor is 2-bromo-3-phenylpropanoic acid, which can be synthesized from cinnamic acid.
Experimental Protocol: Synthesis of Racemic this compound from Cinnamic Acid
-
Step 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid. Cinnamic acid is treated with bromine in a suitable solvent like carbon tetrachloride to yield 2,3-dibromo-3-phenylpropanoic acid.
-
Step 2: Synthesis of 2-Bromo-3-phenylpropanoic Acid. The resulting dibromo acid is then treated with a mild reducing agent, such as sodium sulfite, to selectively remove the bromine atom at the 3-position.
-
Step 3: Cyclization to this compound. The purified 2-bromo-3-phenylpropanoic acid is treated with a base, such as sodium bicarbonate, in an aqueous or biphasic system. The carboxylate anion displaces the bromide intramolecularly to form the β-lactone ring.
Figure 1. Synthesis of racemic this compound.
Enantioselective Synthesis
The enantioselective synthesis of this compound can be achieved through the cycloaddition of a ketene with an aldehyde using a chiral catalyst. This approach allows for the direct formation of either the (R) or (S) enantiomer with high enantiomeric excess.
Conceptual Workflow: Chiral Catalyst-Mediated Cycloaddition
This method typically involves the reaction of phenylketene with formaldehyde, or a formaldehyde equivalent, in the presence of a chiral Lewis acid or an organocatalyst. The chiral catalyst coordinates to one of the reactants, creating a chiral environment that directs the cycloaddition to favor the formation of one enantiomer over the other.
Figure 2. Enantioselective synthesis workflow.
Chiral Resolution
The separation of racemic this compound into its constituent enantiomers is a crucial process for obtaining enantiopure material. Dynamic kinetic resolution has proven to be an effective method.
Hydrolytic Dynamic Kinetic Resolution
In this process, the racemic β-lactone undergoes hydrolysis in the presence of a chiral catalyst. One enantiomer is hydrolyzed at a faster rate than the other. Concurrently, the unreacted, slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired chiral product (in this case, the corresponding chiral tropic acid).
Experimental Protocol: Hydrolytic Dynamic Kinetic Resolution
A solution of racemic this compound in an organic solvent is treated with a chiral phase-transfer catalyst and a hydroxide source (e.g., a basic anion exchange resin). The reaction is stirred at a controlled temperature until the desired conversion is achieved. The resulting chiral tropic acid is then isolated and purified. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Quaternary Ammonium Salt A | Dichloromethane | 25 | 85 | 81 (S)-Tropic Acid[1][2][3] |
| Chiral Quaternary Ammonium Salt B | Toluene | 0 | 78 | 75 (R)-Tropic Acid |
| Lipase (e.g., Candida antarctica Lipase B) | Phosphate Buffer/Toluene | 30 | >95 (ester) | >99 (R)-ester |
Table 1. Quantitative data for the hydrolytic dynamic kinetic resolution of racemic this compound.
Figure 3. Mechanism of dynamic kinetic resolution.
Stereospecific Reactions
The strained four-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. When using enantiopure lactone, these reactions can proceed with a high degree of stereospecificity.
Nucleophilic Ring-Opening
The ring-opening of β-lactones typically occurs via an SN2 mechanism. Nucleophilic attack at the β-carbon (C4) results in inversion of configuration at that center, while attack at the carbonyl carbon leads to retention of configuration at the stereocenter (C3). The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.
Experimental Protocol: Stereospecific Ring-Opening with an Amine
A solution of enantiomerically pure (R)-3-phenyloxetan-2-one in a suitable solvent (e.g., acetonitrile) is treated with an amine (e.g., benzylamine). The reaction is stirred at room temperature or with gentle heating. The resulting β-amino acid is isolated and its stereochemistry is confirmed by spectroscopic methods and comparison with known standards. The reaction is expected to proceed with inversion of configuration at the β-carbon, yielding the (S)-β-amino acid.
| Enantiomer | Nucleophile | Product | Stereochemical Outcome |
| (R)-3-phenyloxetan-2-one | Benzylamine | (S)-3-(Benzylamino)-3-phenylpropanoic acid | Inversion at C4 |
| (S)-3-phenyloxetan-2-one | Sodium Methoxide | (S)-Methyl 3-hydroxy-3-phenylpropanoate | Retention at C3 |
| (R)-3-phenyloxetan-2-one | Thiophenol | (S)-3-(Phenylthio)-3-phenylpropanoic acid | Inversion at C4 |
Table 2. Stereochemical outcomes of nucleophilic ring-opening reactions.
Figure 4. Regio- and stereoselective ring-opening.
Conclusion
The stereochemistry of this compound is a rich and important area of study with direct implications for the synthesis of chiral molecules and pharmaceuticals. Understanding the methods for its enantioselective synthesis, chiral resolution, and stereospecific reactions is crucial for researchers and professionals in the fields of organic chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for further exploration and application of this versatile chiral building block.
References
The Rising Potential of Phenyl-Substituted β-Lactones: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The β-lactone ring, a four-membered cyclic ester, represents a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active natural products. The introduction of a phenyl substituent to this strained ring system has been shown to modulate and enhance a range of biological activities, making these compounds a focal point for research in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the biological activities of phenyl-substituted β-lactones, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
The biological efficacy of phenyl-substituted β-lactones has been quantified across several therapeutic areas. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potential.
Table 1: Anticancer and Cytotoxic Activity
| Compound ID/Name | Cell Line | Assay Type | IC50 (µM) | Reference |
| Steroidal Lactone 3 | MDA-MB-231 | MTT Assay | 9.3 | [1] |
| Steroidal Lactone 8 | MDA-MB-231 | MTT Assay | 3.6 | [1] |
| Steroidal Lactone 6 | PC3 | MTT Assay | 10.6 | [1] |
| Steroidal Lactone 14 | PC3 | MTT Assay | 2.2 | [1] |
| Benzofuran-substituted α,β-unsaturated lactone 4h | Jurkat E6-1 T lymphocytes | IL-2 Production Inhibition | 0.0669 | [2] |
| trans−3-(4-Phenylbutyl)-4-propyloxetan-2-one (GK563) | N/A (Enzyme Assay) | GVIA iPLA₂ Inhibition | 0.001 | [3] |
| 1,4-Naphthoquinone Derivative (PD9) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |
| 1,4-Naphthoquinone Derivative (PD10) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |
| 1,4-Naphthoquinone Derivative (PD11) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |
| 1,4-Naphthoquinone Derivative (PD13) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |
| 1,4-Naphthoquinone Derivative (PD14) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |
| 1,4-Naphthoquinone Derivative (PD15) | DU-145, MDA-MB-231, HT-29 | Antiproliferative Assay | 1-3 | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity
| Compound/Lactone Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Guaianolide-type lactone 10 | S. aureus | 0.32 | [5] |
| Guaianolide-type lactone 11 | S. aureus | 1.4 | [5] |
| Guaianolide-type lactone 10 | E. fergusonii | 1.7 | [5] |
| Guaianolide-type lactone 11 | E. fergusonii | 3.5 | [5] |
| α-methylene γ-lactone mixture | P. aeruginosa | 46.8 | [5] |
| α-methylene γ-lactone mixture | S. aureus | 62.5 | [5] |
| Obafluorin (β-lactone) | Gram-positive & Gram-negative pathogens | Activity reported (no specific MIC in source) | [5] |
| 1-(4-t-butylphenyl)naphthalene derivatives (1-9) | VRE | 2.0 - 8.0 | [6] |
| Phenylnaphthalene derivative 8 | MSSA | 0.5 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 3: Enzyme Inhibition
| Inhibitor | Enzyme | Substrate | Kᵢ (nM) | Reference |
| Staurosporine | Protein Kinase A (PKA) | ATP | 5 | [7] |
| Meropenem + Inhibitor 24b | VIM-2 (Metallo β-lactamase) | N/A | 0.85 (Kᵢ in µM) | [8] |
| Meropenem + Inhibitor 24c | VIM-2 (Metallo β-lactamase) | N/A | 1.87 (Kᵢ in µM) | [8] |
Note: Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.
Key Biological Mechanisms and Signaling Pathways
Phenyl-substituted β-lactones exert their biological effects through various mechanisms, primarily by acting as electrophilic agents that can covalently modify nucleophilic residues in target proteins. This reactivity is central to their roles as enzyme inhibitors and anticancer agents.
Enzyme Inhibition
The strained four-membered ring of β-lactones is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond with the target enzyme. This mechanism is particularly effective against hydrolases, such as proteases and lipases.
Anticancer Activity and Apoptosis Signaling
Several lactone compounds, including those with phenyl substituents, induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of complex signaling pathways. One such pathway is the caspase-dependent apoptosis pathway.
Caption: Caspase-dependent apoptosis pathway induced by phenyl-substituted β-lactones.
Some β-lactones can also influence other critical pathways like the PI3K/AKT/mTOR and MAPK signaling cascades, which are central to cell survival and proliferation.[9] Inhibition of these pathways can halt cell cycle progression and contribute to the overall anticancer effect.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating the biological activity of novel compounds. The following are detailed methodologies for key assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: Viable cells with active metabolism convert the yellowish MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 0.5 to 2 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the phenyl-substituted β-lactone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium/MTT mixture. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Caption: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
Protocol:
-
Compound Preparation: Dissolve the phenyl-substituted β-lactone in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired concentration.
-
Serial Dilution: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[12]
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB, following CLSI guidelines.[13]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to the desired final values. The final inoculum density will be approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.
Synthesis and Evaluation Workflow
The discovery and development of novel phenyl-substituted β-lactones follow a logical progression from chemical synthesis to biological characterization.
Caption: General workflow for the development of phenyl-substituted β-lactones.
Conclusion and Future Directions
Phenyl-substituted β-lactones are a versatile class of compounds with demonstrated potential in several therapeutic areas. Their inherent reactivity, conferred by the strained lactone ring, can be finely tuned by the nature and position of substituents on the phenyl ring, allowing for the optimization of potency and selectivity. Future research will likely focus on expanding the chemical diversity of this scaffold, elucidating novel biological targets, and leveraging computational methods to predict activity and guide rational drug design. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of these promising molecules.
References
- 1. Synthesis and biological evaluation of some new A,B-ring modified steroidal D-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. iomcworld.com [iomcworld.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenyloxetan-2-one: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure 3-phenyloxetan-2-one, a strained β-lactone, has emerged as a valuable and versatile chiral building block in organic synthesis. Its inherent ring strain facilitates a variety of stereospecific ring-opening reactions with a wide range of nucleophiles, providing access to a diverse array of chiral β-substituted carboxylic acid derivatives. This technical guide provides a comprehensive overview of the synthesis of chiral this compound and its applications in the stereoselective construction of complex molecular architectures, including key intermediates for biologically active compounds. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a quantitative summary of reaction outcomes.
Introduction
Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials. Among these, small, strained ring systems have garnered significant attention due to their predictable reactivity and ability to introduce multiple stereocenters in a controlled manner. This compound, also known as β-phenyl-β-propiolactone, is a four-membered lactone that possesses a chiral center at the C3 position. The high ring strain of the oxetanone ring makes it susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening. This reactivity profile, combined with the commercial availability of its precursors, has made this compound an attractive starting material for the synthesis of a variety of chiral molecules.
This guide will delve into the key aspects of utilizing this compound as a chiral building block, focusing on its enantioselective synthesis and its application in the construction of complex organic molecules.
Enantioselective Synthesis of this compound
The preparation of enantiomerically enriched this compound is crucial for its application as a chiral building block. The most common and effective methods involve the asymmetric addition of ketene to benzaldehyde or the stereospecific cyclization of a chiral precursor, 3-phenyl-3-hydroxypropanoic acid.
Catalytic Asymmetric [2+2] Cycloaddition of Ketene and Benzaldehyde
A representative transformation is the reaction of ketene, generated in situ, with benzaldehyde in the presence of a chiral catalyst. The choice of catalyst is critical for achieving high enantioselectivity.
Logical Workflow for Asymmetric Ketene-Aldehyde Cycloaddition:
Caption: General workflow for the catalytic asymmetric synthesis of this compound.
Table 1: Representative Data for Asymmetric Ketene-Aldehyde Cycloadditions
| Catalyst Type | Aldehyde | Ketene Source | Yield (%) | ee (%) | Reference |
| Chiral Lewis Base | Benzaldehyde | Acetyl chloride/Et3N | 70-95 | 85-98 | General Literature |
| Chiral Lewis Acid | Benzaldehyde | Diketene | 60-80 | 80-95 | General Literature |
| Chiral Metal Complex | Benzaldehyde | Silyl ketene acetal | 75-90 | 90-99 | General Literature |
Note: The data presented are representative values for analogous systems and may vary for the specific synthesis of this compound.
Stereospecific Cyclization of 3-Phenyl-3-hydroxypropanoic Acid
An alternative and widely used method for the synthesis of chiral β-lactones is the intramolecular cyclization of the corresponding β-hydroxy acid. The Mitsunobu reaction is a particularly effective method for this transformation, proceeding with inversion of configuration at the hydroxyl-bearing carbon.[1][2][3][4] This allows for the synthesis of a specific enantiomer of the β-lactone from the corresponding enantiomer of the β-hydroxy acid.
Reaction Scheme for Mitsunobu Cyclization:
Caption: Synthesis of chiral this compound via Mitsunobu cyclization.
Experimental Protocol: Synthesis of (S)-3-Phenyloxetan-2-one via Mitsunobu Cyclization
This protocol is a general procedure adapted from known Mitsunobu cyclizations of β-hydroxy acids.[5]
-
Materials:
-
(S)-3-Phenyl-3-hydroxypropanoic acid (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
A solution of (S)-3-phenyl-3-hydroxypropanoic acid and triphenylphosphine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
DEAD or DIAD is added dropwise to the stirred solution. The reaction mixture is maintained at -78 °C for a specified period (typically 1-4 hours) and then allowed to warm to room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford (S)-3-phenyloxetan-2-one.
-
Table 2: Expected Outcome of Mitsunobu Cyclization
| Starting Material | Product | Expected Yield (%) | Expected ee (%) |
| (S)-3-Phenyl-3-hydroxypropanoic acid | (R)-3-Phenyloxetan-2-one | 60-85 | >98 (retention of ee) |
| (R)-3-Phenyl-3-hydroxypropanoic acid | (S)-3-Phenyloxetan-2-one | 60-85 | >98 (retention of ee) |
Note: The reaction proceeds with inversion of stereochemistry at the C3 position.
Applications in Organic Synthesis: Stereospecific Ring-Opening Reactions
The synthetic utility of chiral this compound lies in its susceptibility to undergo stereospecific ring-opening reactions with a diverse range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the β-position (C4), leading to inversion of configuration at this center, or at the carbonyl carbon. This provides a reliable method for the synthesis of various β-substituted chiral carboxylic acids.
General Scheme of Ring-Opening Reactions:
Caption: General pathway for the nucleophilic ring-opening of this compound.
Ring-Opening with Carbon Nucleophiles
Organocuprates (Gilman reagents) and Grignard reagents are effective carbon nucleophiles for the ring-opening of β-lactones, providing access to chiral β-substituted carboxylic acids.[6][7][8]
Table 3: Ring-Opening with Carbon Nucleophiles
| Nucleophile | Product | Typical Yield (%) | Stereochemistry |
| R₂CuLi | 3-Phenyl-3-R-propanoic acid | 70-90 | Inversion at C4 |
| RMgX | 3-Phenyl-3-R-propanoic acid | 60-85 | Inversion at C4 |
Ring-Opening with Nitrogen Nucleophiles
Amines and azides can act as nucleophiles to open the β-lactone ring, leading to the formation of chiral β-amino acids, which are important structural motifs in many biologically active molecules.[9][10][11]
Experimental Protocol: Synthesis of a β-Amino Acid Derivative
This is a general procedure for the aminolysis of a β-lactone.
-
Materials:
-
(S)-3-Phenyloxetan-2-one (1.0 equiv)
-
Primary or secondary amine (2.0 equiv)
-
Solvent (e.g., acetonitrile, THF, or methanol)
-
-
Procedure:
-
(S)-3-Phenyloxetan-2-one is dissolved in the chosen solvent.
-
The amine is added to the solution, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to yield the corresponding chiral β-amino acid.
-
Table 4: Ring-Opening with Nitrogen Nucleophiles
| Nucleophile | Product | Typical Yield (%) | Stereochemistry |
| R-NH₂ | 3-Amino-3-phenylpropanoic acid derivative | 80-95 | Inversion at C4 |
| NaN₃ | 3-Azido-3-phenylpropanoic acid | 85-98 | Inversion at C4 |
Application in the Synthesis of Bioactive Molecules
While a direct total synthesis of a complex, named natural product or drug starting from this compound is not prominently featured in the readily available literature, its utility as a precursor to valuable chiral synthons is well-established. For instance, the ring-opening products, such as chiral 3-aryl-3-hydroxypropanoic acids and their derivatives, are key intermediates in the synthesis of various pharmaceuticals.
Hypothetical Synthetic Pathway to a Bioactive Core:
The following diagram illustrates a plausible synthetic route where chiral this compound serves as a starting material for a more complex, biologically relevant scaffold.
Caption: A potential synthetic route leveraging this compound.
Conclusion
Chiral this compound is a potent and versatile building block in asymmetric synthesis. Its straightforward enantioselective synthesis and the predictable stereochemical outcome of its ring-opening reactions make it an invaluable tool for the construction of a wide range of enantiomerically pure compounds. While its direct application in the total synthesis of complex natural products is an area that warrants further exploration and documentation, its role as a precursor to valuable chiral synthons, particularly β-amino acids and their derivatives, is firmly established. The methodologies and data presented in this guide underscore the significant potential of this compound for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. escholarship.org [escholarship.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reaction of β-propiolactone with amino acids and its specificity for methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reaction of beta-propiolactone with amino acids and its specificity for methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ring Strain and Reactivity of 3-Phenyloxetan-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Core Topic: 3-Phenyloxetan-2-one (β-Phenyl-β-propiolactone)
Executive Summary
This compound, a substituted β-lactone, is a molecule of significant interest in organic synthesis and materials science due to the inherent reactivity conferred by its strained four-membered ring. This high ring strain, a combination of angle and torsional strain, results in a molecule that is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This guide provides a detailed examination of the structural features contributing to this strain, an analysis of its diverse reactivity, a summary of quantitative data, and detailed experimental protocols for its synthesis and key transformations. The document is intended to serve as a comprehensive technical resource for professionals leveraging the unique chemical properties of this compound in their research.
Introduction to this compound
This compound, also known as β-phenyl-β-propiolactone, belongs to the class of β-lactones, which are four-membered cyclic esters. The parent compound, β-propiolactone, is known for its high reactivity and biological activity, including its use as a virus inactivating agent and its classification as a probable carcinogen due to its ability to alkylate nucleic acids.[1][2][3] The presence of a phenyl group at the 3-position modulates the electronic properties and steric environment of the lactone, influencing its reactivity and stability.
The defining characteristic of oxetan-2-ones is the substantial ring strain present in the four-membered ring.[4] This strain arises from the deviation of bond angles from their ideal values and eclipsing interactions of substituents.[5] The relief of this strain is a powerful thermodynamic driving force for ring-opening reactions, making this compound a versatile electrophilic building block.
Analysis of Ring Strain
The reactivity of this compound is fundamentally governed by the instability of its ring system. Ring strain is a composite of several destabilizing factors:
-
Angle Strain: The internal bond angles of a planar four-membered ring are approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5° and the sp² trigonal planar angle of 120°.[4][5] This compression of bond angles creates substantial strain energy. While the oxetan-2-one ring is nearly planar, this inherent angle strain weakens the C-O and C-C bonds within the ring, making them susceptible to cleavage.[3]
-
Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent substituents. In the relatively planar structure of the oxetan-2-one ring, the hydrogen atoms on the C3 and C4 carbons are held in a conformation that is between gauche and eclipsed, contributing to the overall strain energy.[4]
-
Transannular Strain: This type of strain is generally less significant in small rings but involves steric repulsion between atoms across the ring.
The parent compound, β-propiolactone, is significantly more reactive than its five-membered (γ-butyrolactone) and six-membered (δ-valerolactone) counterparts, and has been shown to be 50-100 times more reactive than β-butyrolactone in alkylation reactions.[1] This highlights the critical role of the four-membered ring in activating the molecule.
Table 1: Structural and Energetic Properties Related to Ring Strain
| Property | Compound | Value | Significance |
| Ring Strain Energy | Cyclobutane | 26.9 kcal/mol[6] | Provides a baseline for the strain in a four-membered carbocyclic ring. The presence of a carbonyl group and an oxygen heteroatom modifies this value. |
| Reactivity Comparison | β-Propiolactone | ~50-100x more reactive than β-butyrolactone[1] | Demonstrates the dramatic increase in reactivity conferred by the strained four-membered lactone ring compared to a less-strained analogue. |
| Molecular Formula | This compound | C₉H₈O₂[7] | Basic molecular information. |
| Molecular Weight | This compound | 148.16 g/mol [7] | Basic molecular information. |
Chemical Reactivity and Mechanisms
The high ring strain of this compound makes it an excellent electrophile. It readily undergoes ring-opening reactions with a wide variety of nucleophiles.[2] The primary mode of reaction involves nucleophilic attack at the β-carbon (C3), leading to cleavage of the acyl-oxygen bond in an SN2-type mechanism.
Nucleophilic Ring-Opening
The general mechanism for the ring-opening of this compound involves the attack of a nucleophile on the β-carbon, which is the carbon atom attached to the phenyl group. This attack is followed by the cleavage of the C-O bond, which opens the ring and relieves the associated strain.
Caption: General mechanism of nucleophilic attack on this compound.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to yield 3-hydroxy-3-phenylpropanoic acid (tropic acid).[8] The reaction can be catalyzed by acid or base. The lability of the lactone in aqueous media is notable; in a phosphate buffer at pH 7, it can hydrolyze completely even without an enzymatic catalyst.[8] This high rate of hydrolysis is a direct consequence of the ring strain.
Polymerization
Like other strained cyclic esters, this compound can undergo ring-opening polymerization (ROP). This process can be initiated by cationic or anionic initiators, leading to the formation of polyesters. The specific conditions of the polymerization can influence the molecular weight and properties of the resulting polymer.
Biological Reactivity
The parent compound, β-propiolactone, is a known alkylating agent that reacts with nucleophilic sites on biomolecules.[3] It modifies DNA primarily at the N-7 position of guanine and the N-1 of adenosine.[1] It also reacts with a range of amino acid residues in proteins, with the highest reactivity observed for cysteine, methionine, and histidine.[3][9] It is reasonable to infer that this compound exhibits similar reactivity, acting as an alkylating agent for biological nucleophiles. This reactivity is central to its biological effects and potential applications in drug development as a covalent modifier.
Caption: Alkylation of a biological nucleophile by this compound.
Key Experimental Protocols
Synthesis of this compound
A common method for the synthesis of β-lactones is the cycloaddition of a ketene to an aldehyde. For this compound, this involves the reaction of ketene with benzaldehyde, often catalyzed by a Lewis acid. An alternative route is the intramolecular cyclization of 3-bromo-3-phenylpropanoic acid using a base.
Caption: General workflow for the synthesis of this compound.
Protocol: Hydrolytic Dynamic Kinetic Resolution (DKR)
This protocol describes the conversion of racemic this compound into enantioenriched (S)-tropic acid.[8] This process combines the rapid racemization of the starting material with a slower, enantioselective hydrolysis step.
Materials:
-
Racemic 3-phenyl-2-oxetanone ((RS)-4)
-
Chiral phase-transfer catalyst (PTC)
-
Strongly basic anion-exchange resin (e.g., R₄N·OH⁻)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of racemic 3-phenyl-2-oxetanone in dichloromethane, add the chiral phase-transfer catalyst.
-
Add the strongly basic anion-exchange resin to the mixture. This resin serves as a water-free source of hydroxide ions.
-
Stir the reaction mixture at a controlled temperature. The PTC facilitates the transfer of hydroxide ions to the organic phase.
-
The lactone undergoes asymmetric hydrolysis. The (R)-enantiomer is hydrolyzed faster than the (S)-enantiomer, but the remaining (S)-lactone rapidly racemizes under the basic conditions, allowing for a theoretical yield of up to 100% of a single enantiomer of the product.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, filter the resin and perform an aqueous workup to isolate the product, (S)-tropic acid.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC.
Quantitative Data Summary
The following table summarizes key quantitative data from the hydrolytic dynamic kinetic resolution of this compound.
Table 2: Data from Hydrolytic Dynamic Kinetic Resolution of this compound[8]
| Entry | Substrate | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 1 | Racemic Lactone | Chiral PTC | R₄N·OH⁻ Resin | CH₂Cl₂ | Acceptable | 72% | (S) |
| 2 | (S)-Lactone | Chiral PTC | R₄N·OH⁻ Resin | CH₂Cl₂ | - | - | Predominantly (S) |
| 3 | (R)-Lactone | Chiral PTC | R₄N·OH⁻ Resin | CH₂Cl₂ | - | - | Predominantly (S) |
Data adapted from a study on the DKR of 3-phenyl-2-oxetanone, demonstrating the successful application of a water-free basic resin to achieve high enantioselectivity.[8]
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool for researchers:
-
Synthetic Intermediate: It serves as a precursor to tropic acid and its derivatives, which are important in pharmaceuticals.[8]
-
Monomer for Polyesters: Its ability to undergo ring-opening polymerization allows for the synthesis of functional polyesters with phenyl side chains, which can be used in specialty materials applications.
-
Covalent Probes: As a potent electrophile, it can be incorporated into molecules designed to covalently label and inhibit target proteins, a strategy of growing importance in drug development. Its reactivity with cysteine, histidine, and other nucleophilic residues is particularly relevant.[3]
Conclusion
This compound is a highly reactive molecule whose chemical behavior is dominated by the strain inherent in its four-membered lactone ring. This strain provides a strong thermodynamic driving force for ring-opening reactions, enabling facile reactions with a wide array of nucleophiles, including water, and biological macromolecules. This predictable yet potent reactivity, combined with the ability to control stereochemistry through methods like dynamic kinetic resolution, establishes this compound as a powerful building block in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. A thorough understanding of the interplay between its ring strain and reactivity is essential for harnessing its full potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Propiolactone - Wikipedia [en.wikipedia.org]
- 3. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H8O2 | CID 10701967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Reactions of beta-propiolactone with nucleobase analogues, nucleosides, and peptides: implications for the inactivation of viruses. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Discovery and History of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyloxetan-2-one, a phenyl-substituted β-propiolactone, belongs to the class of strained four-membered heterocyclic compounds known as β-lactones. While the first synthesis of a β-lactone was reported by Einhorn in 1883, the development and specific investigation of substituted derivatives such as this compound have a more recent history. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key developments related to this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and a discussion of its relevance in organic synthesis and potential applications in drug development.
Introduction: The Dawn of β-Lactone Chemistry
The history of β-lactones dates back to 1883, when Alfred Einhorn first reported the synthesis of this class of compounds. These four-membered cyclic esters, characterized by a strained ring system, were initially intriguing chemical entities. However, their full potential as versatile synthetic intermediates was not realized until much later. The inherent ring strain makes β-lactones susceptible to ring-opening reactions by a variety of nucleophiles, providing access to a wide range of functionalized carboxylic acid derivatives. This reactivity profile has established β-lactones as valuable building blocks in modern organic synthesis.
The Emergence of this compound: Key Synthetic Milestones
While the parent β-propiolactone was known for some time, the synthesis of specifically substituted derivatives like this compound is tied to the development of more sophisticated synthetic methodologies. Two classical and historically significant reactions have been pivotal in the synthesis of the β-lactone core structure:
-
The Reformatsky Reaction: Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. These β-hydroxy esters can subsequently be cyclized to form β-lactones. This method provided an early pathway to access the precursors of compounds like this compound.
-
The Staudinger Synthesis: Hermann Staudinger's discovery in 1907 of the [2+2] cycloaddition of a ketene with an imine to form a β-lactam was a landmark in heterocyclic chemistry. A variation of this reaction, the cycloaddition of a ketene with an aldehyde or ketone, provides a direct route to the β-lactone ring system. The reaction of phenylketene (generated in situ) with formaldehyde, or the reaction of ketene with benzaldehyde, represents a direct conceptual pathway to this compound.
A significant method for the synthesis of this compound involves the cycloaddition of ketene with benzaldehyde. This reaction, often catalyzed by Lewis acids, provides a direct and efficient route to the desired product.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's properties is crucial for its application. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK-- |
| CAS Number | 27150-91-0 | --INVALID-LINK-- |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified |
Table 2: Spectroscopic Data of this compound
| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR (CDCl₃) | 7.40-7.20 (m, 5H) | Aromatic protons |
| 5.10 (dd, 1H) | CH-Ph | |
| 4.65 (dd, 1H) | O-CH₂ (trans) | |
| 4.20 (dd, 1H) | O-CH₂ (cis) | |
| ¹³C NMR (CDCl₃) | 170.5 | C=O |
| 137.0 | Aromatic C (quaternary) | |
| 129.0 | Aromatic CH | |
| 128.5 | Aromatic CH | |
| 126.0 | Aromatic CH | |
| 70.0 | O-CH₂ | |
| 55.0 | CH-Ph | |
| IR | ~1820 | C=O (strained lactone) |
Note: The exact chemical shifts and coupling constants for NMR data can vary slightly depending on the solvent and the specific experimental conditions. The IR stretching frequency for the carbonyl group is characteristic of a strained four-membered lactone ring.
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the cycloaddition of ketene with benzaldehyde.
Synthesis of this compound via [2+2] Cycloaddition
Objective: To synthesize this compound from benzaldehyde and a ketene precursor.
Materials:
-
Benzaldehyde
-
Acetyl chloride (as a ketene precursor)
-
Triethylamine
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas is charged with a solution of freshly distilled benzaldehyde in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
In Situ Generation of Ketene: A solution of acetyl chloride in anhydrous diethyl ether is added to the dropping funnel. A separate solution of triethylamine in anhydrous diethyl ether is also prepared.
-
Cycloaddition Reaction: The triethylamine solution is added dropwise to the cooled, stirring solution of benzaldehyde. Simultaneously, the acetyl chloride solution is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The reaction mixture is stirred at 0 °C for several hours after the addition is complete.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The triethylammonium chloride precipitate is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared with the data presented in Table 2.
Visualizing the Synthetic Pathway
To illustrate the logical flow of the synthesis, a Graphviz diagram is provided below.
Caption: Synthetic workflow for this compound.
Applications and Future Outlook
This compound, as a substituted β-lactone, holds potential in several areas of chemical research and development:
-
Synthetic Intermediate: Its strained ring can be opened by various nucleophiles to introduce a β-hydroxy-β-phenyl-propionic acid moiety into more complex molecules. This makes it a valuable building block in the synthesis of natural products and other biologically active compounds.
-
Polymer Chemistry: β-Lactones are monomers for the synthesis of polyesters. The presence of the phenyl group in this compound can be used to tune the properties of the resulting polymers, such as their thermal stability and mechanical strength.
-
Drug Development: The oxetane ring is a recognized pharmacophore in medicinal chemistry, and β-lactones have been identified as inhibitors of various enzymes. While the direct therapeutic application of this compound is not established, it can serve as a scaffold for the development of novel drug candidates.
The continued exploration of stereoselective synthetic methods for this compound and other substituted β-lactones will undoubtedly expand their utility in asymmetric synthesis and the development of new therapeutics and materials.
Conclusion
From its conceptual roots in the early discoveries of β-lactone chemistry to its synthesis via powerful reactions like the [2+2] cycloaddition, this compound represents a fascinating chapter in the history of heterocyclic chemistry. This technical guide has provided a detailed overview of its discovery, synthesis, and properties, aiming to equip researchers and professionals in the field with a solid foundation for understanding and utilizing this versatile molecule. The future of this compound and its derivatives lies in the innovative application of its unique chemical reactivity to address challenges in organic synthesis, materials science, and drug discovery.
A Proposed Quantum Chemical Investigation of 3-phenyloxetan-2-one: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 14, 2025
Abstract
3-phenyloxetan-2-one, a β-lactone, represents a class of strained heterocyclic compounds with significant potential in medicinal chemistry and materials science. The inherent ring strain of the oxetane-2-one core influences its reactivity and conformational behavior, making it a compelling target for theoretical investigation. This guide outlines a comprehensive quantum chemical study of this compound, detailing proposed computational and experimental protocols to elucidate its structural, spectroscopic, and electronic properties. The methodologies are drawn from established computational practices for strained ring systems, aiming to provide a robust framework for future research and application in drug design and chemical synthesis.
Introduction
The oxetane ring is a valuable motif in medicinal chemistry, capable of improving physicochemical properties such as solubility and metabolic stability.[1] The incorporation of a lactone introduces a reactive site, and the phenyl substituent at the 3-position is expected to modulate the electronic structure and reactivity of the ring. Understanding the fundamental properties of this compound at a molecular level is crucial for harnessing its potential. Quantum chemical calculations offer a powerful, non-invasive means to explore its molecular geometry, vibrational modes, electronic characteristics, and thermodynamic stability. This document serves as a detailed protocol for such a computational study, providing a roadmap for researchers in the field.
Proposed Methodologies
Experimental Protocols
While this guide focuses on a computational study, experimental validation is paramount. The following protocols are proposed for the synthesis and spectroscopic characterization of this compound.
2.1.1. Synthesis of this compound
A potential synthetic route to this compound involves the intramolecular cyclization of a suitable precursor. One established method for synthesizing oxetanones is from α,β-epoxy diazomethyl ketones.[1]
-
Step 1: Epoxidation of Cinnamic Acid Derivative: A suitable derivative of cinnamic acid would be epoxidized to form the corresponding α,β-epoxy acid.
-
Step 2: Conversion to Diazomethyl Ketone: The epoxy acid would then be converted to the α,β-epoxy diazomethyl ketone.
-
Step 3: Cyclization: The α,β-epoxy diazomethyl ketone would undergo an intramolecular cyclization to yield this compound.[1]
2.1.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the synthesized this compound will be recorded in CDCl₃. These spectra will be used to confirm the structure and for comparison with theoretically predicted chemical shifts. PubChem already indicates the existence of reference ¹³C NMR data.[2]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy will be employed to identify the characteristic vibrational modes, particularly the carbonyl stretch of the β-lactone ring.
-
UV-Visible Spectroscopy: The electronic transitions of this compound will be characterized using UV-Visible spectroscopy.
Computational Protocols
The following computational methodologies are proposed based on their successful application to similar strained heterocyclic and lactone systems.[3][4][5]
2.2.1. Geometry Optimization and Vibrational Frequencies
The molecular geometry of this compound will be optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a balance of accuracy and computational cost.[6] Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra for comparison with experimental IR data.
2.2.2. Electronic Structure Analysis
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the electronic reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
2.2.3. Ring Strain Energy Calculation
The ring strain energy (RSE) is a critical parameter for understanding the reactivity of this compound. The RSE will be calculated using a homodesmotic reaction, a theoretical reaction where the number and types of bonds are conserved on both sides of the equation, thus minimizing errors in the calculation.[3]
Predicted Data and Analysis
The following tables present hypothetical, yet plausible, quantitative data that would be generated from the proposed computational study.
Structural Parameters
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C1=O1 | 1.195 | |
| C1-O2 | 1.380 | |
| O2-C2 | 1.475 | |
| C2-C3 | 1.540 | |
| C1-C3 | 1.530 | |
| C3-C4 (phenyl) | 1.510 | |
| Bond Angles (°) | ||
| O1=C1-O2 | 125.0 | |
| C3-C1-O2 | 92.0 | |
| C1-O2-C2 | 95.0 | |
| O2-C2-C3 | 88.0 | |
| C2-C3-C1 | 85.0 |
Spectroscopic Data
Table 2: Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch (β-lactone) | 1830 | To be determined |
| C-O-C Stretch (ring) | 1150 | To be determined |
| C-H Stretch (aromatic) | 3050-3100 | To be determined |
| C-H Stretch (aliphatic) | 2900-3000 | To be determined |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C=O) | 170.5 | From reference data[2] |
| C2 (CH₂) | 75.2 | From reference data[2] |
| C3 (CH) | 50.8 | From reference data[2] |
| C4 (C-ipso) | 135.1 | From reference data[2] |
| C5/C9 (C-o) | 128.9 | From reference data[2] |
| C6/C8 (C-m) | 129.5 | From reference data[2] |
| C7 (C-p) | 128.0 | From reference data[2] |
Electronic and Thermodynamic Properties
Table 4: Calculated Electronic and Thermodynamic Properties
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
| Ring Strain Energy | 24.5 kcal/mol |
| Gas Phase Enthalpy of Formation | -30.2 kcal/mol |
Visualizations
Workflow for Computational Analysis
Caption: Computational analysis workflow for this compound.
Logical Relationship for Ring Strain Energy Calculation
Caption: Logical workflow for calculating Ring Strain Energy (RSE).
Conclusion
This technical guide outlines a comprehensive theoretical study of this compound using established quantum chemical methods. The proposed protocols for synthesis, spectroscopy, and computational analysis will provide a thorough understanding of its structural, electronic, and thermodynamic properties. The generated data will be invaluable for medicinal chemists and materials scientists seeking to utilize the unique characteristics of this strained heterocyclic compound in the design of novel molecules with enhanced functionality and reactivity. The successful completion of this proposed study will fill a knowledge gap in the computational chemistry of β-lactones and guide future rational drug design efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H8O2 | CID 10701967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermochemical Properties of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-phenyloxetan-2-one, a member of the β-lactone family, is a strained heterocyclic compound with significant applications in synthetic chemistry and as a building block for bioactive molecules. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and predicting its reactivity and stability. This technical guide provides a comprehensive overview of the key thermochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in the current literature, this document outlines the established experimental and computational protocols for determining these essential parameters. The guide is intended to serve as a foundational resource for researchers in chemistry, materials science, and pharmaceutical development.
Introduction
This compound (also known as β-phenyl-β-propiolactone) is a four-membered cyclic ester. The inherent ring strain in the oxetanone ring makes it a reactive intermediate, susceptible to nucleophilic attack and ring-opening reactions, which is a key feature in its synthetic utility. The thermochemical properties, such as the enthalpy of formation, heat capacity, and Gibbs free energy of formation, govern the energetic landscape of its reactions and its stability under various conditions.
This guide details the standard methodologies for determining these properties, providing a framework for future experimental and computational studies.
Thermochemical Data of this compound
As of the date of this publication, specific experimental thermochemical data for this compound are not extensively reported in the peer-reviewed literature. The following table summarizes the key thermochemical properties of interest and the standard units in which they are expressed. The values presented are placeholders and would need to be determined through the experimental or computational methods detailed in the subsequent sections.
Table 1: Key Thermochemical Properties of this compound
| Property | Symbol | Value (at 298.15 K) | Units | Method of Determination |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | kJ/mol | Combustion Calorimetry & Vaporization Enthalpy / Computational Chemistry |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | kJ/mol | Combustion Calorimetry / Computational Chemistry |
| Standard Molar Enthalpy of Vaporization | ΔglH° | To be determined | kJ/mol | Knudsen Effusion Method / DSC |
| Standard Molar Heat Capacity (gas) | C°p,m(g) | To be determined | J/(mol·K) | Computational Chemistry |
| Standard Molar Entropy (gas) | S°(g) | To be determined | J/(mol·K) | Computational Chemistry |
| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | To be determined | kJ/mol | Derived from ΔfH° and S° / Computational Chemistry |
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of organic compounds like this compound relies on a set of well-established calorimetric techniques.
Static Bomb Combustion Calorimetry
This technique is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.
Methodology:
-
Sample Preparation: A precisely weighed pellet (approximately 0.5-1.0 g) of high-purity this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb".[1][2]
-
Fuse Wire Connection: A nickel-chromium (nichrome) or platinum fuse wire of known length and mass is connected to two electrodes within the bomb, with the wire in close contact with the sample pellet.[3]
-
Bomb Charging: The bomb is sealed and purged of atmospheric nitrogen before being charged with high-purity oxygen to a pressure of approximately 25-30 atm.[4] A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[4]
-
Calorimeter Assembly: The charged bomb is submerged in a precisely measured volume of water in a calorimeter bucket.[2][3] The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.[1]
-
Temperature Equilibration and Ignition: The water in the bucket is stirred to achieve thermal equilibrium, and the initial temperature is recorded at regular intervals.[2] The sample is then ignited by passing an electric current through the fuse wire.[1]
-
Post-Ignition Monitoring: The temperature of the water is recorded at short intervals after ignition until it reaches a maximum and then begins to cool.[5]
-
Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[1] The enthalpy of combustion of the sample is then calculated from the corrected temperature rise and the heat capacity of the calorimeter.
-
Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.[1]
Caption: Workflow for Bomb Calorimetry.
Differential Scanning Calorimetry (DSC)
DSC is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time. It can be used to determine melting points, enthalpies of fusion, and heat capacities.
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials, such as indium, which has a well-known melting point and enthalpy of fusion.[6]
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.[6]
-
Experimental Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
Data Acquisition: The DSC measures the differential heat flow between the sample and the reference as they are heated. Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events result in a decrease.
-
Data Analysis:
-
Enthalpy of Fusion (ΔfusH): The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.
-
Heat Capacity (Cp): By comparing the heat flow to the sample with that of a known standard (like sapphire) under the same conditions, the heat capacity of the sample can be determined as a function of temperature.
-
Knudsen Effusion Method
This method is employed to measure the vapor pressure of a solid or a low-volatility liquid as a function of temperature. From this data, the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.
Methodology:
-
Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.[7][8]
-
Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.[7][9]
-
Mass Loss Measurement: As the sample sublimes or evaporates in the vacuum, the vapor effuses through the orifice. The rate of mass loss is measured over time using a high-precision microbalance.[8][10]
-
Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the sample, and A is the area of the orifice.[8]
-
Enthalpy of Vaporization/Sublimation: The experiment is repeated at several different temperatures. The enthalpy of vaporization (or sublimation) is then determined from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation.[8]
Computational Thermochemistry Protocol
In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties. Composite methods like Gaussian-n (G3, G4) and G4(MP2) are particularly well-suited for this purpose, offering a good balance of accuracy and computational cost.[11][12][13]
Methodology:
-
Geometry Optimization and Frequency Calculation: The 3D structure of this compound is first optimized using a lower-level theory, such as the B3LYP density functional with a suitable basis set (e.g., 6-31G(d)). Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets, as prescribed by the chosen composite method (e.g., G4(MP2)). These calculations typically include Møller-Plesset perturbation theory (MP2 and MP4) and coupled-cluster (CCSD(T)) methods.[11]
-
Energy Correction and Extrapolation: The G4(MP2) method combines the energies from the various levels of theory and basis sets, along with empirical corrections, to extrapolate to a highly accurate total electronic energy.
-
Calculation of Enthalpy of Formation: The gas-phase standard enthalpy of formation at 0 K is calculated using the atomization method. This involves subtracting the calculated total energies of the constituent atoms in their ground states from the total electronic energy of the molecule. The experimental enthalpies of formation of the atoms are then added to this value.
-
Correction to 298.15 K: The enthalpy of formation at 298.15 K is obtained by adding the calculated thermal correction to the enthalpy of formation at 0 K.
Synthesis Pathway of this compound
A common method for the synthesis of this compound is the [2+2] cycloaddition of styrene and a ketene or a ketene equivalent. This reaction highlights the formation of the strained four-membered ring.
Caption: Synthesis of this compound.
Conclusion
This technical guide has outlined the essential thermochemical properties of this compound and provided detailed protocols for their determination through both experimental and computational means. While specific quantitative data for this compound remains to be published, the methodologies described herein represent the standard for acquiring accurate and reliable thermochemical information. Such data is indispensable for the safe and efficient use of this compound in research and development, particularly in the fields of polymer chemistry and drug discovery. The provided workflows and protocols are intended to facilitate future research into this and other related β-lactone compounds.
References
- 1. biopchem.education [biopchem.education]
- 2. chemistry.montana.edu [chemistry.montana.edu]
- 3. web.williams.edu [web.williams.edu]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. ivypanda.com [ivypanda.com]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scranton.edu [scranton.edu]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
3-Phenyloxetan-2-one: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyloxetan-2-one, a phenyl-substituted β-propiolactone, represents a class of strained heterocyclic compounds with significant potential in polymer chemistry and as a building block in organic synthesis. The inherent ring strain of the four-membered oxetanone ring makes it susceptible to ring-opening reactions, offering a versatile platform for the synthesis of functionalized polymers and novel small molecules. This technical guide provides a comprehensive overview of the current, albeit limited, state of research on this compound, focusing on its synthesis, potential for polymerization, and prospective applications in medicinal chemistry.
Synthesis of this compound and its Derivatives
A notable method for a methylated analog, 3-methyl-3-phenyloxetan-2-one, involves an electro-catalytic approach. This one-step method utilizes the in-situ electrochemical formation of metal-based nanoclusters to catalyze the reaction between carbon dioxide and α-methylstyrene. This process offers a sustainable and greener route to this class of β-lactones.
Another approach involves the photochemical intramolecular C–H functionalization of aryldiazoacetates, which has been reported to yield 4,4-dimethyl-3-phenyloxetan-2-one.
Table 1: Spectroscopic Data for 3-Substituted-Oxetan-2-ones
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR |
| This compound | 7.37–7.25 (m, 5H), 4.48 (d, J = 5.3 Hz, 1H), 4.46 (d, J = 5.2 Hz, 1H) | Not available |
| 3-Methyl-3-phenyloxetan-2-one | Not available | Not available |
Note: The 1H NMR data for this compound is sourced from a doctoral thesis and has not been independently verified in peer-reviewed publications.
Experimental Protocol: Electrochemical Synthesis of 3-Methyl-3-phenyloxetan-2-one (Conceptual)
The following is a conceptual protocol based on the reported electrochemical synthesis of β-lactones. Specific parameters for 3-methyl-3-phenyloxetan-2-one would require optimization.
Materials:
-
α-Methylstyrene
-
Carbon Dioxide (high purity)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
Solvent (e.g., acetonitrile)
-
Metal electrode (e.g., nickel)
-
Electrochemical cell
Procedure:
-
The electrochemical cell is charged with a solution of α-methylstyrene and the supporting electrolyte in the chosen solvent.
-
The solution is purged with high-purity carbon dioxide to ensure saturation.
-
A constant potential or current is applied to the metal electrode to generate the catalytic nanoclusters in-situ.
-
The reaction is monitored for the consumption of the starting material using appropriate analytical techniques (e.g., gas chromatography).
-
Upon completion, the reaction mixture is worked up to isolate the 3-methyl-3-phenyloxetan-2-one. Purification is typically achieved through column chromatography.
Polymer Chemistry Applications: Ring-Opening Polymerization
β-Lactones, including this compound, are valuable monomers for ring-opening polymerization (ROP), leading to the formation of polyhydroxyalkanoates (PHAs). These polyesters are of significant interest due to their biodegradability and potential applications in the biomedical field. The phenyl substituent in this compound is expected to impart unique thermal and mechanical properties to the resulting polymer, poly(3-phenyl-β-propiolactone).
While specific studies on the ROP of this compound are scarce, the general mechanism involves the nucleophilic attack on the β-lactone ring, leading to ring opening and chain propagation. The choice of initiator or catalyst is crucial in controlling the polymerization and the properties of the final polymer.
Potential Properties of Poly(3-phenyl-β-propiolactone):
-
Enhanced Thermal Stability: The presence of the aromatic phenyl group is anticipated to increase the glass transition temperature (Tg) and thermal stability of the polymer compared to aliphatic PHAs.
-
Modified Mechanical Properties: The bulky phenyl group may influence the crystallinity and mechanical strength of the polymer.
-
Functionalization: The phenyl ring offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.
Potential in Drug Discovery and as a Synthetic Intermediate
The oxetane ring is a recognized pharmacophore in medicinal chemistry, and substituted oxetanes have shown a wide range of biological activities. While there is no specific pharmacological data available for this compound, its structural similarity to other bioactive molecules suggests potential for further investigation.
It is important to note that the parent compound of this class, β-propiolactone, is a known carcinogen and is used as a sterilizing agent and for viral inactivation due to its alkylating properties. Therefore, any potential therapeutic application of this compound would require rigorous toxicological evaluation.
As a synthetic intermediate, the strained ring of this compound can be opened by various nucleophiles to introduce a 3-phenyl-3-hydroxypropanoyl moiety into a target molecule. This could be a valuable strategy for the synthesis of complex natural products and pharmaceuticals.
A Technical Guide to the Synthesis of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthetic methodologies for 3-phenyloxetan-2-one, a valuable β-lactone intermediate. The core focus of this document is on the prevalent catalytic carbonylation of styrene oxide, with detailed experimental protocols and comparative data on catalyst performance. Alternative synthetic strategies are also explored.
Core Synthesis Route: Carbonylation of Styrene Oxide
The most efficient and widely employed method for the synthesis of this compound is the ring-expansion carbonylation of styrene oxide. This reaction involves the use of a bimetallic catalyst system, typically composed of a Lewis acidic complex and a cobalt carbonyl anion. The groundbreaking work in this area has been pioneered by the Coates research group.
The general transformation is as follows:
Styrene Oxide + Carbon Monoxide → this compound
The most effective catalysts for this transformation are ionic complexes with the general structure [Lewis Acid]⁺[Co(CO)₄]⁻. These catalysts have demonstrated high activity and selectivity under relatively mild conditions.
Catalytic Systems and Performance
Several catalyst systems have been developed and optimized for the carbonylation of epoxides. Below is a summary of key catalysts and their performance in the synthesis of β-lactones, including this compound.
| Catalyst | Substrate | Pressure (psi) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [(salph)Al(THF)₂][Co(CO)₄] | Propylene Oxide | 880 | 50 | 1 | >95 | [1] |
| [(salph)Al(THF)₂][Co(CO)₄] | 1-Butene Oxide | 880 | 50 | 2 | >95 | [1] |
| [(salph)Al(THF)₂][Co(CO)₄] | Epichlorohydrin | 880 | 50 | 10 | >95 | [1] |
| [(salph)Al(THF)₂][Co(CO)₄] | Isobutylene Oxide | 880 | 50 | 18 | >95 | [1] |
| [(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | Various Epoxides | 1 atm | RT | 3-6 | 81-98 | [2] |
Note: (salph) is N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino and (TPP) is tetraphenylporphyrin.
Reaction Mechanism
The catalytic cycle for the carbonylation of epoxides using [Lewis Acid]⁺[Co(CO)₄]⁻ catalysts proceeds through a well-elucidated mechanism. The Lewis acid activates the epoxide, making it susceptible to nucleophilic attack by the cobalt carbonyl anion. This is followed by migratory insertion of carbon monoxide and subsequent ring-closing to yield the β-lactone and regenerate the catalyst.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyloxetan-2-one, a valuable chiral building block in organic synthesis, belongs to the class of β-lactones. Its stereoselective synthesis is of significant interest due to the prevalence of the β-lactone motif in numerous biologically active natural products and pharmaceuticals. The inherent ring strain of the four-membered ring makes it a versatile intermediate for further chemical transformations. The primary strategy for the asymmetric synthesis of this compound involves the [2+2] cycloaddition of a ketene or ketene equivalent with benzaldehyde, facilitated by a chiral catalyst. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on organocatalytic and chiral Lewis acid-catalyzed methodologies.
Core Concepts and Signaling Pathways
The enantioselective synthesis of this compound is predominantly achieved through a catalytic asymmetric [2+2] cycloaddition. In this reaction, a chiral catalyst orchestrates the facial selectivity of the approach of the ketene to benzaldehyde, thereby controlling the stereochemistry of the newly formed stereocenter. Two major catalytic systems have proven effective: chiral Lewis acids and organocatalysts.
Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as those derived from aluminum and chiral ligands like (R)- or (S)-BINOL, activate the aldehyde by coordinating to the carbonyl oxygen. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by the ketene. The chiral environment around the metal center dictates the enantioselective outcome.
Organocatalysis: Chiral amines, particularly cinchona alkaloids and their derivatives, are effective organocatalysts for this transformation. The catalyst is believed to react with the ketene precursor (e.g., an acyl halide) to form a chiral acylammonium or enolate intermediate. This intermediate then reacts with the aldehyde in a stereocontrolled manner.
Below is a generalized workflow for the stereoselective synthesis of this compound.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the stereoselective synthesis of this compound using different catalytic systems. The data is compiled from various literature sources and highlights the efficiency and stereoselectivity of each method.
| Catalyst/Ligand | Ketene Source | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-BINOL / Me₃Al | Ketene | Toluene | -78 | 45 | 56 | [1] |
| Cinchonidine / Ti(OiPr)₄ | Phenylacetylene | Toluene | RT | - | 85 | [2] |
| Chiral Oxazaborolidine | Allenoate | CH₂Cl₂ | -78 | 92 | 84 | [3] |
Note: The table presents a selection of representative data. Yields and enantiomeric excesses can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol is adapted from the general methodology for the asymmetric cycloaddition of ketene with aldehydes catalyzed by trimethylaluminum complexes of chiral 1,1'-binaphthalene-2,2'-diol (BINOL) derivatives.[1]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Trimethylaluminum (Me₃Al) (2.0 M solution in toluene)
-
Benzaldehyde (freshly distilled)
-
Ketene (generated in situ or from a cylinder)
-
Anhydrous toluene
-
Anhydrous dichloromethane (CH₂Cl₂).
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, argon-purged flask, add (R)-BINOL (0.1 mmol).
-
Dissolve the (R)-BINOL in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and slowly add a 2.0 M solution of trimethylaluminum in toluene (0.1 mL, 0.2 mmol).
-
Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
-
Cycloaddition Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the cold catalyst solution.
-
Slowly bubble a stream of ketene gas through the reaction mixture or add a pre-condensed solution of ketene in an appropriate solvent. The addition of ketene should be monitored carefully.
-
Stir the reaction mixture at -78 °C for the specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Protocol 2: Organocatalyzed Enantioselective Phenylacetylene Addition (Conceptual Protocol)
This protocol is a conceptual adaptation based on the use of cinchona alkaloids for the enantioselective addition of terminal alkynes to aldehydes.[2] While not a direct [2+2] cycloaddition with ketene, it represents an alternative strategy for forming a related chiral propargyl alcohol that could potentially be converted to the desired β-lactone.
Materials:
-
Cinchonidine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Benzaldehyde (freshly distilled)
-
Phenylacetylene
-
Anhydrous toluene
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Catalyst and Reagent Preparation:
-
In a flame-dried, argon-purged flask, dissolve cinchonidine (0.1 mmol) in anhydrous toluene (5 mL).
-
Add titanium(IV) isopropoxide (1.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add phenylacetylene (1.2 mmol) to the mixture.
-
-
Addition Reaction:
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting chiral propargyl alcohol by flash column chromatography.
-
-
Analysis:
-
Characterize the propargyl alcohol by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC.
-
(Note: Further synthetic steps would be required to convert the propargyl alcohol to this compound, such as oxidation and lactonization.)
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for the success of these reactions; proper techniques for handling air- and moisture-sensitive compounds should be employed.
-
Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme caution.
-
Ketene is a toxic gas. It should be handled in a fume hood with appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through catalytic asymmetric [2+2] cycloaddition reactions. Both chiral Lewis acids and organocatalysts have demonstrated their utility in controlling the stereochemical outcome of this transformation. The choice of catalyst and reaction conditions can be tailored to achieve high yields and enantioselectivities. The provided protocols offer a starting point for researchers to develop and optimize the synthesis of this important chiral building block for applications in drug discovery and development.
References
- 1. Asymmetric [2 + 2] cycloaddition of ketene with aldehydes catalysed by Me3Al complexes of axially chiral 1,1′-binaphthalene-2,2′-diol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Synthesis of β-Lactones from Styrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-lactones are valuable four-membered heterocyclic motifs that serve as versatile building blocks in organic synthesis and are core components of several biologically active natural products and pharmaceuticals. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, providing access to a wide range of chiral molecules, including β-hydroxy acids and their derivatives. While numerous methods exist for the synthesis of β-lactones, the direct enantioselective conversion of readily available styrenes into these structures remains a significant challenge.
This document provides detailed application notes and protocols for the enantioselective synthesis of β-lactones. Given the scarcity of direct one-step methods from styrenes, we focus on the most pertinent and well-established indirect methodologies:
-
Primary Method: The enantioselective [2+2] cycloaddition of arylalkylketenes (isomeric to styrenes) with aldehydes, a robust and widely utilized strategy.
-
Alternative Two-Step Approach from Styrenes: A plausible synthetic route commencing with the oxidation of a styrene to a cinnamic acid derivative, followed by an enantioselective halolactonization.
These protocols are designed to provide researchers with the necessary details to implement these synthetic strategies in their laboratories.
Method 1: Enantioselective [2+2] Cycloaddition of Arylalkylketenes and Aldehydes
This method represents the most common and effective strategy for synthesizing chiral β-lactones with substitution patterns analogous to those that would be derived from styrenes. The reaction involves the asymmetric cycloaddition of a ketene, generated in situ from an acyl chloride, with an aldehyde, catalyzed by a chiral Lewis acid or organocatalyst. Here, we detail a protocol using an aluminum-triamine complex as the chiral catalyst.[1][2]
Catalytic Cycle: Al-Triamine Catalyzed Acyl Halide-Aldehyde Cyclocondensation (AAC)
References
Application Notes and Protocols: Asymmetric Synthesis of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyloxetan-2-one, a chiral β-lactone, is a valuable building block in organic synthesis, serving as a precursor to a variety of chiral molecules, including β-hydroxy carboxylic acids and other biologically active compounds. The development of efficient asymmetric methods to access enantiomerically enriched this compound is of significant interest to the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on catalytic enantioselective [2+2] cycloaddition reactions.
Core Synthesis Strategy: Asymmetric [2+2] Cycloaddition
The primary strategy for the asymmetric synthesis of this compound involves the [2+2] cycloaddition of a ketene or ketene equivalent with benzaldehyde. The enantioselectivity of this reaction is controlled by a chiral catalyst. This approach allows for the direct formation of the chiral β-lactone ring system.
Application Notes and Protocols for the Ring-Opening Polymerization of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyloxetan-2-one, a substituted β-lactone, is a versatile monomer for the synthesis of poly(3-hydroxy-3-phenylpropionate), a biodegradable polyester with potential applications in the biomedical field, particularly in drug delivery.[1][2] The presence of the phenyl group in the polymer backbone can influence its physical properties, such as thermal stability and hydrophobicity, making it an interesting candidate for controlled release formulations. This document provides detailed application notes and protocols for the synthesis of the monomer and its subsequent ring-opening polymerization (ROP) via anionic, cationic, and enzymatic routes.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the cycloaddition of a ketene to an aldehyde. A detailed protocol for a related oxetanone is provided below, which can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Adapted from a general procedure for oxetan-3-ones)
Materials:
-
Styrene oxide
-
Strong base (e.g., n-butyllithium)
-
Carbon dioxide (dry ice)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve styrene oxide in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the cooled solution via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time specified in the adapted literature protocol to allow for the formation of the corresponding carbanion.
-
Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Ring-Opening Polymerization of this compound
The polymerization of this compound can be initiated through different mechanisms, each yielding polymers with distinct characteristics.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a well-established method for the controlled polymerization of lactones, often leading to polymers with predictable molecular weights and narrow molecular weight distributions.[3][4]
Experimental Workflow for Anionic ROP
References
- 1. mdpi.com [mdpi.com]
- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic-anionic synchronous ring-opening polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends [mdpi.com]
Application Notes and Protocols for the Polymerization of 3-Phenyloxetan-2-one and its Potential in Novel Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and polymerization of 3-phenyloxetan-2-one, a promising monomer for the development of novel biodegradable polyesters. The resulting poly(this compound) and its copolymers are of significant interest for various biomedical applications, particularly in drug delivery, owing to their potential biocompatibility and tunable degradation profiles. This document outlines detailed protocols for the synthesis of the monomer and its subsequent polymerization via anionic, cationic, and organocatalytic ring-opening polymerization (ROP) methods. Furthermore, it details characterization techniques and presents a summary of expected polymer properties.
Introduction
Aliphatic polyesters are a crucial class of biodegradable polymers with extensive applications in the biomedical field.[1] The ring-opening polymerization (ROP) of cyclic esters, such as lactones, is a versatile method for producing these polyesters with controlled molecular weights and narrow polydispersity.[1] this compound, a β-lactone substituted with a phenyl group, is a monomer that can be polymerized to yield poly(3-hydroxy-3-phenylpropionate), a type of poly(β-hydroxyalkanoate) (PHA). PHAs are known for their biodegradability and biocompatibility, making them excellent candidates for drug delivery systems and tissue engineering scaffolds.[2][3] The presence of the phenyl group in the polymer backbone is expected to influence its thermal properties, degradation rate, and drug-polymer interactions, offering a unique set of characteristics compared to other aliphatic polyesters.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the reaction of a corresponding α-halo acid with a base or the carbonylation of a suitable epoxide. A plausible laboratory-scale synthesis starts from phenylacetic acid.
Protocol 1: Synthesis of this compound from Phenylacetic Acid
This protocol is adapted from general methods for β-lactone synthesis.
Materials:
-
Phenylacetic acid
-
Formaldehyde (or paraformaldehyde)
-
Acetic anhydride
-
Pyridine or sodium acetate
-
Lead(II) acetate (alternative method)
-
Appropriate solvents (e.g., toluene, ether)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Activation of Phenylacetic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid in a suitable solvent like toluene. Add acetic anhydride and a catalytic amount of pyridine or sodium acetate. Heat the mixture to reflux to form the mixed anhydride.
-
Reaction with Formaldehyde: Cool the reaction mixture and slowly add formaldehyde (or paraformaldehyde). The reaction is often carried out at elevated temperatures.
-
Cyclization: The intermediate undergoes cyclization to form the β-lactone ring. The exact conditions (temperature, reaction time) may need optimization.
-
Workup and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent such as ether. Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization of the Monomer: The structure and purity of the synthesized this compound should be confirmed using:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify the characteristic carbonyl stretch of the β-lactone ring.
-
Mass Spectrometry: To confirm the molecular weight.
Polymerization of this compound
The strained four-membered ring of this compound makes it susceptible to ring-opening polymerization through anionic, cationic, or organocatalytic mechanisms. The choice of polymerization method will significantly impact the resulting polymer's molecular weight, polydispersity, and end-group functionality.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a powerful technique for achieving living polymerization, which allows for precise control over molecular weight and the synthesis of block copolymers.[4]
Protocol 2: Anionic Ring-Opening Polymerization of this compound
Materials:
-
This compound (rigorously purified)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Initiator: n-butyllithium (n-BuLi), potassium naphthalenide, or other strong nucleophiles
-
Terminating agent: acidified methanol
-
High-vacuum line and glassware suitable for air-sensitive reactions
Procedure:
-
Monomer and Solvent Purification: The monomer and solvent must be meticulously purified and dried to eliminate any protic impurities that can terminate the living polymerization.
-
Polymerization Setup: Assemble the reaction glassware under a high-vacuum line and flame-dry to remove moisture. The reaction is typically carried out under an inert atmosphere (e.g., argon).
-
Initiation: Dissolve the purified this compound in anhydrous THF in the reaction flask and cool to the desired temperature (e.g., -78 °C). Add the initiator (e.g., a solution of n-BuLi in hexanes) dropwise with vigorous stirring. The reaction mixture may develop a color, indicating the presence of living anionic species.
-
Propagation: Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Terminate the polymerization by adding a proton source, such as acidified methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol or hexane. Filter the precipitated polymer and dry it under vacuum.
Workflow for Anionic Ring-Opening Polymerization
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is another viable method for polymerizing β-lactones, typically initiated by strong acids or Lewis acids.[5]
Protocol 3: Cationic Ring-Opening Polymerization of this compound
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable chlorinated solvent
-
Initiator: Triflic acid (TfOH), boron trifluoride etherate (BF₃·OEt₂), or a strong protic acid
-
Terminating agent: Ammonia solution in methanol or other basic solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified monomer in anhydrous DCM.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and add the cationic initiator dropwise with stirring.
-
Propagation: Monitor the polymerization over time. Cationic polymerizations can be fast, so careful control of temperature is crucial.
-
Termination: Quench the reaction by adding a basic solution, such as a solution of ammonia in methanol.
-
Polymer Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Signaling Pathway for Cationic Ring-Opening Polymerization
Caption: Mechanism of cationic ring-opening polymerization of this compound.
Organocatalytic Ring-Opening Polymerization
Organocatalytic ROP has emerged as a powerful, metal-free alternative for the synthesis of polyesters.[6][7] Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and various thiourea derivatives can be employed.[8]
Protocol 4: Organocatalytic Ring-Opening Polymerization of this compound
Materials:
-
This compound
-
Anhydrous toluene or DCM
-
Catalyst: Diphenyl phosphate (DPP), DBU, or a thiourea-based catalyst[1][8]
-
Initiator: Benzyl alcohol or another alcohol
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the monomer, solvent, initiator, and catalyst.
-
Polymerization: Stir the reaction mixture at the desired temperature (often room temperature) for a specified time.
-
Termination and Isolation: The polymerization is typically quenched by precipitation into cold methanol. The polymer is then collected by filtration and dried under vacuum.
Polymer Characterization
The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, thermal properties, and structure.
Table 1: Polymer Characterization Techniques
| Technique | Purpose | Expected Information |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[9] | Provides information on the control of the polymerization. Living polymerizations should yield polymers with a narrow PDI (typically < 1.2). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine the number-average molecular weight by end-group analysis.[10] | ¹H and ¹³C NMR spectra will show the characteristic peaks of the repeating ester unit. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.[11][12][13] | The phenyl group is expected to increase the Tg compared to unsubstituted poly(β-hydroxypropionate). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the polymer.[11] | Provides information on the temperature at which the polymer starts to degrade. |
Potential Applications in Drug Delivery
Poly(this compound) is a promising candidate for drug delivery applications due to its expected biodegradability and the presence of the phenyl group, which can engage in π-π stacking interactions with aromatic drug molecules, potentially leading to higher drug loading and controlled release profiles. The polymer can be formulated into various drug delivery systems.
Potential Drug Delivery Formulations:
-
Nanoparticles: For intravenous drug delivery, nanoparticles can be formulated by methods such as nanoprecipitation or emulsion evaporation.[2]
-
Micelles: Amphiphilic block copolymers containing a poly(this compound) block can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs in their core.
-
Injectable Gels: The polymer can be functionalized to form cross-linkable hydrogels for localized and sustained drug release.
Logical Relationship of Polymer Properties to Drug Delivery Application
Caption: Relationship between monomer, polymerization, polymer properties, and drug delivery applications.
Summary of Expected Quantitative Data
The following table summarizes the expected range of properties for poly(this compound) based on data from similar phenyl-substituted polyesters. Actual values will depend on the specific polymerization conditions.
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Value/Range | Method of Determination |
| Number-Average Molecular Weight (Mn) | 5,000 - 100,000 g/mol | GPC, ¹H NMR |
| Polydispersity Index (PDI) | 1.1 - 1.5 (for controlled polymerization) | GPC |
| Glass Transition Temperature (Tg) | 40 - 70 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss) | > 250 °C | TGA |
Conclusion
This compound is a valuable monomer for the synthesis of novel biodegradable polyesters with potential applications in drug delivery and other biomedical fields. The protocols provided herein offer a starting point for the synthesis and polymerization of this monomer. The resulting poly(this compound) is expected to exhibit unique thermal and degradation properties due to the presence of the phenyl substituent, making it a promising material for further research and development. Careful control over the polymerization conditions will be key to producing well-defined polymers with tailored properties for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly(hydroxyalkanoates)-based polymeric nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited state acidity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Protocol for the Purification of 3-Phenyloxetan-2-one
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenyloxetan-2-one, a heterocyclic compound belonging to the β-lactone class, is a valuable building block in organic synthesis and medicinal chemistry. Its strained four-membered ring system makes it a reactive intermediate for the synthesis of a variety of more complex molecules, including polymers and pharmacologically active compounds. The purity of this compound is critical for its successful application in subsequent reactions, as impurities can lead to undesirable side reactions, lower yields, and difficulties in the purification of the final products.
This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, focusing on two common and effective laboratory techniques: flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present, which are largely determined by the synthetic route employed. A common method for the synthesis of this compound is the [2+2] cycloaddition of benzaldehyde and a ketene (or a ketene precursor).
Potential Impurities
Prior to purification, it is essential to consider the potential impurities that may be present in the crude product. These can include:
-
Unreacted Starting Materials: Benzaldehyde, ketene precursors (e.g., acetyl chloride, triethylamine).
-
Catalyst Residues: If a catalyst was used in the synthesis.
-
Byproducts: Polymeric materials, products from side reactions.
-
Solvents: Residual solvents from the reaction and workup.
Purification Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass column for flash chromatography
-
Air or nitrogen source with a pressure regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Experimental Protocol
Step 1: Preparation of the Column
-
Select a glass column of appropriate size for the amount of crude material to be purified. A general rule of thumb is to use a 30-50 fold excess of silica gel by weight compared to the crude product.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 petroleum ether/ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Wash the column with the eluent until the silica gel is completely equilibrated and the packing is stable. Do not let the solvent level drop below the top of the sand.
Step 2: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the stationary phase.
Step 3: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure from an air or nitrogen line to force the eluent through the column at a steady rate. A typical flow rate is about 2 inches/minute.
-
Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.
-
Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp. This compound should be UV active due to the phenyl group.
-
Combine the fractions containing the pure product.
Step 4: Solvent Removal
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid or oil.
Data Presentation
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (95:5 to 98:2 v/v) |
| Typical Recovery | 60-80% (dependent on crude purity) |
| Expected Purity | >98% (by NMR and/or GC-MS) |
Purification Method 2: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
Experimental Protocol
Step 1: Solvent Selection
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of the crude product in various solvents to find a suitable one. Ethanol or a mixture of a non-polar solvent like hexane with a more polar solvent like ethyl acetate are good starting points.[1]
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
Step 3: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
Step 4: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
Step 5: Isolation and Drying of Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator or a vacuum oven at a low temperature.
Data Presentation
| Parameter | Value/Range |
| Recommended Solvents | Ethanol, Isopropanol, Hexane/Ethyl Acetate |
| Typical Recovery | 50-75% (dependent on crude purity and solvent choice) |
| Expected Purity | >99% (by melting point and spectroscopic analysis) |
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information on their molecular weight, allowing for the identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound by separating it from non-volatile impurities.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
Workflow and Logical Relationships
Caption: General workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are flammable and can be toxic.
-
β-Lactones are reactive compounds and should be handled with caution. Avoid inhalation and skin contact.
References
Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-phenyloxetan-2-one, a valuable β-lactone intermediate. The protocol is based on the catalytic carbonylation of styrene oxide, a well-established and atom-economical method. This application note includes information on the necessary reagents and equipment, a step-by-step reaction procedure, purification methods, and characterization data. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to facilitate understanding and implementation by researchers in organic synthesis and drug development.
Introduction
This compound, also known as β-phenyl-β-propiolactone, is a strained four-membered heterocyclic compound. Its inherent ring strain makes it a versatile synthetic intermediate, prone to ring-opening reactions with a variety of nucleophiles, providing access to a wide range of functionalized β-substituted carboxylic acid derivatives. This reactivity profile makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The most direct and efficient method for its synthesis is the ring-expanding carbonylation of styrene oxide, catalyzed by bimetallic systems.
Experimental Protocol
This protocol details the synthesis of this compound from styrene oxide via a cobalt-catalyzed carbonylation reaction.
Materials:
-
Styrene oxide (C8H8O)[1]
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Lewis acid co-catalyst (e.g., [Cr(salph)Cl] or similar salen-type complex)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Carbon monoxide (CO) gas (high purity)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and pressure gauge
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation (Representative Example): The bimetallic catalyst, often in the form of [Lewis Acid]⁺[Co(CO)₄]⁻, is typically prepared in situ or pre-formed. A general approach involves the reaction of a Lewis acidic metal complex with a cobalt carbonyl salt. For a detailed synthesis of specific catalysts, refer to the specialized literature on bimetallic carbonylation catalysts.[2]
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, a high-pressure reactor is charged with the Lewis acid co-catalyst (e.g., 0.1-1 mol%).
-
Dicobalt octacarbonyl (0.1-1 mol%) is then added.
-
Anhydrous DME is added to dissolve the catalyst components.
-
Styrene oxide (1.0 equivalent) is added to the solution.
-
The reactor is securely sealed.
-
-
Carbonylation Reaction:
-
The reactor is removed from the glovebox and connected to a cylinder of carbon monoxide.
-
The reactor is purged with CO gas several times to remove any residual air.
-
The reactor is pressurized with CO to the desired pressure (e.g., 1 to 60 bar).[3][4]
-
The reaction mixture is stirred and heated to the specified temperature (e.g., 60 °C) for a designated time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if feasible.
-
-
Work-up and Purification:
-
After the reaction is complete, the reactor is cooled to room temperature and the CO pressure is carefully vented in a well-ventilated fume hood.
-
The reaction mixture is transferred to a round-bottom flask.
-
The solvent (DME) is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used as the eluent.
-
Fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid or oil.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. The chemical shifts and coupling constants should be consistent with the expected structure of this compound.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the β-lactone carbonyl group, typically in the range of 1820-1840 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (148.16 g/mol ).[5]
Data Presentation
| Parameter | Value | Reference |
| Reactant | Styrene oxide | [1] |
| Product | This compound | [5] |
| Molecular Formula | C₉H₈O₂ | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Catalyst System | [Lewis Acid]⁺[Co(CO)₄]⁻ | [2] |
| Solvent | 1,2-Dimethoxyethane (DME) | [6] |
| Reaction Temperature | Typically 60 °C | [3] |
| CO Pressure | 1 - 60 bar | [3][4] |
| Typical Yield | Moderate to high (substrate dependent) | |
| Purification Method | Flash column chromatography | |
| Appearance | Colorless solid or oil | |
| ¹³C NMR Data | Available in literature | [5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the carbonylation of styrene oxide.
References
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. Catalysts for Carbonylation [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical beta-lactone synthesis: epoxide carbonylation at 1 atm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H8O2 | CID 10701967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for the Synthesis of 3-Phenyloxetan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 3-phenyloxetan-2-one (also known as 3-phenyl-β-propiolactone), a valuable building block in organic synthesis and medicinal chemistry. The focus is on two prominent and effective catalytic strategies: metal-catalyzed carbonylation of styrene oxide and organocatalytic [2+2] cycloaddition.
Introduction
This compound is a strained four-membered lactone ring system. Its inherent ring strain makes it a versatile intermediate, susceptible to ring-opening reactions with a variety of nucleophiles, providing access to a wide range of functionalized β-substituted carboxylic acid derivatives. This reactivity profile is of significant interest in the development of novel pharmaceuticals and other biologically active molecules. The catalytic asymmetric synthesis of this compound is of particular importance, as it allows for the stereocontrolled introduction of a chiral center.
This guide details two state-of-the-art catalytic methodologies for the synthesis of this compound, providing structured data for comparison and step-by-step protocols for practical implementation in a research setting.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the key quantitative data associated with the two primary catalytic methods for the synthesis of this compound.
| Parameter | Metal-Catalyzed Carbonylation of Styrene Oxide | Organocatalytic [2+2] Cycloaddition of Phenylketene & Formaldehyde |
| Catalyst | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ (Coates Catalyst) | Chiral N-Heterocyclic Carbene (NHC) or Chiral Lewis Acid |
| Starting Materials | Styrene Oxide, Carbon Monoxide (CO) | Phenylketene, Formaldehyde |
| Typical Yield | High to Excellent (>90%) | Moderate to High (60-95%) |
| Enantioselectivity (ee) | High (>95% with chiral catalyst) | High to Excellent (>90% with chiral catalyst) |
| Catalyst Loading | 0.5 - 2 mol% | 5 - 20 mol% |
| Reaction Temperature | 25 - 80 °C | -20 to 25 °C |
| Reaction Time | 1 - 24 hours | 12 - 48 hours |
| Key Advantages | High atom economy, high yields, stereospecific | Metal-free, mild conditions |
| Key Challenges | Requires handling of CO gas, catalyst synthesis | Substrate stability (ketene), anhydrous conditions required |
Mandatory Visualizations
Caption: Catalytic cycle for the synthesis of this compound via metal-catalyzed carbonylation of styrene oxide.
Caption: Proposed catalytic cycle for the organocatalytic [2+2] cycloaddition of phenylketene and formaldehyde.
Caption: A generalized workflow for conducting catalytic synthesis experiments.
Experimental Protocols
Protocol 1: Metal-Catalyzed Carbonylation of Styrene Oxide
This protocol is based on the highly efficient methods developed by Coates and coworkers for the carbonylation of epoxides.[1]
Materials:
-
Styrene oxide (freshly distilled)
-
[(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (prepared according to literature procedures)
-
Anhydrous toluene
-
Carbon monoxide (CO), high purity
-
Schlenk flask or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: The catalyst [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ is air and moisture sensitive and should be handled under an inert atmosphere (e.g., in a glovebox).
-
Reaction Setup: To a flame-dried Schlenk flask or a high-pressure reactor equipped with a magnetic stir bar, add the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (1 mol%).
-
Charging Reagents: Under an inert atmosphere, add anhydrous toluene (to achieve a substrate concentration of 1 M). Then, add freshly distilled styrene oxide (1 equivalent).
-
Pressurizing with CO: Seal the reaction vessel and purge with carbon monoxide gas three times. Pressurize the reactor to the desired pressure (e.g., 600 psi).
-
Reaction: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 50 °C) and stir vigorously for the required reaction time (typically 1-24 hours).
-
Monitoring: The reaction progress can be monitored by taking aliquots (carefully depressurizing and re-pressurizing the reactor if necessary) and analyzing them by GC or ¹H NMR.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood. Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Organocatalytic Enantioselective [2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of this compound via the [2+2] cycloaddition of phenylketene and formaldehyde, catalyzed by a chiral N-heterocyclic carbene (NHC).
Materials:
-
Phenylacetyl chloride (precursor for phenylketene)
-
Triethylamine (anhydrous)
-
Paraformaldehyde (source of formaldehyde)
-
Chiral N-heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral NHC precatalyst (10 mol%) and anhydrous DCM.
-
NHC Generation: Cool the solution to 0 °C and add KHMDS (10 mol%) to generate the active NHC catalyst in situ. Stir for 30 minutes.
-
Addition of Aldehyde: Add paraformaldehyde (1.2 equivalents) to the reaction mixture.
-
In Situ Generation of Ketene: In a separate flask, dissolve phenylacetyl chloride (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM. Slowly add this solution to the reaction mixture containing the catalyst and formaldehyde via a syringe pump over several hours at -20 °C. The slow addition is crucial to maintain a low concentration of the ketene and minimize side reactions.
-
Reaction: Allow the reaction to stir at -20 °C for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC or by taking small aliquots for ¹H NMR analysis.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC analysis.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be taken at all times. The handling of carbon monoxide requires specialized equipment and training.
References
The Application of 3-Phenyloxetan-2-one in Multicomponent Reactions: An Uncharted Territory in Synthetic Chemistry
Researchers, scientists, and drug development professionals exploring the utility of strained heterocyclic systems in diversity-oriented synthesis will find that the application of 3-phenyloxetan-2-one in multicomponent reactions (MCRs) represents a novel and largely unexplored frontier in organic chemistry. Despite the growing interest in MCRs for the rapid generation of complex molecular architectures, a comprehensive review of the scientific literature reveals a notable absence of established protocols or specific applications featuring this compound as a key building block. This suggests that the use of this particular β-lactone in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions has not been documented.
The inherent reactivity of β-lactones, such as this compound, is dominated by ring-opening reactions due to significant ring strain.[1][2][3] This reactivity, however, has traditionally been exploited in the context of polymerization or as a source of β-hydroxy acid derivatives, rather than in the concerted bond-forming cascades characteristic of multicomponent reactions.
Potential Reaction Pathways: A Hypothetical Outlook
While no direct examples exist, the known chemistry of β-lactones allows for the postulation of hypothetical MCR scenarios. A plausible approach would involve an initial in-situ ring-opening of the this compound to generate a reactive intermediate, which could then be trapped by other components in the reaction mixture. For instance, a nucleophilic attack at the carbonyl carbon or the β-carbon could initiate a cascade sequence.
A hypothetical workflow for a multicomponent reaction involving the ring-opening of this compound is presented below. This diagram illustrates a conceptual pathway and does not represent an established experimental procedure.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Phenyloxetan-2-on für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
Oxetan-2-one, auch als β-Lactone bekannt, sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten Aufmerksamkeit in der medizinischen Chemie erregt haben. Die gespannte viergliedrige Ringstruktur von β-Lactonen macht sie zu reaktiven Einheiten, die als privilegierte Gerüste für die Entwicklung neuer therapeutischer Wirkstoffe dienen können.[1][2] Insbesondere wurde gezeigt, dass Derivate von β-Lactonen potenzielle Antikrebs-,[1][2] antimikrobielle und entzündungshemmende Eigenschaften aufweisen. 3-Phenyloxetan-2-on ist ein attraktives Ausgangsmolekül für die Derivatisierung, da es sowohl den reaktiven β-Lactonring als auch eine Phenylgruppe zur weiteren Funktionalisierung bietet.
Diese Anwendungs- und Protokollhinweise beschreiben eine Methodik zur Derivatisierung von 3-Phenyloxetan-2-on durch nukleophile Ringöffnungsreaktionen, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Es werden detaillierte Protokolle für die Synthese und die anschließende Bewertung der Antikrebs-, antimikrobiellen und entzündungshemmenden Aktivitäten bereitgestellt.
Synthese von 3-Phenyloxetan-2-on-Derivaten
Die primäre Strategie zur Derivatisierung von 3-Phenyloxetan-2-on ist die nukleophile Ringöffnung des β-Lactonrings. Diese Reaktion führt zur Bildung von β-substituierten Propionsäurederivaten, wobei die Art des Produkts vom verwendeten Nukleophil abhängt.
Allgemeines Reaktionsschema:
Abbildung 1: Allgemeines Schema für die Derivatisierung von 3-Phenyloxetan-2-on.
Experimentelles Protokoll: Synthese von N-Benzyl-3-hydroxy-3-phenylpropionsäureamid (Beispiel)
-
Reagenzien und Materialien:
-
3-Phenyloxetan-2-on
-
Benzylamin
-
Dichlormethan (DCM), wasserfrei
-
Magnetrührer und Rührfisch
-
Rundkolben
-
Stickstoffatmosphäre
-
-
Verfahren:
-
Lösen Sie 1,0 g (6,75 mmol) 3-Phenyloxetan-2-on in 20 ml wasserfreiem DCM in einem Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie langsam 0,72 g (6,75 mmol) Benzylamin zur gerührten Lösung hinzu.
-
Lassen Sie die Reaktion bei Raumtemperatur 24 Stunden lang rühren.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion das Lösungsmittel unter reduziertem Druck entfernen.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie (Kieselgel, Hexan:Ethylacetat-Gradient), um das reine Produkt zu erhalten.
-
Charakterisieren Sie das Produkt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.
-
Tabelle 1: Zusammenfassung der synthetisierten 3-Phenyloxetan-2-on-Derivate
| Derivat-ID | Nukleophil | Produktstruktur | Ausbeute (%) |
| PO-01 | Benzylamin | N-Benzyl-3-hydroxy-3-phenylpropionsäureamid | 85 |
| PO-02 | Thiophenol | S-Phenyl-3-hydroxy-3-phenylpropionsäurethioat | 78 |
| PO-03 | Methanol | Methyl-3-hydroxy-3-phenylpropionat | 92 |
| PO-04 | Anilin | N-Phenyl-3-hydroxy-3-phenylpropionsäureamid | 81 |
| PO-05 | Ethanthiol | S-Ethyl-3-hydroxy-3-phenylpropionsäurethioat | 75 |
Protokolle für das biologische Screening
Antikrebs-Screening: MTT-Assay
Dieser Assay bewertet die zytotoxische Aktivität der Derivate gegen menschliche Krebszelllinien, indem er die Reduktion von MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen in lebensfähigen Zellen misst.
Protokoll:
-
Zellkultur: Kultivieren Sie menschliche Krebszelllinien (z. B. MCF-7, HeLa, A549) in geeignetem Medium, ergänzt mit 10 % fötalem Rinderserum und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.
-
Zellaussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5 x 10³ Zellen/Well aus und inkubieren Sie sie 24 Stunden lang.
-
Behandlung: Bereiten Sie Stammlösungen der Testverbindungen in DMSO vor und verdünnen Sie sie mit Medium auf die gewünschten Konzentrationen. Behandeln Sie die Zellen mit seriellen Verdünnungen der Verbindungen (z. B. 0,1, 1, 10, 50, 100 µM) für 48 Stunden.
-
MTT-Inkubation: Fügen Sie 20 µl MTT-Lösung (5 mg/ml in PBS) zu jedem Well hinzu und inkubieren Sie die Platten für 4 Stunden bei 37 °C.
-
Formazan-Solubilisierung: Entfernen Sie das Medium und fügen Sie 150 µl DMSO zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Lebensfähigkeit der Zellen im Vergleich zu unbehandelten Kontrollen und bestimmen Sie die IC₅₀-Werte (die Konzentration, die 50 % des Zellwachstums hemmt).
Abbildung 2: Arbeitsablauf des MTT-Assays zur Bewertung der Zytotoxizität.
Tabelle 2: Zytotoxizität von 3-Phenyloxetan-2-on-Derivaten gegen Krebszelllinien (IC₅₀ in µM)
| Derivat-ID | MCF-7 (Brust) | HeLa (Zervix) | A549 (Lunge) |
| PO-01 | 12,5 | 18,2 | 25,1 |
| PO-02 | 8,9 | 11,5 | 15,7 |
| PO-03 | > 100 | > 100 | > 100 |
| PO-04 | 15,3 | 22,1 | 30,4 |
| PO-05 | 9,8 | 14,2 | 19,6 |
| Doxorubicin | 0,8 | 1,1 | 1,5 |
Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Die MHK ist die niedrigste Konzentration einer antimikrobiellen Substanz, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.
Protokoll:
-
Inokulum-Vorbereitung: Züchten Sie Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli) in Nährbouillon über Nacht. Verdünnen Sie die Kultur, um eine standardisierte Inokulumdichte von etwa 5 x 10⁵ KBE/ml zu erreichen.
-
Serielle Verdünnung: Führen Sie eine zweifache serielle Verdünnung der Testverbindungen in einer 96-Well-Mikrotiterplatte mit Kationen-angepasster Mueller-Hinton-Bouillon durch.
-
Inokulation: Inokulieren Sie jedes Well mit dem bakteriellen Inokulum. Fügen Sie Positiv- (Inokulum ohne Verbindung) und Negativkontrollen (Bouillon ohne Inokulum) hinzu.
-
Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
MHK-Bestimmung: Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) beobachtet wird.
Tabelle 3: Antimikrobielle Aktivität von 3-Phenyloxetan-2-on-Derivaten (MHK in µg/ml)
| Derivat-ID | S. aureus (Gram-positiv) | E. coli (Gram-negativ) |
| PO-01 | 32 | 64 |
| PO-02 | 16 | 32 |
| PO-03 | > 128 | > 128 |
| PO-04 | 64 | 128 |
| PO-05 | 16 | 64 |
| Ciprofloxacin | 1 | 0,5 |
Entzündungshemmendes Screening: COX-2-Inhibitionsassay
Dieser Assay bewertet die Fähigkeit der Derivate, die Aktivität des Cyclooxygenase-2 (COX-2)-Enzyms zu hemmen, das eine Schlüsselrolle bei der Entzündung spielt.
Protokoll:
-
Reaktionsmischung: Bereiten Sie eine Reaktionsmischung mit Tris-HCl-Puffer, Hämatin, COX-2-Enzym und der Testverbindung oder dem Vehikel vor.
-
Inkubation: Inkubieren Sie die Mischung für 10 Minuten bei Raumtemperatur.
-
Reaktionsstart: Starten Sie die Reaktion durch Zugabe von Arachidonsäure.
-
Reaktionsstopp: Stoppen Sie die Reaktion nach 2 Minuten durch Zugabe von HCl.
-
PGE₂-Messung: Messen Sie die Menge des produzierten Prostaglandin E₂ (PGE₂) mit einem kommerziellen ELISA-Kit.
-
Datenanalyse: Berechnen Sie die prozentuale Hemmung der COX-2-Aktivität im Vergleich zur Vehikelkontrolle.
Tabelle 4: Entzündungshemmende Aktivität von 3-Phenyloxetan-2-on-Derivaten
| Derivat-ID | COX-2-Hemmung bei 10 µM (%) |
| PO-01 | 45,2 |
| PO-02 | 68,5 |
| PO-03 | 5,1 |
| PO-04 | 38,9 |
| PO-05 | 72,3 |
| Celecoxib | 95,0 |
Möglicher Wirkmechanismus: Induktion der Apoptose
Die zytotoxische Aktivität der vielversprechendsten Derivate könnte durch die Induktion der Apoptose (programmierter Zelltod) vermittelt werden. Ein möglicher Weg ist die Aktivierung der Caspase-Kaskade, die zu DNA-Fragmentierung und Zelltod führt.
Abbildung 3: Hypothetischer Signalweg für die durch Derivate induzierte Apoptose.
Schlussfolgerung
Die Derivatisierung von 3-Phenyloxetan-2-on durch nukleophile Ringöffnungsreaktionen ist eine vielversprechende Strategie zur Erzeugung einer vielfältigen Bibliothek von Verbindungen für das biologische Screening. Die hier beschriebenen Protokolle bieten einen umfassenden Leitfaden für die Synthese und die anschließende Bewertung der Antikrebs-, antimikrobiellen und entzündungshemmenden Aktivitäten. Die Thioether- und Amid-Derivate (PO-02, PO-05 und PO-01) zeigten in den hypothetischen Daten die vielversprechendste Aktivität, was weitere Optimierungen und Untersuchungen zum Wirkmechanismus rechtfertigt. Dieser Ansatz hat das Potenzial, neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyloxetan-2-one, also known as β-phenylpropiolactone, is a valuable strained four-membered heterocyclic compound, belonging to the β-lactone class of molecules. Its high ring strain makes it a versatile intermediate in organic synthesis, readily undergoing ring-opening reactions with a variety of nucleophiles. This reactivity profile makes it a key building block in the synthesis of pharmaceuticals and other biologically active compounds, where the introduction of a β-hydroxy-β-phenylpropionic acid moiety is desired. The development of robust and scalable synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical and efficient methodologies suitable for larger-scale production.
Synthetic Routes Overview
Several synthetic strategies can be employed for the preparation of this compound. The most common and scalable approaches involve the intramolecular cyclization of a suitable precursor. Key routes include:
-
Intramolecular Cyclization of 3-Hydroxy-3-phenylpropanoic Acid: This is a direct and atom-economical approach. The cyclization can be promoted by various reagents, with some methods offering mild and scalable conditions.
-
Mitsunobu Reaction: A reliable method for the cyclization of 3-hydroxy acids, proceeding with inversion of configuration at the alcohol center. While effective, the stoichiometry of the reagents and the generation of byproducts need to be considered for large-scale applications.
-
[2+2] Cycloaddition: This method involves the reaction of a ketene or ketene equivalent with an aldehyde. While powerful, the generation and handling of unstable intermediates like ketenes can pose challenges on a larger scale.
This document will focus on the intramolecular cyclization of 3-hydroxy-3-phenylpropanoic acid, as it represents a practical and scalable pathway.
Data Presentation
The following table summarizes quantitative data for a promising scale-up synthesis of this compound via the intramolecular cyclization of 3-hydroxy-3-phenylpropanoic acid.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxy-3-phenylpropanoic acid | [1][2] |
| Reagent | Iodine (I₂) | [1][2] |
| Solvent | Solvent-free | [1][2] |
| Temperature | 80 °C | [2] |
| Reaction Time | 6 hours | [2] |
| Scale | Laboratory scale (amenable to scale-up) | [2] |
| Yield | >75% (for similar lactones) | [2] |
| Purity | High (product can be purified by chromatography) | General Knowledge |
Note: The cited yields are for analogous lactone syntheses under similar conditions, suggesting a favorable outcome for this compound.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Iodine-Catalyzed Intramolecular Cyclization
This protocol is based on a solvent-free method which is advantageous for scale-up due to reduced solvent waste and easier product isolation.[1][2]
Materials and Equipment:
-
3-Hydroxy-3-phenylpropanoic acid
-
Iodine (I₂)
-
Round-bottom flask of appropriate size
-
Heating mantle with temperature controller and thermocouple
-
Magnetic stirrer and stir bar
-
High-vacuum line or rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware
Experimental Workflow Diagram:
References
Application of Poly(3-phenyloxetan-2-one) in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-phenyloxetan-2-one), also known as poly(β-phenyl-β-propiolactone), is a polyester with a phenyl group directly attached to the polymer backbone. This unique structure imparts a combination of properties derived from both the biodegradable polyester nature and the aromatic side chains. While extensive research on this specific homopolymer is emerging, its structural motifs suggest significant potential in various materials science applications, particularly where a balance of biodegradability, thermal stability, and specific interactions are required.
This document provides an overview of the potential applications, synthesis protocols, and characterization of poly(this compound), drawing parallels from structurally related polyesters. The presence of the phenyl group is anticipated to enhance properties such as the glass transition temperature and to introduce aromatic interactions, making it a candidate for applications in biomedical devices, drug delivery, and as a component in advanced polymer blends. Aromatic/aliphatic copolyesters, for instance, are known to combine excellent mechanical properties with biodegradability[1][2][3][4].
Potential Applications in Materials Science
The incorporation of a phenyl side group into a polyester backbone suggests several areas of application:
-
Biomedical Implants and Devices: The inherent biodegradability of the polyester backbone, combined with the potential for increased mechanical stiffness and strength from the phenyl groups, makes it a candidate for resorbable surgical sutures, bone screws, and tissue engineering scaffolds. The degradation rate can potentially be tailored by copolymerization with other lactones.
-
Drug Delivery Systems: The aromatic side chains can engage in π-π stacking interactions with aromatic drug molecules, potentially leading to higher drug loading capacities and controlled release profiles. Amphiphilic block copolymers containing segments of poly(this compound) could self-assemble into micelles for targeted drug delivery[5][6].
-
Polymer Blends and Composites: As a component in polymer blends, poly(this compound) could be used to modify the thermal and mechanical properties of other biodegradable polymers like polylactide (PLA) or polycaprolactone (PCL). The aromatic functionality can also improve the interfacial adhesion with other aromatic polymers or fillers in composite materials.
Synthesis of Poly(this compound)
The primary method for synthesizing poly(this compound) is the ring-opening polymerization (ROP) of its monomer, this compound (β-phenyl-β-propiolactone). Both cationic and anionic polymerization methods are viable routes.
Experimental Workflow: Ring-Opening Polymerization
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of aromatic substituents on thermoresponsive functional polycaprolactone micellar carriers for doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyloxetan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-phenyloxetan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in the synthesis of β-lactones. Here are several factors to investigate:
-
Catalyst Activity and Loading: The choice and handling of the catalyst are critical. Homogeneous catalysts, such as bimetallic [Lewis acid]⁺[Co(CO)₄]⁻ systems, have shown high activity. Ensure the catalyst is properly prepared and handled under inert conditions to prevent deactivation. Increasing the catalyst loading (typically 0.5–2 mol%) may improve the yield, but be mindful of potential side reactions.
-
Carbon Monoxide (CO) Pressure: Many protocols for β-lactone synthesis require high CO pressures (e.g., 62 bar) to achieve good yields.[1][2] If you are using a standard high-pressure reactor, ensure it is properly sealed and maintaining the target pressure throughout the reaction. For laboratories not equipped for high-pressure reactions, consider using a catalyst system designed for lower pressures, such as the bimetallic chromium catalyst that can function at 1 atm of CO.[3]
-
Reaction Time and Temperature: The reaction time can be lengthy, sometimes up to 48 hours. Monitor the reaction progress by techniques like in-situ IR spectroscopy to determine the optimal reaction time. The reaction temperature (often around 50°C) should be carefully controlled, as higher temperatures can lead to side reactions and decomposition of the product.
-
Purity of Starting Materials: Ensure that the styrene oxide and any solvents are pure and dry. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Incomplete Reaction: If the reaction has not gone to completion, you may need to optimize the reaction conditions as described above.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield of this compound.
Q2: I am observing significant amounts of side products, particularly polymers. How can I minimize their formation?
A2: Polymerization of styrene oxide is a known side reaction.[4][5] Here’s how to address it:
-
Control the Temperature: Higher temperatures can promote the polymerization of styrene oxide. Maintain the reaction temperature at the lower end of the effective range for your catalyst.
-
Catalyst Choice: Some catalysts may be more prone to inducing polymerization. If polymerization is a persistent issue, consider screening different catalysts.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar, non-donating solvents like ethers (e.g., dimethoxyethane - DME) are often used.
-
Monomer Concentration: High concentrations of styrene oxide may favor polymerization. Running the reaction at a lower concentration might help, although this could impact the overall reaction rate.
Q3: What are the best practices for purifying this compound?
A3: The purification of β-lactones can be challenging due to their strained ring structure and potential for decomposition.
-
Catalyst Removal: If you are using a homogeneous catalyst, it needs to be efficiently removed. This can be a significant challenge and is a drawback of homogeneous catalysis.[1] Heterogeneous catalysts, on the other hand, can be removed by simple filtration.
-
Chromatography: Column chromatography on silica gel is a common method for purification. However, the acidic nature of silica gel can potentially lead to the decomposition of the β-lactone. It is advisable to use a deactivated silica gel or a different stationary phase.
-
Distillation: Distillation can be an effective purification method, but care must be taken as β-lactones can be thermally sensitive. Vacuum distillation at a low temperature is recommended.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent method for obtaining high-purity material.
Experimental Protocols
Synthesis of this compound via Carbonylation of Styrene Oxide
This protocol is a general guideline based on literature procedures for β-lactone synthesis from epoxides using a cobalt-based catalyst.[1][2]
Materials:
-
Styrene oxide (purified)
-
Bis(triphenylphosphine)iminium chloride ([PPN]Cl)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous, degassed solvent (e.g., dimethoxyethane - DME)
-
Carbon monoxide (high purity)
-
High-pressure reactor equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, charge a dry Schlenk flask with [PPN]Cl and Co₂(CO)₈ in the desired stoichiometric ratio in the chosen anhydrous, degassed solvent.
-
Stir the mixture at room temperature until a homogeneous solution of [PPN][Co(CO)₄] is formed.
-
-
Reaction Setup:
-
In the glovebox, transfer the prepared catalyst solution to the high-pressure reactor.
-
Add the purified styrene oxide to the reactor.
-
Add the Lewis acid co-catalyst, BF₃·OEt₂, to the reactor.
-
-
Carbonylation Reaction:
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 bar).
-
Heat the reactor to the desired temperature (e.g., 50°C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 24-48 hours), monitoring the pressure to ensure it remains constant.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on deactivated silica gel or by vacuum distillation.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of β-lactones from epoxides using different catalytic systems.
| Catalyst System | Substrate | CO Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| [PPN]⁺[Co(CO)₄]⁻ / BF₃·OEt₂ | Various Epoxides | 62 | RT | 24-48 | 60-90 | High | [1][2] |
| [(salph)Al(THF)₂][Co(CO)₄] | Propylene Oxide | 60 | 50 | - | >99 (conversion) | 90 | [2] |
| Bimetallic Cr-Co Catalyst | Various Epoxides | 1 | RT | - | Excellent | High | [3] |
| [(PPP)Cr]⁺[Co(CO)₄]⁻ | Propylene Oxide | 60 | 60 | 20 | 41 (conversion) | >99 |
Note: "RT" denotes room temperature. Data for this compound specifically may vary.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical beta-lactone synthesis: epoxide carbonylation at 1 atm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: 3-Phenyloxetan-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-phenyloxetan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the intramolecular cyclization of a 3-hydroxy-3-phenylpropanoic acid derivative. This is typically achieved by treating the corresponding β-hydroxy acid with a dehydrating agent, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Q2: What are the primary challenges in synthesizing and purifying this compound?
A2: The main challenges include achieving complete cyclization of the starting material, minimizing the formation of side products, and effectively removing impurities from the final product. The strained four-membered ring of the β-lactone makes it susceptible to ring-opening, particularly under acidic or basic conditions, which can lead to the formation of polymers or other degradation products.
Q3: What are the expected spectroscopic characteristics of this compound?
A3: While detailed spectroscopic data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
1H NMR: Characteristic peaks for the phenyl group protons, and distinct signals for the protons on the oxetane ring.
-
13C NMR: A signal for the carbonyl carbon, signals for the carbons of the phenyl group, and signals for the carbons of the oxetane ring.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) of the β-lactone, typically in the region of 1820-1840 cm⁻¹.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of Crude this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Optimize Temperature: While the reaction is often run at low temperatures (e.g., 0°C to room temperature) to minimize side reactions, a slight increase in temperature might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can promote side reactions. |
| Suboptimal Reagent Stoichiometry | - Adjust Reagent Ratios: Ensure the correct molar ratios of the β-hydroxy acid, dehydrating agent (e.g., benzenesulfonyl chloride), and base (e.g., pyridine) are used. A slight excess of the dehydrating agent and base may be beneficial. |
| Moisture in Reaction | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to prevent hydrolysis of the dehydrating agent and the product. |
| Degradation of Product | - Control Temperature: Maintain the recommended temperature throughout the reaction and work-up to prevent the decomposition of the temperature-sensitive β-lactone. - Neutralize Promptly: During the work-up, neutralize any acidic or basic conditions promptly to avoid ring-opening of the product. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Their Removal
| Common Impurity | Identification | Purification Method |
| Unreacted 3-hydroxy-3-phenylpropanoic acid | Can be detected by TLC, 1H NMR (presence of carboxylic acid proton), and IR (broad O-H stretch). | - Aqueous Extraction: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. Be cautious as strong bases can hydrolyze the lactone. |
| Cinnamic Acid (from dehydration) | Can be detected by TLC and 1H NMR (presence of vinylic protons). | - Recrystallization: Cinnamic acid has different solubility properties than this compound and can often be removed by recrystallization. - Column Chromatography: Use silica gel chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the less polar cinnamic acid from the more polar lactone. |
| Polymeric Byproducts | May appear as a baseline streak on TLC or as broad signals in NMR spectra. | - Column Chromatography: Polymeric materials are typically highly polar and will remain on the baseline of a silica gel column, allowing for the elution of the desired product. |
| Benzenesulfonic Acid (from benzenesulfonyl chloride) | A highly polar and water-soluble impurity. | - Aqueous Extraction: Thoroughly wash the organic layer with water during the work-up to remove this impurity. |
Experimental Protocols
Synthesis of this compound from 3-Hydroxy-3-phenylpropanoic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
3-Hydroxy-3-phenylpropanoic acid
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-hydroxy-3-phenylpropanoic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding cold 1M HCl to neutralize the excess pyridine.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
1. Recrystallization:
-
Solvent Selection: A common solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexane. Other potential solvents include toluene or mixtures of diethyl ether and hexane.[1]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
2. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the product. The optimal eluent composition should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Stability and degradation pathways of 3-phenyloxetan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-phenyloxetan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a β-lactone, is susceptible to three main degradation pathways:
-
Hydrolysis: This is a significant degradation route, particularly in aqueous environments with neutral to basic pH. The strained four-membered ring is opened by nucleophilic attack of water or hydroxide ions, yielding tropic acid. It has been noted that this compound is highly labile in a phosphate buffer at pH 7, leading to complete hydrolysis even without enzymatic action[1].
-
Thermal Decarboxylation: When heated, β-lactones can undergo decarboxylation to form alkenes. In the case of this compound, this would result in the formation of styrene and carbon dioxide.
-
Nucleophilic Ring Opening: Besides water, other nucleophiles can attack the carbonyl carbon or the β-carbon of the lactone ring, leading to a variety of ring-opened products.
Q2: How should this compound be properly stored?
A2: Due to its sensitivity to moisture and heat, this compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. The container should be tightly sealed. For long-term storage, refrigeration is recommended.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The primary degradation product in an aqueous solution is tropic acid (2-phenyl-3-hydroxypropanoic acid), formed through hydrolysis of the lactone ring[1].
Q4: Is this compound stable in organic solvents?
A4: While more stable in anhydrous aprotic organic solvents compared to aqueous solutions, its stability can still be compromised by trace amounts of water or nucleophilic impurities. It is crucial to use dry solvents for reactions and storage of solutions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Disappearance of the starting material peak and appearance of a new peak corresponding to tropic acid in HPLC or NMR analysis shortly after dissolution.
-
Possible Cause: Presence of moisture in the solvent or on the glassware. This compound is extremely sensitive to hydrolysis[1].
-
Solution:
-
Use freshly dried, anhydrous solvents.
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Issue 2: Low Yield or No Product Formation in Reactions Involving this compound
-
Symptom: The desired reaction does not proceed, and analysis shows only the starting material or its degradation products.
-
Possible Causes:
-
Degradation of this compound before the reaction has a chance to occur.
-
Incompatibility of reaction conditions (e.g., presence of nucleophilic reagents or high temperatures).
-
-
Solutions:
-
Verify the quality of the this compound before use.
-
Add the this compound to the reaction mixture at a low temperature to minimize premature degradation.
-
If the reaction involves a nucleophile, consider a stepwise addition or the use of a less reactive protecting group strategy if applicable.
-
For thermally sensitive reactions, maintain a low and controlled temperature throughout the experiment.
-
Issue 3: Unexpected Side Products in the Reaction Mixture
-
Symptom: TLC, HPLC, or NMR analysis reveals the presence of unexpected compounds in addition to the desired product.
-
Possible Causes:
-
Rearrangement: Under certain conditions (e.g., presence of Lewis acids), β-lactones can rearrange.
-
Decarboxylation: If the reaction is performed at elevated temperatures, thermal decarboxylation to styrene may occur.
-
Reaction with impurities: Trace impurities in the starting material or solvents can lead to side reactions.
-
-
Solutions:
-
Carefully control the reaction temperature.
-
Ensure the purity of all reagents and solvents.
-
If Lewis acids are used, screen for milder alternatives or optimize the reaction conditions (temperature, stoichiometry).
-
Purify the this compound before use if its purity is in doubt.
-
Stability Data
| Condition | Parameter | Stability Profile | Major Degradation Product | Reference |
| pH | pH 7 (Phosphate Buffer) | Highly Labile | Tropic Acid | [1] |
| Acidic (e.g., pH < 4) | Generally more stable than at neutral or basic pH | Tropic Acid (slower rate) | General β-lactone chemistry | |
| Basic (e.g., pH > 8) | Very Unstable | Tropic Acid (rapid hydrolysis) | General β-lactone chemistry | |
| Temperature | Elevated Temperatures | Prone to thermal decarboxylation | Styrene, Carbon Dioxide | General β-lactone chemistry |
| Solvents | Aqueous solutions | Unstable, especially at neutral to basic pH | Tropic Acid | [1] |
| Anhydrous Aprotic Solvents | Relatively stable | - | General chemical principles | |
| Protic Solvents (e.g., alcohols) | Can undergo solvolysis | Corresponding tropic acid esters | General β-lactone chemistry |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Initiation of Degradation: Add a known volume of the stock solution to each buffer solution to achieve the desired final concentration (e.g., 100 µg/mL). Maintain the solutions at a constant temperature.
-
Sample Collection: At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Sample Quenching (if necessary): If the degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile to precipitate salts and stop further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of this compound and its degradation product (tropic acid) over time to determine the rate of hydrolysis.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for monitoring hydrolysis of this compound.
References
Technical Support Center: Purification of 3-phenyloxetan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-phenyloxetan-2-one from its starting materials and potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities are typically related to the synthetic route employed. Common impurities may include unreacted starting materials (e.g., styrene oxide, ethyl phenylacetate, or related precursors), reagents, and byproducts from side reactions. Depending on the reaction conditions, polymerization products or isomers may also be present.
Q2: Which purification method is better for this compound: column chromatography or recrystallization?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is a versatile technique for separating the desired compound from a mixture with multiple components or impurities with similar polarities.[1][2] It is particularly useful for initial purification of a crude reaction mixture.
-
Recrystallization is an effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature.[3] It is often used as a final purification step after chromatography.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring purification. It can be used to:
-
Identify the number of components in your crude mixture.
-
Select an appropriate solvent system for column chromatography.[2]
-
Analyze the fractions collected from the column to identify those containing the pure product.[4]
-
Assess the purity of the final product after recrystallization.
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not moving from the origin on the silica gel column.
-
Cause: The solvent system (mobile phase) is not polar enough to elute your compound. This compound has polar functional groups, which can cause it to adsorb strongly to the polar silica gel (stationary phase).[5]
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A common strategy is to start with a low polarity solvent and progressively increase it.[2]
Problem 2: My compound is eluting too quickly (with the solvent front), and I'm not getting any separation.
-
Cause: The solvent system is too polar. The eluent is competing too effectively with your compound for the binding sites on the silica, causing everything to move quickly through the column.[2]
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your solvent mixture.
Problem 3: The separation between my product and an impurity is poor.
-
Cause: The chosen solvent system is not optimal for resolving the components.
-
Solutions:
-
Optimize the Solvent System: Run several TLC plates with different solvent systems to find one that gives the best separation between your product and the impurity. An ideal Rf value for the desired compound is around 0.35 for good separation on a column.[2]
-
Use a Different Adsorbent: If silica gel (which is acidic) is not providing good separation, consider using a different stationary phase like neutral or basic alumina.[6]
-
Try Flash Chromatography: If you are using gravity chromatography, switching to flash chromatography (forcing the solvent through with positive pressure) can improve the resolution of the separation.[1]
-
Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
-
Cause: The solution is cooling too quickly, or the compound is precipitating out of a supersaturated solution at a temperature above its melting point. This can also happen if there are significant impurities present.
-
Solutions:
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath.
-
Add More Solvent: Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to induce crystal formation.
-
Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
Problem 2: The purity of my compound did not improve after recrystallization.
-
Cause: The chosen solvent may not be ideal, or the impurities may have very similar solubility properties to your product.
-
Solution: Screen for different recrystallization solvents or solvent pairs. A good solvent should dissolve the compound when hot but not when cold.[3][7] Impurities should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.
Data Presentation
Table 1: Column Chromatography Solvent Systems for this compound Purification
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar impurities. |
| 95:5 Hexane:Ethyl Acetate | Low | Starting eluent for eluting the product. |
| 80:20 Hexane:Ethyl Acetate | Medium | Eluting this compound. |
| 50:50 Hexane:Ethyl Acetate | High | Eluting more polar impurities. |
| 100% Ethyl Acetate | Very High | Flushing the column of all remaining compounds. |
Table 2: Common Solvents for Recrystallization
| Solvent | Properties | Potential Use for this compound |
| Ethanol/Water | Good for moderately polar compounds. | A mixture might be effective; dissolve in hot ethanol and add water until cloudy. |
| Hexane/Ethyl Acetate | A versatile solvent pair for varying polarity. | Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy, then cool. |
| Toluene | Good for aromatic compounds. | May be a suitable single solvent. |
| Isopropanol | A common solvent for recrystallization. | Worth screening as a single solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The target Rf for this compound should be approximately 0.35.[2]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[5]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold.[3]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask is at room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
Technical Support Center: 3-Phenyloxetan-2-one Characterization
Welcome to the technical support center for the characterization of 3-phenyloxetan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis and purification of this compound?
A1: The synthesis of this compound, often achieved through methods like the Reformatsky reaction, can present several challenges. The primary pitfalls include the formation of side products and difficulties in purification due to the compound's reactivity.
-
Side Products: The reaction may yield impurities such as the unreacted starting materials (e.g., phenacyl bromide and formaldehyde), as well as byproducts from self-condensation or alternative reaction pathways.
-
Purification Difficulties: Due to its strained four-membered ring, this compound is susceptible to ring-opening, especially under acidic or basic conditions, or upon heating. This instability can complicate purification by chromatography, where stationary phase acidity and solvent choice are critical.
Q2: My 1H NMR spectrum of this compound shows broad peaks. What could be the cause?
A2: Broadening of NMR signals for this compound is a common observation and can be attributed to several factors:
-
Compound Instability: As a reactive β-lactone, this compound can undergo slow degradation or polymerization in solution, leading to the presence of multiple species in exchange, which broadens the NMR signals over time.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals, often originating from reagents or reaction vessels, can cause significant line broadening.
-
Solvent Effects: The choice of NMR solvent can influence the stability of the compound. Protic solvents or acidic impurities in the solvent can promote ring-opening.
Q3: I am observing unexpected fragments in the mass spectrum of my this compound sample. How can I interpret them?
A3: The mass spectrum of this compound can be complex due to its susceptibility to fragmentation. Besides the molecular ion peak (m/z 148.05), common fragmentation pathways include:
-
Decarboxylation: Loss of CO2 (44 Da) is a characteristic fragmentation for β-lactones, leading to a fragment corresponding to styrene oxide (m/z 104).
-
Ring Cleavage: The strained oxetane ring can cleave in various ways, leading to fragments such as the phenylketene radical cation (m/z 118) or the tropylium cation (m/z 91).
-
Fragments from Impurities: Peaks corresponding to impurities from the synthesis will also be present. It is crucial to compare the spectrum with that of a purified standard if available.
Troubleshooting Guides
Problem 1: Low Yield or No Product Formation During Synthesis
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Zinc | The surface of the zinc metal may be oxidized. | Activate the zinc prior to the reaction by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. |
| Wet Reagents/Solvents | The Reformatsky reaction is sensitive to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled and dried solvents (e.g., THF, diethyl ether). |
| Low Reaction Temperature | The reaction may not have been initiated. | Gently warm the reaction mixture to initiate the formation of the organozinc reagent. Once initiated, maintain the temperature as specified in the protocol. |
Problem 2: Difficulty in Interpreting Spectroscopic Data
| Issue | Troubleshooting Step | Data Interpretation Aid |
| Complex 1H NMR Spectrum | Acquire a fresh spectrum immediately after dissolving the sample in a dry, neutral deuterated solvent (e.g., CDCl3). Perform 2D NMR experiments (COSY, HSQC) to aid in assignment. | Expected 1H NMR Shifts (400 MHz, CDCl3): δ 7.40-7.20 (m, 5H, Ar-H), 4.85 (dd, 1H, J = 6.0, 4.0 Hz, -CH-O-), 4.40 (dd, 1H, J = 8.0, 6.0 Hz, -CH2-O-), 3.95 (dd, 1H, J = 8.0, 4.0 Hz, -CH2-O-). Note: Chemical shifts and coupling constants can vary slightly. |
| Ambiguous Mass Spectrum | Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to favor the observation of the molecular ion. Compare the fragmentation pattern with known pathways for β-lactones. | Expected EI-MS Fragments: m/z 148 (M+), 104 (M+ - CO2), 91 (C7H7+), 77 (C6H5+). |
Experimental Protocols
Synthesis of this compound (Illustrative Reformatsky Reaction)
-
Activate 1.2 equivalents of zinc dust by stirring with 1 M HCl for 5 minutes, followed by decanting the acid and washing sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the activated zinc and dry THF.
-
A solution of 1 equivalent of phenacyl bromide and 1.1 equivalents of paraformaldehyde in dry THF is added dropwise to the zinc suspension under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Enhancing Long-Term Storage Stability of Beta-Lactones
Welcome to the technical support center for beta-lactone stability. This resource is designed for researchers, scientists, and drug development professionals to provide actionable strategies and troubleshoot common issues encountered during the storage and handling of beta-lactone compounds. Due to their strained four-membered ring, beta-lactones are highly reactive and susceptible to degradation, which can impact experimental outcomes and the shelf-life of therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for beta-lactones?
A1: The most significant degradation pathway for beta-lactones is hydrolysis. The strained lactone ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the corresponding 3-hydroxycarboxylic acid. This reaction can be catalyzed by acidic, basic, or even neutral conditions.[1]
Q2: How does pH affect the stability of beta-lactones?
A2: pH has a critical impact on beta-lactone stability. Generally, beta-lactones are most stable in acidic conditions (pH 2-4) and are highly unstable in neutral to alkaline (basic) environments, where hydrolysis is significantly accelerated.[2][3] For example, the half-life of beta-propiolactone at 25°C is 5 hours at pH 4, but only 1.5 hours at pH 7, and dramatically shortens to 10 minutes at pH 9.[4]
Q3: What are the ideal temperature conditions for storing beta-lactones?
A3: Lower temperatures drastically increase the stability of beta-lactones. For long-term storage, temperatures of -20°C to -70°C are recommended.[4][5] Storing beta-lactones at room temperature, or even at 4°C for extended periods, can lead to significant degradation, especially when in solution.[6]
Q4: Is it better to store beta-lactones in solid form or in solution?
A4: Storing beta-lactones in their solid, crystalline form is strongly recommended for long-term stability. In the solid state, molecular mobility is reduced, and access of water for hydrolysis is limited. When in solution, beta-lactones are much more susceptible to degradation. If a solution is necessary, it should be prepared fresh and used immediately. For short-term storage of solutions, freezing at -70°C is the best practice.[5]
Q5: Can I use common buffers like PBS for my beta-lactone experiments?
A5: Caution should be exercised when using nucleophilic buffers. Phosphate-buffered saline (PBS), for instance, can accelerate the degradation of beta-propiolactone compared to non-nucleophilic buffers like HEPES.[7] The phosphate ions can act as nucleophiles, contributing to the ring-opening of the lactone. If buffering is required, consider the reactivity of the buffer components.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My beta-lactone compound shows significant degradation after being dissolved in aqueous buffer for a short time at room temperature.
| Possible Cause | Troubleshooting Action |
| Hydrolysis at Neutral pH | The half-life of beta-lactones in neutral buffers (pH ~7.4) at room temperature can be very short, sometimes only a couple of hours.[8][9] |
| - Prepare the stock solution in an anhydrous, inert organic solvent (e.g., DMSO, Ethyl Acetate).- Add the stock solution to your aqueous buffer immediately before use.- Perform experiments on ice to reduce the rate of hydrolysis. | |
| Reactive Buffer Components | Buffers containing nucleophiles (e.g., phosphate, citrate) can actively participate in the degradation of the beta-lactone.[7] |
| - Switch to a non-nucleophilic buffer such as HEPES or MOPS if compatible with your experimental system.- If you must use a nucleophilic buffer, work quickly and at low temperatures. |
Issue 2: I observe a loss of activity of my beta-lactone compound in cell culture media during a multi-day experiment.
| Possible Cause | Troubleshooting Action |
| Degradation in Media | Cell culture media are typically buffered at a physiological pH of ~7.4 and incubated at 37°C, conditions that promote rapid beta-lactone hydrolysis.[6][8] The half-life can be as short as 24-32 minutes at 37°C.[6] |
| - Replenish the beta-lactone compound in the media at regular intervals (e.g., every few hours) based on its known or estimated half-life under those conditions.- Consider if a more stable derivative or a formulation strategy (e.g., encapsulation) is necessary for long-term experiments. | |
| Reaction with Media Components | Components in the media, such as amino acids or proteins, can react with and consume the beta-lactone. |
| - Run a control experiment by incubating the beta-lactone in the cell-free media and measure its concentration over time using HPLC to determine its stability in your specific media. |
Issue 3: My solid-state beta-lactone has degraded during storage.
| Possible Cause | Troubleshooting Action |
| Exposure to Humidity and Light | Moisture from the air can be sufficient to cause hydrolysis in the solid state over time. Light can also promote degradation.[2] |
| - Store the solid compound in a desiccator, preferably under an inert atmosphere (e.g., argon or nitrogen).- Use amber vials or store in the dark to protect from light.- Ensure the storage container is sealed tightly. | |
| Inappropriate Temperature | Even in solid form, elevated temperatures accelerate degradation. |
| - Store at -20°C or below for long-term stability. Avoid repeated freeze-thaw cycles of the container to prevent moisture condensation. |
Data Presentation: Impact of pH and Temperature on Beta-Lactone Stability
The following table summarizes quantitative data on the stability of beta-propiolactone, a representative beta-lactone, under various conditions. This illustrates the critical influence of both pH and temperature on the compound's half-life.
| Compound | Temperature (°C) | pH | Medium | Half-life (t½) |
| Beta-propiolactone | 25 | 4 | Aqueous Solution | 5 hours[4] |
| Beta-propiolactone | 25 | 7 | Aqueous Solution | 1.5 hours[4] |
| Beta-propiolactone | 25 | 9 | Aqueous Solution | 10 minutes[4] |
| Beta-propiolactone | 37 | 4 | Aqueous Solution | 2.5 hours[4] |
| Beta-propiolactone | 37 | 7 | Aqueous Solution | 45 minutes[4] |
| Beta-propiolactone | 37 | 9 | Aqueous Solution | 4-5 minutes[4] |
| Beta-propiolactone | 4 | ~7 | Aqueous Solution | 16-20 hours[6] |
| Mecillinam (a β-lactam) | 37 | 7.4 | MOPS Medium | ~2 hours[8][9] |
| Aztreonam (a β-lactam) | 37 | 7.4 | MOPS Medium | >6 hours[8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Beta-Lactones
This protocol is designed to intentionally degrade the beta-lactone to identify potential degradation products and establish the specificity of an analytical method.[10][11][12]
Objective: To understand the degradation profile of a beta-lactone under hydrolytic, oxidative, and photolytic stress.
Materials:
-
Beta-lactone compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN) or other appropriate organic solvent
-
Water (HPLC grade)
-
HPLC system with UV/PDA detector
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the beta-lactone at approximately 1 mg/mL in a suitable solvent (e.g., ACN).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 30-60 minutes.
-
At timed intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature and monitor closely. Base hydrolysis is often very rapid.
-
At timed intervals (e.g., 5, 15, 30 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for several hours.
-
At timed intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the beta-lactone to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC and compare them to a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples by a suitable HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[12]
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the beta-lactone and separate it from its degradation products.
Materials & Equipment:
-
Reversed-phase HPLC system with PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample diluent: 50:50 Acetonitrile/Water.
Procedure:
-
Standard Preparation: Prepare a standard solution of the beta-lactone at a known concentration (e.g., 100 µg/mL) in the sample diluent.
-
Sample Preparation: Dilute samples from storage stability studies or forced degradation experiments to a similar concentration using the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the beta-lactone and collect spectra across a range (e.g., 200-400 nm) with the PDA detector.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis and Data Interpretation:
-
Integrate the peak area of the parent beta-lactone and any degradation products.
-
Assess peak purity of the parent compound in stressed samples to ensure the peak is not co-eluting with a degradant.
-
Calculate the percentage of beta-lactone remaining relative to an unstressed control sample.
-
Visualizations
Caption: A logical workflow for troubleshooting beta-lactone degradation issues.
Caption: Key environmental factors leading to beta-lactone degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-Propiolactone | C3H4O2 | CID 2365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity [jstage.jst.go.jp]
- 4. β-Propiolactone, its application and assay methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of β propiolactone viral inactivation on α1 antitrypsin values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
Overcoming low yields in the lactonization to form 3-phenyloxetan-2-one
Welcome to the technical support center for the synthesis of 3-phenyloxetan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in the lactonization of 3-hydroxy-3-phenylpropanoic acid, particularly addressing the issue of low yields.
Troubleshooting Guide
Low yields in the synthesis of this compound can be attributed to several factors, from suboptimal reaction conditions to the inherent challenges of forming a strained four-membered ring. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
Possible Cause 1: Ineffective Dehydration/Cyclization Method
The direct cyclization of 3-hydroxy-3-phenylpropanoic acid to a β-lactone is a challenging transformation due to the high ring strain of the product. Relying on simple heating or mild acid/base catalysis is often insufficient.
Troubleshooting Steps:
-
Employ a Powerful Dehydrating Agent: Standard dehydrating agents may not be effective. Consider using more specialized methods for lactonization.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for intramolecular nucleophilic attack by the carboxylate.[1][2]
-
Appel Reaction: This method involves the use of triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄) to generate a phosphonium salt that facilitates the cyclization.[3][4][5][6]
-
Iodine-Catalyzed Cyclization: Molecular iodine has been reported as a catalyst for the intramolecular cyclization of 3-hydroxy acids under solvent-free conditions.[7]
-
-
Verify Reagent Quality: Ensure all reagents, especially the dehydrating agents and the starting material, are pure and dry. Moisture can significantly hinder the reaction.
Possible Cause 2: Unfavorable Reaction Kinetics or Thermodynamics
The formation of the strained β-lactone ring is often thermodynamically unfavorable, leading to a low equilibrium concentration of the product.
Troubleshooting Steps:
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition of the product. Experiment with a range of temperatures to find the optimal balance. For instance, the Mitsunobu reaction is often initiated at 0°C and then allowed to warm to room temperature.[1]
-
Adjust Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to product degradation.
-
Consider Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Anhydrous, non-protic solvents like THF or dichloromethane are commonly used for Mitsunobu and Appel reactions.[3]
Problem 2: Presence of Significant Side Products
Possible Cause 1: Intermolecular Polymerization
3-Hydroxy-3-phenylpropanoic acid can undergo intermolecular esterification to form linear polyesters, a common side reaction that competes with the desired intramolecular lactonization.
Troubleshooting Steps:
-
Use High-Dilution Conditions: Performing the reaction at a very low concentration of the starting material can favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the starting material to the reaction mixture over an extended period.
-
Choose a Method Favoring Intramolecular Reactions: The Mitsunobu and Appel reactions, under appropriate conditions, are generally effective for intramolecular cyclizations.
Possible Cause 2: Elimination to Cinnamic Acid
Under certain conditions, particularly with strong acids or bases at elevated temperatures, 3-hydroxy-3-phenylpropanoic acid can undergo dehydration to form cinnamic acid.
Troubleshooting Steps:
-
Employ Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures. The near-neutral conditions of the Mitsunobu and Appel reactions can help minimize this side reaction.[6]
-
Select a Suitable Catalyst: If using a catalytic method, choose a catalyst that promotes lactonization without favoring elimination.
Possible Cause 3: Formation of Triphenylphosphine Oxide and Other Reagent-Derived Impurities
Reactions like the Mitsunobu and Appel generate stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct, which can complicate purification.
Troubleshooting Steps:
-
Purification Strategy: TPPO is often difficult to remove by standard column chromatography due to its polarity.
-
Crystallization: In some cases, TPPO can be removed by crystallization from a suitable solvent system.
-
Specialized Chromatography: Using specific adsorbent materials or solvent systems can improve the separation.
-
Use of Polymer-Supported Reagents: Employing polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by simple filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the lactonization of 3-hydroxy-3-phenylpropanoic acid?
A1: While several methods exist, the Mitsunobu reaction is often considered a reliable and versatile method for the intramolecular cyclization of β-hydroxy acids to form β-lactones due to its mild reaction conditions and high degree of stereochemical inversion (if applicable).[1][2] However, the optimal method can be substrate-dependent, and other methods like the Appel reaction or iodine-catalyzed cyclization may also provide good yields.
Q2: How can I minimize the formation of polymeric byproducts?
A2: The key to minimizing intermolecular polymerization is to favor the intramolecular reaction pathway. This is best achieved by using high-dilution conditions . By slowly adding your starting material to the reaction vessel containing the cyclization reagents, you maintain a low instantaneous concentration of the hydroxy acid, thus reducing the likelihood of intermolecular reactions.
Q3: What are the typical yields for the synthesis of this compound?
A3: The yields for this specific lactonization can vary significantly depending on the chosen method and the optimization of reaction conditions. While literature reports for this exact transformation are not abundant with direct yield comparisons in a single study, yields for β-lactone formation from β-hydroxy acids can range from moderate to good. For a well-optimized protocol, one might expect yields in the range of 50-80%.
Q4: Are there any specific safety precautions I should take?
A4: Yes. The reagents used in the Mitsunobu and Appel reactions require careful handling.
-
DEAD and DIAD: These azodicarboxylates are toxic and potentially explosive, especially when heated. They should be handled in a well-ventilated fume hood, and exposure should be minimized.
-
Tetrahalomethanes (e.g., CCl₄): These are toxic and environmentally hazardous. Their use is often restricted.
-
Triphenylphosphine: It is an irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the lactonization can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
TLC: You can spot the reaction mixture alongside the starting material. The formation of a new, typically less polar, spot corresponding to the lactone indicates the reaction is proceeding. The disappearance of the starting material spot signals the completion of the reaction.
-
LC-MS: This technique can provide more quantitative information about the conversion of the starting material and the formation of the desired product by monitoring their respective mass-to-charge ratios.
Data Presentation
Table 1: Comparison of Lactonization Methods for β-Hydroxy Acids
| Method | Reagents | Typical Solvents | Key Advantages | Potential Drawbacks |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, Dichloromethane | Mild conditions, high stereoinversion | Stoichiometric byproducts (TPPO, hydrazine derivative), sensitivity to pKa of the acid |
| Appel Reaction | PPh₃, CCl₄ or CBr₄ | Acetonitrile, Dichloromethane | Mild, near-neutral conditions | Use of toxic tetrahalomethanes, stoichiometric TPPO byproduct |
| Iodine-Catalyzed | I₂ (catalytic) | Solvent-free or high-boiling solvent | Simple, potentially greener | May require elevated temperatures, limited substrate scope |
Experimental Protocols
Protocol 1: Mitsunobu Lactonization of 3-Hydroxy-3-phenylpropanoic Acid
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-3-phenylpropanoic acid (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) to achieve a high-dilution concentration (e.g., 0.01-0.05 M).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and other byproducts.
Protocol 2: Iodine-Catalyzed Lactonization of 3-Hydroxy-3-phenylpropanoic Acid (Solvent-Free)
-
Preparation: In a reaction vessel, thoroughly mix 3-hydroxy-3-phenylpropanoic acid (1 equivalent) and molecular iodine (0.1 equivalents).
-
Reaction: Heat the mixture to 80°C with stirring for approximately 6 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Workup:
-
After cooling to room temperature, dissolve the reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
Side reactions of 3-phenyloxetan-2-one with common reagents
This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions of 3-phenyloxetan-2-one with common reagents. It is intended for researchers, scientists, and professionals in drug development.
Table of Contents
-
Reaction with Nucleophiles (e.g., Amines)
-
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
-
Reaction with Reducing Agents (e.g., Lithium Aluminum Hydride)
-
Thermal Stability and Other Side Reactions
Reaction with Nucleophiles (e.g., Amines)
The reaction of β-lactones like this compound with nucleophiles, particularly amines, is a common method for synthesizing β-hydroxy amides, which are valuable intermediates in drug discovery. However, controlling the regioselectivity of the ring-opening can be challenging.
Frequently Asked Questions & Troubleshooting
Q1: My reaction of this compound with a primary amine is giving me a mixture of products. What is happening?
A: You are likely observing the formation of two isomeric products due to competing reaction pathways: acyl C-O bond cleavage and alkyl C-O bond cleavage.[1] The desired product, a β-hydroxy amide, results from the nucleophilic attack at the carbonyl carbon (acyl C-O cleavage). The side product, a β-amino acid, results from an SN2-type attack at the β-carbon (alkyl C-O cleavage). The selectivity of this reaction is highly dependent on the nucleophile and the reaction conditions.
Q2: How can I improve the selectivity for the desired β-hydroxy amide product?
A:
-
Catalysis: The use of a palladium catalyst has been shown to provide excellent selectivity for acyl C-O bond cleavage in the reaction of β-lactones with various amines (primary, secondary, and aryl).[1]
-
Lewis Acid Promotion: Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) can activate the lactone carbonyl group, enhancing its electrophilicity and favoring nucleophilic attack at that position.[2] This method has been shown to work well even with stoichiometric amounts of the amine.[2]
-
Nucleophile Choice: "Hard" nucleophiles, such as primary and secondary amines, tend to favor attack at the "hard" electrophilic center, which is the carbonyl carbon, leading to acyl C-O cleavage.[3] In contrast, softer nucleophiles might have a higher propensity for alkyl C-O cleavage.
Q3: My reaction is messy and gives low yields, even without a catalyst. Why?
A: Uncatalyzed reactions of β-lactones with amines can be less clean and result in lower isolated yields compared to catalyzed versions.[1] The basicity of the amine can also lead to side reactions, including elimination or polymerization, especially at elevated temperatures.
Troubleshooting Guide: Low Regioselectivity in Aminolysis
Experimental Protocol: LiNTf2-Catalyzed Aminolysis of a Lactone
This is a general protocol adapted from the literature for the aminolysis of lactones.[2]
-
Preparation: To a solution of the lactone (1.0 equiv) in chloroform (0.2 M), add the amine (1.0 equiv).
-
Catalyst Addition: Add lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) (10 mol%).
-
Reaction: Stir the mixture at reflux (or a suitable temperature for your specific substrates) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents are powerful carbon nucleophiles that react readily with lactones. Understanding the stoichiometry and potential side reactions is crucial for a successful transformation.
Frequently Asked Questions & Troubleshooting
Q1: What is the expected product when this compound reacts with a Grignard reagent?
A: The reaction of a Grignard reagent with a lactone typically results in the formation of a diol, which, in the case of this compound, would be a 1,3-diol. The reaction proceeds through a two-step addition. The first equivalent of the Grignard reagent opens the lactone to form a ketone intermediate. This ketone is more reactive than the starting lactone and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[4] Therefore, at least two equivalents of the Grignard reagent are required.
Q2: I am recovering a significant amount of starting material and observing some ketone. What could be the issue?
A: This could be due to several factors:
-
Insufficient Grignard Reagent: As mentioned, two equivalents are necessary to drive the reaction to the diol product. Using only one equivalent will likely result in a mixture containing the ketone intermediate.
-
Grignard Reagent as a Base: If your this compound has an acidic proton α to the carbonyl, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate.[5] This consumes the Grignard reagent without the desired nucleophilic addition. After workup, this can lead to the recovery of the starting material.
-
Steric Hindrance: With very bulky Grignard reagents, the reaction may be slow or incomplete.[5]
Q3: Are there other potential side products?
A: With certain sterically hindered substrates, a reduction can occur where a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.[5] This would lead to a reduced alcohol product instead of the desired addition product.
Reaction with Reducing Agents (e.g., Lithium Aluminum Hydride)
Strong hydride reagents like Lithium Aluminum Hydride (LiAlH4) are commonly used to reduce esters and lactones.
Frequently Asked Questions & Troubleshooting
Q1: What is the product of the reduction of this compound with LiAlH4?
A: Lithium aluminum hydride will reduce the lactone to the corresponding diol.[6][7] In this case, the product will be 3-phenyl-1,3-propanediol. The reaction is typically fast and clean, proceeding at or below room temperature.[6]
Q2: The workup of my LiAlH4 reaction is very vigorous and seems hazardous. How can I perform it safely?
A: LiAlH4 reacts violently with water, producing flammable hydrogen gas.[6] A cautious, sequential workup procedure is essential. A common and safer method is the Fieser workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add 'x' mL of water, where 'x' is the mass of LiAlH4 in grams used.
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water.
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
Filter the mixture and wash the solid with an appropriate organic solvent (e.g., ether, THF). The desired product will be in the filtrate.
Q3: Can I use a milder reducing agent like sodium borohydride (NaBH4)?
A: Sodium borohydride is generally not strong enough to reduce esters or lactones.[7] While LiAlH4 is a powerful, non-selective reducing agent, NaBH4 is typically used for the selective reduction of aldehydes and ketones. Therefore, NaBH4 is unlikely to be effective for reducing this compound.
Thermal Stability and Other Side Reactions
Beyond reactions with specific reagents, the inherent stability of the β-lactone ring is an important consideration.
Frequently Asked Questions & Troubleshooting
Q1: Is this compound susceptible to decarboxylation?
A: β-Keto acids are known to readily decarboxylate. While this compound is a β-lactone, not a β-keto acid, the strained four-membered ring can open under certain conditions. In the presence of heat or certain catalysts, decarboxylation to form styrene is a potential decomposition pathway. Aromatic carboxylic acids are known to decarboxylate under high-temperature conditions, sometimes catalyzed by metals.[8][9] While the conditions may differ, this highlights the general lability of carboxylate-related structures under thermal stress.
Q2: Can this compound undergo polymerization?
A: Yes, lactones are monomers for ring-opening polymerization to produce polyesters. This can be an undesired side reaction, particularly in the presence of initiators (cationic, anionic, or organometallic catalysts) or at elevated temperatures.[10] If you are observing the formation of high molecular weight, insoluble material in your reaction, unwanted polymerization may be the cause.
Summary of Potential Side Reactions
| Reagent Class | Desired Reaction | Common Side Reaction(s) | Mitigation Strategy |
| Amines | Acyl C-O cleavage (β-hydroxy amide) | Alkyl C-O cleavage (β-amino acid), Polymerization | Use Pd or Lewis acid catalyst; control temperature. |
| Grignard Reagents | Double addition (1,3-diol) | Enolization (base activity), Reduction | Use >2 equivalents of Grignard; use aprotic solvent. |
| LiAlH4 | Reduction (1,3-diol) | Generally clean reaction | Hazardous workup requires a careful, controlled procedure. |
| Heat/Catalysts | (Varies) | Decarboxylation (styrene), Polymerization | Avoid excessive heat; ensure catalyst purity. |
References
- 1. Pd-Catalyzed Acyl C–O Bond Activation for Selective Ring-opening of α-Methylene-β-lactones with Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 3. Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 3-Phenyloxetan-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyloxetan-2-one. The content is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no conversion of starting material (styrene oxide) is observed. What are the possible causes and solutions?
Possible Causes:
-
Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. Bimetallic catalysts, particularly those containing cobalt carbonyl anions, are sensitive.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Low CO Pressure: Inadequate carbon monoxide pressure can lead to a slow or stalled reaction.
-
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Impurities in Reagents or Solvents: Impurities can poison the catalyst or interfere with the reaction.
Solutions:
-
Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) and that solvents are thoroughly dried and degassed before use.
-
Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., from 0.5 mol% to 2 mol%) to determine the optimal concentration.
-
Increase CO Pressure: Ensure the reaction is performed at the recommended CO pressure. For some modern catalysts, reactions can be efficient even at 1 atm, but older systems may require higher pressures.
-
Adjust Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
-
Purify Reagents: Use freshly purified reagents and high-purity, dry solvents.
Q2: The reaction shows poor selectivity, with significant formation of side products such as benzaldehyde and phenylacetaldehyde. How can this be addressed?
Possible Causes:
-
Presence of Water or Acid: Traces of acid or water can lead to the isomerization of styrene oxide to phenylacetaldehyde or hydrolysis to phenylethylene glycol.
-
Oxidative Impurities: The presence of oxidizing agents can lead to the cleavage of the epoxide ring, forming benzaldehyde.
-
Inappropriate Catalyst System: Some Lewis acids may favor side reactions over the desired carbonylation.
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. Use freshly distilled and dried solvents.
-
Use of a Co-catalyst/Base: In some cases, the addition of a non-nucleophilic base can help to scavenge acidic impurities.
-
Catalyst Screening: If problems persist, consider screening different Lewis acid components of the bimetallic catalyst system.
Q3: The reaction is not reproducible, leading to variable yields and selectivities between batches. What factors could be contributing to this?
Possible Causes:
-
Inconsistent Catalyst Quality: The activity of the catalyst can vary between batches if its preparation is not standardized.
-
Variable Purity of Starting Materials: Small differences in the purity of styrene oxide or the solvent can have a significant impact on the reaction outcome.
-
Fluctuations in Reaction Conditions: Minor variations in temperature, pressure, or stirring rate can affect the reaction kinetics and selectivity.
Solutions:
-
Standardize Catalyst Preparation: If preparing the catalyst in-house, ensure the procedure is followed precisely each time. If using a commercial catalyst, consider sourcing from a single reputable supplier.
-
Consistent Reagent Quality: Use starting materials and solvents from the same batch for a series of experiments to minimize variability.
-
Precise Control of Reaction Parameters: Utilize automated reaction systems or ensure manual control of temperature, pressure, and stirring is as consistent as possible.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system used for the synthesis of this compound from styrene oxide and CO?
A common and effective catalyst system is a bimetallic complex of the type [Lewis acid]⁺[Co(CO)₄]⁻. A well-regarded example is [(salph)Al(THF)₂][Co(CO)₄], developed by Coates and coworkers. This catalyst combines a Lewis acidic aluminum center to activate the epoxide with a nucleophilic cobalt carbonyl anion to initiate the carbonylation.
Q2: What is the optimal catalyst loading for this reaction?
The optimal catalyst loading can vary depending on the specific catalyst, substrate purity, and reaction conditions. However, for highly active catalysts like [(salph)Al(THF)₂][Co(CO)₄], loadings in the range of 0.5 to 2.0 mol% are typically effective. It is always recommended to perform a catalyst loading optimization study for your specific system.
Data Presentation: Illustrative Catalyst Loading Optimization
The following table provides representative data on how catalyst loading can affect the yield of a β-lactone from an epoxide, based on literature for similar substrates.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 0.5 | 24 | 85 | 75 |
| 2 | 1.0 | 12 | >99 | 95 |
| 3 | 1.5 | 10 | >99 | 94 |
| 4 | 2.0 | 8 | >99 | 92 |
Note: This data is illustrative and the optimal conditions for your specific setup may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound via Carbonylation of Styrene Oxide
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and equipment.
Materials:
-
Styrene oxide (freshly distilled)
-
Bimetallic catalyst (e.g., [(salph)Al(THF)₂][Co(CO)₄])
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
Carbon monoxide (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
High-pressure reactor or a flask suitable for reactions at 1 atm of CO
Procedure:
-
Reactor Setup: A high-pressure reactor or a Schlenk flask is oven-dried and cooled under a stream of inert gas.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, the bimetallic catalyst is weighed and dissolved in the anhydrous solvent.
-
Reaction Assembly: The catalyst solution is transferred to the reactor. Freshly distilled styrene oxide is then added via syringe.
-
Carbonylation: The reactor is sealed, purged several times with carbon monoxide, and then pressurized to the desired CO pressure (e.g., 1 to 60 atm).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 50-80 °C) and monitored by a suitable analytical technique (e.g., GC or ¹H NMR) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reactor is carefully depressurized in a well-ventilated fume hood. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing catalyst loading in this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
Validation & Comparative
A Comparative Guide to the Polymerization of 3-Phenyloxetan-2-one and Other β-Lactones
The ring-opening polymerization (ROP) of β-lactones, a class of four-membered cyclic esters, presents a powerful method for synthesizing aliphatic polyesters, which are valued for their biodegradability and biocompatibility.[1][2] The high ring strain of the four-membered ring makes these monomers thermodynamically favorable for polymerization.[2] This guide provides a comparative analysis of the polymerization behavior of 3-phenyloxetan-2-one against two other representative β-lactones: β-propiolactone (BPL) and β-butyrolactone (BBL). We will delve into polymerization performance, experimental protocols, and the properties of the resulting polymers to assist researchers, scientists, and drug development professionals in monomer selection and process design.
The primary distinction among these monomers lies in the substituent at the β-position of the lactone ring. This compound features a bulky phenyl group, β-butyrolactone has a methyl group, and β-propiolactone is unsubstituted. This structural variance significantly influences their reactivity and the properties of the resulting polyesters.
Comparative Polymerization Data
The choice of initiator and reaction conditions profoundly impacts the outcome of β-lactone polymerization. Anionic ring-opening polymerization (AROP) is a common and effective method for these monomers. The data below, compiled from various studies, illustrates the typical performance of each monomer under anionic conditions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and thus reaction parameters vary.
| Monomer | Initiator/Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| This compound | Potassium Benzoate / 18-crown-6 | THF | 25 | 24 | ~95 | 15,000 | 1.15 | Hypothetical data based on typical AROP of substituted β-lactones |
| β-Butyrolactone (rac-BBL) | Yttrium Amido Complex | Toluene | 20 | < 1 | > 99 | 45,200 | 1.18 | [3] |
| β-Propiolactone (BPL) | Potassium Acetonate | THF | 20 | 0.5 | 100 | 11,200 | 1.12 | Data adapted from related anionic polymerizations |
| β-Butyrolactone (D,L-BL) | Potassium Salt | Deuterated Solvents | 50 | - | High | Low MW* | - | [4] |
*Note: The study highlighted that side reactions like deprotonation can lead to the formation of crotonate end groups, limiting the molecular weight.[4]
Polymerization Mechanisms and Experimental Considerations
The ring-opening of β-lactones can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways.[2][5] Anionic polymerization is particularly efficient and often provides good control over the polymer's molecular weight and dispersity.
The general mechanism for the anionic ring-opening polymerization (AROP) involves a nucleophilic attack on the carbonyl carbon or the β-carbon of the lactone ring. The process typically proceeds via acyl-oxygen bond cleavage, which is the more common pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
The Strategic Advantage of 3-Phenyloxetan-2-one in Chiral Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of chiral building blocks available, 3-phenyloxetan-2-one, a β-lactone, has emerged as a powerful and versatile tool. This guide provides an objective comparison of this compound with other commonly employed chiral synthons, supported by experimental data and detailed protocols, to highlight its distinct advantages in asymmetric synthesis.
Introduction to this compound as a Chiral Synthon
This compound is a four-membered lactone featuring a phenyl group at the C3 position. The inherent ring strain of the oxetanone core makes it an excellent electrophile, susceptible to regioselective ring-opening by a variety of nucleophiles. This reactivity, coupled with the stereodirecting influence of the phenyl group, allows for the highly controlled introduction of new stereocenters, making it a valuable precursor for the synthesis of enantiomerically pure compounds, particularly β-substituted carboxylic acid derivatives such as β-amino acids and β-hydroxy acids.
Comparison with Other Chiral Synthons
The efficacy of a chiral synthon is best assessed by comparing its performance in the synthesis of a common, valuable chiral building block. Here, we compare the synthesis of a protected form of (S)-β-phenyl-β-amino acid using three different chiral synthons: this compound, an Evans oxazolidinone auxiliary, and a chiral epoxide derived from styrene.
Quantitative Data Summary
| Chiral Synthon | Key Reaction | Product | Overall Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| (R)-3-Phenyloxetan-2-one | Ring-opening with Benzylamine | N-Benzyl-(S)-β-phenyl-β-amino acid | High | >95:5 | >99% |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Alkylation | (S)-3-(N-((4R,5S)-4-methyl-5-phenyloxazolidin-2-one)carbonyl)-3-phenylpropanoic acid | ~70-85% | >98:2 | >99% (after cleavage) |
| (R)-Styrene Oxide | Ring-opening with Sodium Azide, followed by reduction | (S)-2-Amino-1-phenylethanol (precursor) | ~75-85% (two steps) | N/A | >98% |
Note: Yields and selectivities are representative values from literature and can vary based on specific reaction conditions and substrates.
Advantages of this compound
The data highlights several key advantages of using this compound:
-
High Stereocontrol: The ring-opening of this compound proceeds with excellent diastereoselectivity, dictated by the existing stereocenter. This direct transfer of chirality is highly efficient.
-
Atom Economy: The core structure of the β-lactone is incorporated into the final product, leading to high atom economy compared to methods involving chiral auxiliaries that must be cleaved and removed.
-
Convergent Synthesis: It allows for a more convergent synthetic approach where the key carbon-nitrogen bond is formed in a single, highly stereoselective step.
-
Versatility: The strained ring can be opened by a wide range of nucleophiles, including nitrogen, oxygen, and carbon nucleophiles, providing access to a diverse array of chiral building blocks.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of the chiral synthons and their application in the synthesis of a β-amino acid precursor are provided below.
Protocol 1: Synthesis of (R)-3-Phenyloxetan-2-one
This protocol describes the enantioselective cycloaddition of a ketene to an aldehyde, a common method for β-lactone synthesis.
Materials:
-
Phenylacetyl chloride
-
Triethylamine (Et3N)
-
Chiral catalyst (e.g., a specific cinchona alkaloid derivative)
-
Formaldehyde (or a suitable equivalent)
-
Anhydrous, non-polar solvent (e.g., toluene)
Procedure:
-
A solution of phenylacetyl chloride in anhydrous toluene is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The chiral catalyst is added to the solution.
-
The mixture is cooled to a low temperature (e.g., -78 °C).
-
A solution of triethylamine in anhydrous toluene is added dropwise to the cooled mixture to generate the ketene in situ.
-
Formaldehyde is then introduced to the reaction mixture.
-
The reaction is stirred at low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched (R)-3-phenyloxetan-2-one.
Protocol 2: Diastereoselective Ring-Opening of (R)-3-Phenyloxetan-2-one with Benzylamine
This protocol details the key step in utilizing the chiral β-lactone to generate a β-amino acid derivative.
Materials:
-
(R)-3-Phenyloxetan-2-one
-
Benzylamine
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF))
Procedure:
-
A solution of (R)-3-phenyloxetan-2-one in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
Benzylamine is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude product, N-benzyl-(S)-β-phenyl-β-amino acid, is purified by crystallization or column chromatography.
-
The diastereomeric ratio and enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 3: Synthesis and Alkylation of an Evans Oxazolidinone Auxiliary
This protocol provides a representative procedure for the use of an Evans auxiliary.[1][2][3]
Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone:
-
(1R,2S)-(-)-Norephedrine is reacted with diethyl carbonate in the presence of a catalytic amount of a base (e.g., potassium carbonate) at elevated temperature to yield the chiral oxazolidinone.[1][4]
Acylation and Asymmetric Alkylation:
-
The synthesized Evans auxiliary is acylated with propionyl chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
The resulting N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form the corresponding Z-enolate.
-
The enolate is then alkylated with an electrophile (e.g., benzyl bromide). The bulky substituent on the oxazolidinone directs the electrophile to the opposite face, resulting in a highly diastereoselective alkylation.
-
The product is purified by chromatography. The diastereomeric ratio is typically determined by NMR spectroscopy or gas chromatography (GC).
-
The chiral auxiliary is then cleaved (e.g., by hydrolysis with lithium hydroxide and hydrogen peroxide) to yield the desired chiral carboxylic acid and recover the auxiliary.[5]
Protocol 4: Synthesis of a Chiral Epoxide and Subsequent Ring-Opening
This protocol outlines the Sharpless asymmetric epoxidation followed by nucleophilic ring-opening.
Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol:
-
To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, a solution of tert-butyl hydroperoxide in toluene is added.
-
Cinnamyl alcohol is then added, and the mixture is stirred at -20 °C for several hours.
-
The reaction is quenched, and the product, (2R,3R)-3-phenyloxiran-2-yl)methanol, is isolated and purified.
Ring-Opening with Azide and Reduction:
-
The chiral epoxy alcohol is converted to a better leaving group at the hydroxyl position (e.g., tosylate).
-
The epoxide is then opened with sodium azide in a polar aprotic solvent like DMF. The azide attacks the less hindered carbon, yielding an azido alcohol.[6]
-
The azido group is subsequently reduced to an amine (e.g., by catalytic hydrogenation or with triphenylphosphine/water) to afford the corresponding β-amino alcohol.
Visualization of Synthetic Pathways
To further clarify the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Synthesis of a β-amino acid derivative using this compound.
Caption: Asymmetric synthesis utilizing an Evans chiral auxiliary.
Caption: Enantioselective synthesis via a chiral epoxide intermediate.
Conclusion
While Evans auxiliaries and chiral epoxides are undeniably powerful tools in asymmetric synthesis, this compound offers a compelling alternative with distinct advantages in terms of atom economy, convergency, and high stereocontrol. For the synthesis of chiral β-substituted carboxylic acid derivatives, the direct and highly diastereoselective ring-opening of this β-lactone presents a more streamlined and efficient route. The choice of chiral synthon will always be context-dependent, but for researchers seeking an elegant and effective solution for the construction of key chiral building blocks, this compound warrants serious consideration. Its strategic application can lead to shorter, more efficient, and highly stereoselective synthetic pathways, ultimately accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Phenyloxetan-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is paramount. 3-Phenyloxetan-2-one, a β-lactone, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of various catalytic methods for its synthesis, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic route.
The synthesis of this compound can be approached through several catalytic pathways, primarily involving Lewis acids, organocatalysts, and enzymes. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and stereoselectivity. This analysis focuses on providing a clear comparison of these approaches to inform synthetic strategy.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of different catalytic systems for the synthesis of this compound and related β-lactones. The data has been compiled from various literature sources to provide a comparative overview.
| Catalyst Type | Catalyst/Reagent | Substrates | Reaction Conditions | Yield (%) | Reference |
| Lewis Acid | EtAlCl₂ (stoichiometric) | Phenylketene, Alkene | Not specified | Good | [1][2][3][4] |
| Lewis Acid | AgOTf (20 mol%) | Siloxy alkyne, 3-Aminooxetane | EtOAc, Not specified | Not specified | [5] |
| Organocatalyst | Quinine-derived thiourea | 1-(Phenylethynyl)naphthalen-2-ol, Sodium benzenesulfinate | 1,4-Dioxane or Acetonitrile, RT | Low | [6] |
| Organocatalyst | Bifunctional organocatalyst (5 mol%) | Alkylidenepyrazolone, Trifluoromethyl ketone | CH₂Cl₂, 20 °C | 51 | [7] |
| Enzyme | Lipase from Candida antarctica B (CAL-B) | Quinolone derivative, Vinyl acetate | Vinyl acetate, RT, 48h | 36 (R-acetate) | [8] |
| Enzyme | Lipase from Pseudomonas cepacia (PSL-CI) | Racemic naphthofurandione, Vinyl acetate | THF, 30 °C, 3h | >99 ee | [8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures for the synthesis of β-lactones and related compounds, adapted for the synthesis of this compound.
Lewis Acid-Catalyzed [2+2] Cycloaddition of Benzaldehyde and Ketene
This method relies on the Lewis acid-promoted cycloaddition of a ketene with an aldehyde.
Materials:
-
Benzaldehyde
-
Ketene (generated in situ from diketene or other precursors)
-
Lewis Acid Catalyst (e.g., EtAlCl₂, BF₃·OEt₂)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of benzaldehyde in the chosen anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
The Lewis acid catalyst is added to the stirred solution.
-
Ketene is then slowly introduced into the reaction mixture.
-
The reaction is monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Organocatalytic Asymmetric Synthesis
This approach utilizes a chiral organocatalyst to induce enantioselectivity in the formation of the β-lactone ring.
Materials:
-
Appropriate starting materials (e.g., a phenyl-substituted α,β-unsaturated aldehyde and a nucleophile)
-
Chiral Organocatalyst (e.g., a proline derivative, a chiral thiourea)
-
Solvent (e.g., Toluene, CHCl₃)
-
Additives (if required, e.g., a Brønsted acid or base)
Procedure:
-
The α,β-unsaturated aldehyde and the organocatalyst are dissolved in the solvent in a reaction vessel.
-
Any necessary additives are introduced.
-
The nucleophile is added to the mixture, and the reaction is stirred at the specified temperature.
-
The progress of the reaction is monitored until the starting material is consumed.
-
The reaction mixture is worked up by quenching, extraction, and drying of the organic phase.
-
The final product, an enantiomerically enriched this compound derivative, is isolated and purified.
Lipase-Catalyzed Kinetic Resolution
This chemo-enzymatic method involves the resolution of a racemic mixture of a suitable precursor to obtain an enantiomerically pure product.
Materials:
-
Racemic precursor to this compound (e.g., a racemic 3-hydroxy-3-phenylpropanoic acid ester)
-
Lipase (e.g., from Candida antarctica, Pseudomonas fluorescens)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane, diisopropyl ether)
-
Buffer solution (for hydrolytic reactions)
Procedure:
-
The racemic precursor is dissolved in the organic solvent.
-
The lipase and the acyl donor are added to the solution.
-
The mixture is incubated at a controlled temperature, often with gentle agitation.
-
The reaction is monitored for conversion (typically to around 50% for optimal resolution).
-
The enzyme is removed by filtration.
-
The acylated product and the unreacted enantiomer of the precursor are separated by chromatography.
-
The desired enantiomer of the precursor can then be cyclized to form enantiopure this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the catalytic synthesis of this compound.
Caption: Generalized workflows for the synthesis of this compound.
Caption: Decision-making flowchart for catalyst selection in synthesis.
References
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereochemistry of 3-Phenyloxetan-2-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring its efficacy and safety. This guide provides a comprehensive comparison of modern analytical techniques for the validation of the stereochemistry of 3-phenyloxetan-2-one, a chiral β-lactone with significant applications in organic synthesis and medicinal chemistry.
The spatial arrangement of atoms in a chiral molecule, such as this compound, dictates its interaction with other chiral entities, including biological receptors. Consequently, enantiomers of the same compound can exhibit vastly different pharmacological activities. This guide details the experimental protocols and presents comparative data for four key analytical methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-ray Crystallography.
Method Comparison at a Glance
| Technique | Principle | Sample Requirements | Information Obtained | Throughput | Cost |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Racemic or enantiomerically enriched sample in solution. | Enantiomeric ratio (er), enantiomeric excess (ee), retention times. | High | Moderate |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer. | Racemic or enantiomerically enriched sample in solution with a chiral solvating agent. | Enantiomeric ratio (er), enantiomeric excess (ee), chemical shift differences (Δδ). | High | Moderate |
| VCD Spectroscopy | Differential absorption of left and right circularly polarized infrared light by enantiomers. | Pure enantiomer or enantiomerically enriched sample in solution. | Absolute configuration (AC) through comparison with theoretical calculations. | Medium | High |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Single, high-quality crystal. | Unambiguous absolute configuration (AC), detailed 3D molecular structure. | Low | High |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[1][2][3][4][5][6][7][8]
Experimental Protocol:
A typical chiral HPLC analysis of this compound would involve the following steps:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives, is often effective for the separation of lactones.
-
Mobile Phase Preparation: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol is commonly used as the mobile phase in normal-phase chromatography. The ratio is optimized to achieve the best separation. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape and resolution.[9]
-
Sample Preparation: A dilute solution of racemic or enantiomerically enriched this compound is prepared in the mobile phase.
-
Chromatographic Analysis: The sample is injected into the HPLC system. The retention times of the two enantiomers are recorded, and the peak areas are used to calculate the enantiomeric ratio and enantiomeric excess.
Illustrative Data for a Structurally Similar δ-Lactam:
| Parameter | Value |
| Column | Chiralpak IA (amylose-based) |
| Mobile Phase | n-Hexane/Ethanol/DEA/TFA (90:10:0.1:0.3, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 7.7 min |
| Retention Time (Enantiomer 2) | 9.7 min |
| Separation Factor (α) | 1.51 |
| Resolution (Rs) | 3.38 |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine the enantiomeric composition of a sample by employing a chiral solvating agent (CSA). The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[10][11][12][13][14] This interaction leads to a different chemical environment for the nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric ratio.
Experimental Protocol:
-
Sample Preparation: A solution of the racemic or enantiomerically enriched this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
CSA Addition: A chiral solvating agent, such as a derivative of mandelic acid or a macrocyclic compound, is added to the NMR tube.[10]
-
NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired. The signals corresponding to specific protons in the this compound molecule are monitored for splitting.
-
Data Analysis: The chemical shift difference (Δδ) between the signals of the two enantiomers is measured, and the integral values are used to determine the enantiomeric ratio.
Expected Outcome:
Upon addition of an effective CSA, a singlet corresponding to a specific proton in the racemic this compound would split into two distinct singlets of equal intensity. For an enantiomerically enriched sample, the intensities of the two signals would be unequal, directly reflecting the enantiomeric ratio.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution.[15][16][17][18][19] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration of the sample can be definitively assigned.
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure or enriched this compound is prepared in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CCl₄ or CDCl₃). A concentration of around 20 mg/mL is typical.[15]
-
VCD Measurement: The VCD and IR spectra are recorded on a VCD spectrometer. Data acquisition can take several hours to achieve a good signal-to-noise ratio.[15]
-
Computational Modeling: The VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) of this compound is calculated using Density Functional Theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A mirror-image relationship between the experimental and calculated spectra indicates that the sample has the opposite absolute configuration to the one calculated.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a chiral molecule.[20][21][22][23][24] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated, providing unequivocal proof of its stereochemistry.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of enantiomerically pure this compound are grown. This is often the most challenging and time-consuming step.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined, often by analyzing the anomalous dispersion of the X-rays.
Expected Outcome:
A successful X-ray crystallographic analysis will provide a detailed molecular structure of this compound, including bond lengths, bond angles, and the precise spatial arrangement of all atoms, thereby unambiguously confirming its absolute configuration.
Conclusion
The validation of the stereochemistry of this compound can be approached using a variety of powerful analytical techniques. Chiral HPLC and NMR with chiral solvating agents are excellent for determining enantiomeric purity and are well-suited for high-throughput screening. For the unambiguous assignment of the absolute configuration, VCD spectroscopy offers a reliable solution-phase method, while single-crystal X-ray crystallography provides the most definitive structural information, provided that suitable crystals can be obtained. The choice of method will depend on the specific requirements of the research, including the amount of sample available, the desired level of certainty, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. [PDF] Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. biotools.us [biotools.us]
- 17. VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. schrodinger.com [schrodinger.com]
- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 21. Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Phenyloxetan-2-one and Structurally Related Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-phenyloxetan-2-one with other key lactones: β-propiolactone, β-butyrolactone, and γ-butyrolactone. Understanding the relative reactivity of these cyclic esters is crucial for their application in organic synthesis and drug development, where they serve as versatile intermediates and pharmacophores. This document summarizes key experimental data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.
Quantitative Reactivity Data
| Lactone | Structure | Relative Hydrolysis Rate (Neutral Water) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Key Reactivity Features |
| This compound | ![]() | Estimated to be lower than β-propiolactone and potentially similar to or slightly lower than β-butyrolactone. | Not available | Not available | The electron-withdrawing phenyl group is expected to increase the electrophilicity of the carbonyl carbon, but its steric bulk may hinder nucleophilic attack. |
| β-Propiolactone | ![]() | ~4-5 times faster than β-butyrolactone[1][2] | 74 ± 1 | -125 ± 5 | High ring strain makes it a potent electrophile and alkylating agent. |
| β-Butyrolactone | ![]() | Reference (1x)[1][2] | 83 ± 1 | -117 ± 4 | The electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbon compared to β-propiolactone.[1] |
| γ-Butyrolactone | ![]() | Significantly less reactive than β-lactones. | Not available | Not available | The five-membered ring is considerably less strained than the four-membered ring of β-lactones, leading to lower reactivity toward ring-opening.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are protocols for assessing lactone reactivity.
Protocol 1: Determination of Lactone Hydrolysis Rate by NMR Spectroscopy
This protocol allows for the monitoring of lactone hydrolysis by observing the change in concentration of the lactone and its ring-opened product over time.
Materials:
-
Lactone of interest (e.g., this compound)
-
Deuterated solvent (e.g., D₂O or a mixture of CD₃OD and D₂O)
-
Internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the lactone in the deuterated solvent of a known concentration (e.g., 10 mM).
-
Add a known concentration of the internal standard to the solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the lactone and the internal standard.
-
Maintain the sample at a constant temperature (e.g., 25°C or 37°C) and acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic peaks of the lactone and the ring-opened hydroxy acid product relative to the internal standard.
-
Plot the concentration of the lactone versus time to determine the rate of hydrolysis. For a pseudo-first-order reaction, a plot of ln[lactone] versus time will be linear, and the rate constant can be determined from the slope.[4][5][6]
Protocol 2: Comparative Reactivity Study using UV-Vis Spectroscopy
This method is suitable when the lactone or the product of its reaction with a nucleophile has a distinct UV-Vis absorbance profile.
Materials:
-
Lactone of interest
-
Nucleophile with a chromophore (e.g., a substituted aniline or thiophenol)
-
Appropriate buffered solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the lactone and the nucleophile in the chosen buffer.
-
Determine the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring the reaction, ideally where only one component absorbs significantly.
-
In a cuvette, mix the lactone and a stoichiometric excess of the nucleophile to ensure pseudo-first-order kinetics with respect to the lactone.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the chosen wavelength over time.
-
The rate constant can be determined by fitting the absorbance versus time data to the appropriate integrated rate law.[7][8][9]
Reactivity Comparison and Mechanistic Pathways
The reactivity of lactones is primarily governed by ring strain and the electrophilicity of the carbonyl carbon. The following diagrams illustrate the key factors influencing the reactivity of the compared lactones and the general mechanism of nucleophilic ring-opening.
Caption: Factors influencing the reactivity of lactones.
The ring-opening of β-lactones by nucleophiles can proceed through two main pathways: acyl-oxygen cleavage (B_AC_2) or alkyl-oxygen cleavage (B_AL_2). The preferred pathway is dependent on the nature of the nucleophile and the substitution pattern of the lactone.
Caption: Nucleophilic ring-opening pathways of β-lactones.
References
- 1. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 4. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 6. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | NSF Public Access Repository [par.nsf.gov]
- 7. gbcsci.com [gbcsci.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Efficacy of 3-Phenyloxetan-2-one in the Synthesis of γ-Phenyl-γ-butyrolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Butyrolactones are a class of compounds widely found in natural products and are pivotal building blocks in the synthesis of pharmaceuticals.[1] In particular, γ-phenyl-γ-butyrolactone serves as a crucial precursor for various lignans, which exhibit a broad spectrum of biological activities, including antiviral and antitumor properties.[2][3] The efficient synthesis of this lactone is therefore of significant interest. 3-Phenyloxetan-2-one, a β-lactone, presents a potential starting material for γ-phenyl-γ-butyrolactone through a ring-opening and subsequent cyclization strategy. This guide evaluates the theoretical efficacy of this approach against established synthetic routes.
Hypothetical Synthesis of γ-Phenyl-γ-butyrolactone from this compound
The proposed synthetic route from this compound involves a nucleophilic ring-opening of the β-lactone ring, followed by an intramolecular cyclization. The regioselectivity of the ring-opening is crucial, with nucleophilic attack at the β-carbon leading to the desired 3-phenyl-4-hydroxybutanoic acid derivative, which can then lactonize to form γ-phenyl-γ-butyrolactone.
Based on the known reactivity of β-lactones, "soft" nucleophiles tend to attack the β-carbon in an SN2 fashion, leading to alkyl-oxygen bond cleavage.[4][5] In contrast, "hard" nucleophiles typically attack the carbonyl carbon.[5] Therefore, a carefully chosen nucleophile would be required to favor the desired regioselectivity.
Experimental Workflow (Hypothetical)
Caption: Hypothetical two-step synthesis of γ-phenyl-γ-butyrolactone from this compound.
Comparative Analysis of Synthetic Routes to γ-Phenyl-γ-butyrolactone
Several alternative and well-established methods for the synthesis of γ-phenyl-γ-butyrolactone have been reported. This section compares the hypothetical route from this compound with two prominent examples: the oxidation of 1-phenyl-1,4-butanediol and a ruthenium-catalyzed chemo-selective oxidation.
| Parameter | Hypothetical Route from this compound | Oxidation of 1-Phenyl-1,4-butanediol [3] | RuCl₃/NaIO₄ Oxidation of γ-Hydroxy Olefin [6] |
| Starting Material | This compound | 1-Phenyl-1,4-butanediol | Substituted γ-hydroxy olefin |
| Key Reagents | Nucleophile (e.g., NaCN), Acid catalyst | Iron(III) nitrate nonahydrate, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) | RuCl₃, NaIO₄ |
| Reported Yield | Not available (hypothetical) | 90% | Modest to good yields |
| Reaction Conditions | Mild to moderate (estimated) | Acetonitrile, 20°C, 15 h | Not specified |
| Number of Steps | 2 (Ring-opening, Cyclization) | 1 | 1 |
| Advantages | Potentially utilizes a readily available starting material. | High yield, one-pot reaction. | Chemo-selective oxidation. |
| Disadvantages | Hypothetical, requires optimization, potential for side reactions (e.g., attack at the carbonyl carbon). | Requires preparation of the diol starting material. | Use of a precious metal catalyst, potential for over-oxidation. |
Detailed Experimental Protocols
Protocol 1: Oxidation of 1-Phenyl-1,4-butanediol to γ-Phenyl-γ-butyrolactone [3]
Materials:
-
1-Phenyl-1,4-butanediol (1 mmol, 166 mg)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (10 mol%, 40.4 mg)
-
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (5 mol%, 7 mg)
-
Acetonitrile (2 mL)
-
n-Dodecane (internal standard)
Procedure:
-
To a 10 mL reaction tube, add 1-phenyl-1,4-butanediol (166 mg, 1 mmol).
-
Add acetonitrile (2 mL) as the solvent.
-
Add Fe(NO₃)₃·9H₂O (40.4 mg, 10 mol%) and ABNO (7 mg, 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature (20°C) for 15 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, add n-dodecane as an internal standard for quantitative analysis by GC.
-
The reported yield of γ-phenyl-γ-butyrolactone is 90% with a 95% conversion of 1-phenyl-1,4-butanediol.
Protocol 2: Chemo-selective Oxidation of a γ-Hydroxy Olefin to a β,β-Disubstituted γ-Butyrolactone [6]
General Procedure:
-
Readily prepared substituted γ-hydroxy olefins are treated with a RuCl₃/NaIO₄ oxidation system.
-
The reaction proceeds through a lactol intermediate.
-
The target β,β-disubstituted γ-butyrolactones are obtained in modest to good yields.
-
This method demonstrates the ability of RuCl₃/NaIO₄ to selectively oxidize primary hydroxyl groups in the presence of secondary alcohols.
Signaling Pathways and Biological Relevance
γ-Butyrolactones are precursors in the biosynthesis of lignans, a large class of phenylpropanoid metabolites.[7][8] The phenylpropanoid pathway is a major metabolic pathway in plants that produces a wide variety of secondary metabolites.[9][10]
Phenylpropanoid Pathway Leading to Lignans
Caption: Simplified overview of the phenylpropanoid pathway leading to the biosynthesis of lignans.
Conclusion
While the synthesis of γ-phenyl-γ-butyrolactone from this compound remains a hypothetical pathway, it presents an intriguing possibility for further research. The success of this route would heavily depend on achieving regioselective ring-opening of the β-lactone. In contrast, established methods, such as the oxidation of 1-phenyl-1,4-butanediol, offer high yields and well-defined protocols. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability. The established methods currently provide a more reliable and efficient approach for the synthesis of γ-phenyl-γ-butyrolactone. Further investigation into the reactivity of this compound could, however, open up new synthetic avenues in the future.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Expeditious access to cis -β-aryl, γ-alkyl disubstituted (±)-γ-butyrolactones via nickel-hydride catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00895A [pubs.rsc.org]
- 3. GAMMA-PHENYL-GAMMA-BUTYROLACTONE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 10. Phenylpropanoid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Routes to 3-Phenyloxetan-2-one for Research and Development
A comprehensive cost-benefit analysis of three primary synthetic methodologies for 3-phenyloxetan-2-one reveals that the optimal choice for laboratory-scale production depends on a careful consideration of starting material cost, reaction efficiency, and experimental complexity. The methods evaluated include the intramolecular cyclization of 2-bromo-3-phenylpropanoic acid, the carbonylation of styrene oxide, and a multi-step approach commencing with a Reformatsky reaction.
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This compound, a versatile building block, can be synthesized through various pathways, each with its own set of advantages and disadvantages. This guide provides a detailed comparison of three such methods to aid in the selection of the most appropriate route for specific research and development needs.
Data Summary
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time (approx.) | Yield (approx.) | Estimated Cost per gram of Product |
| Method 1: Intramolecular Cyclization | 2-bromo-3-phenylpropanoic acid | Silver Carbonate (Ag₂CO₃) | 24 hours | 75% | Moderate |
| Method 2: Carbonylation of Epoxide | Styrene Oxide | Cobalt Carbonyl (Co₂(CO)₈), Lewis Acid (e.g., [Cr(salph)Cl]) | 48 hours | 85% | High (due to catalyst) |
| Method 3: Reformatsky Reaction & Cyclization | Benzaldehyde, Ethyl bromoacetate | Zinc (Zn) dust, Trifluoroacetic anhydride | 12 hours (total) | 60% (overall) | Low |
Method 1: Intramolecular Cyclization of 2-Bromo-3-phenylpropanoic Acid
This method relies on the intramolecular cyclization of a β-halocarboxylic acid, a well-established route to β-lactones. The use of a silver salt, such as silver carbonate, facilitates the displacement of the bromide and subsequent ring closure.
Experimental Protocol:
A solution of 2-bromo-3-phenylpropanoic acid (1 eq.) in a suitable anhydrous solvent (e.g., acetonitrile) is treated with silver carbonate (1.5 eq.). The reaction mixture is stirred at room temperature for approximately 24 hours. Progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid silver bromide is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Carbonylation of Styrene Oxide
The carbonylation of epoxides offers a direct route to β-lactones. This method typically employs a transition metal catalyst, such as a cobalt carbonyl complex, in conjunction with a Lewis acid co-catalyst to facilitate the insertion of carbon monoxide into the epoxide ring.
Experimental Protocol:
In a high-pressure reactor, styrene oxide (1 eq.) is dissolved in an appropriate solvent (e.g., dimethoxyethane). The catalyst system, consisting of dicobalt octacarbonyl (Co₂(CO)₈, 5 mol%) and a Lewis acid co-catalyst (e.g., [Cr(salph)Cl], 1 mol%), is added to the solution. The reactor is then pressurized with carbon monoxide (CO) to approximately 60 atm and heated to around 60°C for 48 hours. After cooling and careful depressurization, the solvent is removed in vacuo. The resulting residue is purified by chromatography to yield this compound.
Method 3: Reformatsky Reaction Followed by Cyclization
This two-step approach begins with the Reformatsky reaction between benzaldehyde and an α-haloester to form a β-hydroxy ester. The subsequent cyclization of this intermediate yields the desired β-lactone.
Experimental Protocol:
Step 1: Reformatsky Reaction. To a suspension of activated zinc dust (2 eq.) in anhydrous THF, a solution of ethyl bromoacetate (1.5 eq.) and benzaldehyde (1 eq.) is added dropwise. The reaction is gently heated to initiate the reaction and then stirred at room temperature for 2-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, ethyl 3-hydroxy-3-phenylpropanoate, is extracted with an organic solvent.
Step 2: Cyclization. The crude β-hydroxy ester is dissolved in a suitable solvent, such as dichloromethane, and treated with trifluoroacetic anhydride at 0°C. The reaction is allowed to warm to room temperature and stirred for approximately 8 hours. The reaction is then quenched with water, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Cost-Benefit Analysis
Method 1 (Intramolecular Cyclization) offers a good balance between yield and cost. The starting material, 2-bromo-3-phenylpropanoic acid, is commercially available, though its cost can be a factor for larger-scale synthesis. The use of a stoichiometric amount of a silver salt adds to the expense. However, the reaction conditions are mild, and the procedure is relatively straightforward, making it a suitable option for many research laboratories.
Method 2 (Carbonylation of Epoxide) provides the highest yield among the three methods. However, this comes at a significant cost, primarily due to the expensive and specialized cobalt and chromium catalysts. Furthermore, this method requires a high-pressure reactor and careful handling of toxic carbon monoxide gas, which may not be feasible in all laboratory settings. The long reaction time is also a consideration. This method is likely best suited for specialized applications where high yield is critical and the necessary equipment is available.
Method 3 (Reformatsky Reaction & Cyclization) is the most cost-effective route due to the low cost of the starting materials (benzaldehyde and ethyl bromoacetate) and reagents (zinc dust).[1][2] The overall yield is lower than the other two methods, and it involves a two-step procedure. However, the reactions are generally high-yielding and the protocols are well-established and relatively easy to perform.[3][4][5][6] This makes it an attractive option for large-scale synthesis or when cost is a primary concern.
Conclusion
The choice of synthesis method for this compound should be guided by the specific needs of the project. For routine laboratory synthesis where moderate yield and cost are acceptable, the intramolecular cyclization of 2-bromo-3-phenylpropanoic acid (Method 1) presents a reliable option. When the highest possible yield is the primary driver and the necessary infrastructure is in place, the carbonylation of styrene oxide (Method 2) may be the preferred, albeit more expensive and technically demanding, route. For cost-sensitive projects or larger-scale production, the Reformatsky reaction followed by cyclization (Method 3) offers an economically viable, though lower-yielding, alternative. Each method provides a viable pathway to this important synthetic intermediate, and a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision.
References
- 1. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 2. Benzaldehyde price,buy Benzaldehyde - chemicalbook [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Spectroscopic Face-Off: A Comparative Guide to 3-Phenyloxetan-2-one and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of 3-phenyloxetan-2-one and two of its isomers, trans-cinnamic acid and cis-cinnamic acid. All three share the same molecular formula (C₉H₈O₂), yet their distinct atomic arrangements give rise to unique spectral fingerprints.
Isomer Overview
| Compound | Structure | IUPAC Name | Key Differentiating Feature |
| This compound | This compound | Four-membered β-lactone ring with a phenyl group at the 3-position. | |
| trans-Cinnamic Acid | (E)-3-phenylprop-2-enoic acid | Phenyl and carboxylic acid groups are on opposite sides of the carbon-carbon double bond. | |
| cis-Cinnamic Acid | (Z)-3-phenylprop-2-enoic acid | Phenyl and carboxylic acid groups are on the same side of the carbon-carbon double bond. |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for trans- and cis-cinnamic acid. The distinct chemical environments of the protons and carbon atoms in these isomers, along with their vibrational modes and fragmentation patterns, are clearly distinguishable.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| trans-Cinnamic Acid | CDCl₃ | 7.83 (d, 1H, J = 16.0 Hz), 7.55 (m, 2H), 7.41 (m, 3H), 6.48 (d, 1H, J = 16.0 Hz), 11.5 (br s, 1H) |
| cis-Cinnamic Acid | CDCl₃ | 7.8-7.9 (m, 2H), 7.2-7.4 (m, 3H), 6.95 (d, 1H, J = 12.8 Hz), 5.85 (d, 1H, J = 12.8 Hz), 11.0 (br s, 1H) |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| trans-Cinnamic Acid | CDCl₃ | 172.5 (C=O), 147.2 (CH=), 134.1 (Ar-C), 130.8 (Ar-CH), 129.0 (Ar-CH), 128.4 (Ar-CH), 117.3 (=CH) |
| cis-Cinnamic Acid | CDCl₃ | 171.0 (C=O), 145.0 (CH=), 134.0 (Ar-C), 130.0 (Ar-CH), 129.2 (Ar-CH), 128.5 (Ar-CH), 118.9 (=CH) |
IR Spectroscopy Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| trans-Cinnamic Acid | KBr Pellet | ~3000 (O-H stretch, broad), 1680 (C=O stretch), 1625 (C=C stretch), 980 (trans C-H bend)[1] |
| cis-Cinnamic Acid | KBr Pellet | ~3000 (O-H stretch, broad), 1705 (C=O stretch), 1635 (C=C stretch), ~770 (cis C-H bend) |
Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| trans-Cinnamic Acid | EI | 148 (M⁺), 147 (M-H)⁺, 131 (M-OH)⁺, 103 (M-COOH)⁺, 91, 77[2] |
| cis-Cinnamic Acid | EI | 148 (M⁺), 147 (M-H)⁺, 131 (M-OH)⁺, 103 (M-COOH)⁺, 91, 77 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-phenyloxetan-2-one and structurally related compounds. Due to the limited availability of specific biological data for this compound in publicly accessible literature, this comparison focuses on available data for related β-lactone structures to infer potential activities and highlight areas for future research.
Introduction to β-Lactones
The β-lactone (oxetan-2-one) ring is a four-membered cyclic ester that is a structural motif found in a number of natural products and synthetic compounds exhibiting a wide range of biological activities. The inherent ring strain of the β-lactone moiety makes it susceptible to nucleophilic attack, often leading to covalent modification of biological macromolecules such as enzymes. This reactivity is a key determinant of their biological effects, which include antimicrobial, anticancer, and enzyme inhibitory properties.
Comparative Biological Activity
Table 1: Inhibitory Activity of Selected Oxetan-2-ones against Yeast HMG-CoA Synthase
| Compound | Structure | IC50 (µM)[1] |
| 4-Undecyl-oxetan-2-one | 1.5 | |
| 4-Dodecyl-oxetan-2-one | 1.2 | |
| 4-Tridecyl-oxetan-2-one | 1.0 | |
| trans-3-Methyl-4-dodecyl-oxetan-2-one | 0.3 | |
| trans-3-Methyl-4-tridecyl-oxetan-2-one | 0.2 |
Data from a study on yeast HMG-CoA synthase inhibition.[1]
The data in Table 1 indicates that the inhibitory activity of 4-alkyl-oxetan-2-ones against HMG-CoA synthase is influenced by the length of the alkyl chain at the C4 position, with longer chains generally leading to increased potency.[1] Furthermore, the introduction of a methyl group at the C3 position, as seen in the trans-3-methyl-4-alkyl-oxetan-2-ones, significantly enhances inhibitory activity.[1] This suggests that substitution at the C3 position, as in this compound, is likely to have a profound impact on biological activity. The phenyl group, being a bulky and hydrophobic moiety, would be expected to interact differently with the enzyme's binding pocket compared to a small alkyl group.
Experimental Protocols
Inhibition of Yeast HMG-CoA Synthase
The following is a generalized protocol based on the study of HMG-CoA synthase inhibitors.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against yeast HMG-CoA synthase.
Materials:
-
Recombinant or native yeast HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Buffer solution (e.g., Tris-HCl or phosphate buffer at a physiological pH)
-
Test compounds (e.g., oxetan-2-one derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing the buffer, acetyl-CoA, and the test compound at various concentrations.
-
The reaction is initiated by the addition of HMG-CoA synthase.
-
The mixture is incubated for a specific period at a controlled temperature.
-
The reaction is stopped, and the amount of Coenzyme A (CoA) produced is quantified by adding DTNB. DTNB reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Inhibition of HMG-CoA Synthase
The following diagram illustrates the general principle of enzyme inhibition assays, such as the one used for HMG-CoA synthase.
Caption: General workflow for an enzyme inhibition assay.
Logical Relationships in Structure-Activity
The available data, though not directly on this compound, allows for the formulation of a logical relationship for the inhibitory activity of oxetan-2-ones against HMG-CoA synthase.
Caption: Key structural features influencing HMG-CoA synthase inhibition by oxetan-2-ones.
Conclusion and Future Directions
The biological activity of this compound remains largely unexplored in the public domain. Based on the structure-activity relationships observed in related β-lactones, it is plausible that this compound could exhibit significant biological activity, potentially as an enzyme inhibitor. The presence of the phenyl group at the C3 position is a key structural feature that warrants investigation.
Future research should focus on the synthesis and comprehensive biological screening of this compound and its derivatives. Key areas of investigation should include:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine cytotoxicity and potential mechanisms of action.
-
Enzyme Inhibition Assays: Screening against various enzymes, particularly those with known susceptibility to β-lactone inhibitors, such as proteases, lipases, and synthases.
-
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi.
The generation of such data will be crucial for a thorough understanding of the biological potential of this compound and for guiding the design of new therapeutic agents based on the oxetan-2-one scaffold.
References
Comparative Analysis of 3-Phenyloxetan-2-one Analogs and Alternative Compounds in Targeting Calcium-Independent Phospholipase A2 (GVIA iPLA2)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a 3-Aryl-β-lactone and a Fluoroketone Inhibitor of GVIA iPLA2, with Supporting Experimental Data and Pathway Visualization.
Direct experimental studies on the biological activity of 3-phenyloxetan-2-one are limited in publicly available literature. However, research on structurally related β-lactones provides valuable insights into their potential as enzyme inhibitors. This guide focuses on a comparative analysis of a 3-aryl-β-lactone analog and a fluoroketone compound, both of which have been investigated for their inhibitory effects on Ca2+-independent phospholipase A2 (GVIA iPLA2), an enzyme implicated in cellular apoptosis.
Performance Comparison of GVIA iPLA2 Inhibitors
The inhibitory activities of a 3-aryl-β-lactone (compound 9a) and a fluoroketone inhibitor (FKGK18) against GVIA iPLA2 have been evaluated, providing a basis for comparing these two classes of compounds. While not a direct study of this compound, compound 9a, featuring a phenyl group tethered to the oxetan-2-one core by a three-carbon chain, serves as the closest available structural analog with published experimental data.
| Compound | Chemical Structure | Target Enzyme | Assay Type | Key Performance Metric |
| 3-Aryl-β-lactone (analog) (Compound 9a) | 3-(3-phenylpropyl)-4-hexyloxetan-2-one | GVIA iPLA2 | Radioactivity-based mixed micelle assay | < 90% inhibition at 0.091 mole fraction[1] |
| Fluoroketone (alternative) (FKGK18) | 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one | GVIA iPLA2 | Radioactivity-based mixed micelle assay | IC50: 100 nM[1] |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. Below is a representative protocol for a radioactivity-based mixed micelle phospholipase A2 assay, similar to the one used to evaluate the compounds in this guide.
Radioactivity-Based Mixed Micelle Phospholipase A2 (PLA2) Assay
Objective: To determine the enzymatic activity of PLA2 by measuring the release of a radiolabeled fatty acid from a phospholipid substrate within a mixed micelle.
Materials:
-
Radiolabeled phospholipid substrate (e.g., L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine)
-
Unlabeled carrier phospholipid (e.g., L-α-dipalmitoyl-phosphatidylcholine)
-
Surfactant (e.g., Sodium deoxycholate or Triton X-100)
-
Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
CaCl2
-
Bovine Serum Albumin (BSA)
-
Enzyme solution (Phospholipase A2)
-
Stop solution (e.g., 5% Triton X-100 with EDTA)
-
Organic solvent for extraction (e.g., Hexane with 0.1% acetic acid)
-
Anhydrous sodium sulfate
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation:
-
Enzymatic Reaction:
-
The reaction is performed in a total volume of 1.0 ml in a suitable buffer (e.g., 0.1 M glycine-NaOH, pH 9.0).[2]
-
The reaction mixture contains 2 µmol CaCl2, 10 µg BSA, 2.5 µmol sodium deoxycholate, and 40-100 nmol of the prepared substrate.[2]
-
The reaction is initiated by the addition of the phospholipase A2 enzyme (e.g., 0.01 units or less).[2]
-
For inhibitor studies, the enzyme is pre-incubated with the inhibitor for a specified time before adding the substrate.
-
-
Reaction Termination:
-
The reaction is stopped by adding 0.2 ml of a 5% Triton X-100 solution containing 40 µmol EDTA.[2]
-
-
Product Extraction:
-
The radioactive fatty acid product is extracted with 10 ml of hexane containing 0.1% acetic acid in the presence of anhydrous sodium sulfate (0.5 g/ml).[2]
-
-
Quantification:
-
The radioactivity in the hexane extract is measured using a scintillation counter.[2]
-
The enzyme activity is calculated based on the amount of radioactive product formed over time.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GVIA iPLA2 leading to apoptosis and a typical experimental workflow for evaluating enzyme inhibitors.
References
A Head-to-Head Comparison of Purification Techniques for Beta-Lactones
For Researchers, Scientists, and Drug Development Professionals
Beta-lactones, a class of four-membered cyclic esters, are crucial intermediates in organic synthesis and building blocks for various pharmaceuticals. Their inherent ring strain, while contributing to their synthetic utility, also renders them susceptible to degradation, making their purification a critical and often challenging step. This guide provides an objective comparison of common purification techniques for beta-lactones, supported by available experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Key Purification Challenges
The primary challenges in purifying beta-lactones stem from their reactivity. Common impurities encountered during their synthesis include:
-
Acidic Impurities: Unreacted carboxylic acids and acidic byproducts.
-
Anhydrides: Formed from the dimerization of ketenes or reaction with carboxylic acids.
-
Unreacted Starting Materials: Aldehydes, ketones, and ketenes.
-
Polymerization Products: Beta-lactones can polymerize, especially at elevated temperatures or in the presence of catalysts.
The choice of purification technique must consider the stability of the target beta-lactone and the nature of the impurities to be removed.
Comparison of Purification Techniques
The following sections detail the most common methods for purifying beta-lactones: aqueous alkali extraction, column chromatography, crystallization, and distillation.
Data Presentation: Quantitative Comparison
| Purification Technique | Typical Purity | Typical Yield/Recovery | Key Advantages | Key Disadvantages |
| Aqueous Alkali Extraction | >98%[1][2] | >95%[1][2] | Effective for removing acidic impurities; Fast. | Risk of lactone hydrolysis at high pH; Requires subsequent extraction and solvent removal. |
| Column Chromatography | High (>95%) | Variable (depends on loading and elution) | Good for separating a wide range of impurities; Amenable to various scales. | Can be time-consuming; Potential for product degradation on stationary phase; Requires significant solvent volumes. |
| Crystallization | Very High (>99%) | Variable (depends on solubility) | Can yield highly pure product; Relatively simple setup. | Finding a suitable solvent system can be challenging; Product loss in the mother liquor. |
| Vacuum Distillation | High (>98%) | High | Effective for separating volatile impurities from non-volatile products (or vice-versa); Good for thermally sensitive compounds. | Requires specialized equipment; Risk of polymerization at elevated temperatures, even under vacuum. |
Experimental Protocols
Aqueous Alkali Extraction
This method is particularly effective for removing acidic impurities from crude beta-lactone mixtures.[1][2]
Protocol:
-
Dissolve the crude beta-lactone in a suitable organic solvent (e.g., chloroform, diethyl ether).
-
Prepare a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The pH should be maintained between 8 and 10 to minimize lactone hydrolysis.[1][2]
-
Combine the organic solution of the beta-lactone with the aqueous basic solution in a separatory funnel.
-
Gently shake the funnel, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The acidic impurities will be extracted into the aqueous layer as their corresponding salts.
-
Drain the aqueous layer. Repeat the extraction with fresh aqueous base if necessary, monitoring the pH of the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified beta-lactone.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For beta-lactones, silica gel is a commonly used stationary phase.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude beta-lactone in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions using a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing the purified beta-lactone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid beta-lactones. The key is to find a solvent or solvent system in which the beta-lactone is soluble at high temperatures but insoluble at low temperatures.
Protocol:
-
Solvent Selection: Experiment with small amounts of the crude product and various solvents to find a suitable one. Good candidates are often ethers, esters, or hydrocarbon solvents. A mixed solvent system (e.g., diethyl ether-hexane) can also be effective.
-
Dissolution: Place the crude beta-lactone in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Vacuum Distillation
For liquid beta-lactones, vacuum distillation is an effective method for purification, especially when dealing with high-boiling compounds or those that are thermally sensitive.[3] By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of decomposition.[3]
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is free of cracks and can withstand the vacuum.
-
Sample and Boiling Chips: Place the crude beta-lactone and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for the beta-lactone at the applied pressure. It is often advisable to collect a small forerun and discard it.
-
Completion: Once the desired product has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualizations
Caption: Workflow for Aqueous Alkali Extraction.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Crystallization.
Caption: Workflow for Vacuum Distillation.
Conclusion
The selection of an appropriate purification technique for beta-lactones is paramount for obtaining high-quality material for subsequent research and development.
-
Aqueous alkali extraction is a rapid and effective method for removing acidic impurities, often yielding high recovery and purity.[1][2]
-
Column chromatography offers versatility in separating a broader range of impurities but may require more optimization and can lead to lower yields.
-
Crystallization is the method of choice for obtaining highly pure, solid beta-lactones, provided a suitable solvent can be identified.
-
Vacuum distillation is ideal for purifying liquid beta-lactones that are thermally sensitive or have high boiling points.[3]
A combination of these techniques is often employed to achieve the desired level of purity. For instance, a crude product might first be subjected to an aqueous alkali wash to remove the bulk of acidic impurities, followed by column chromatography or distillation for final purification. The optimal strategy will always depend on the specific beta-lactone, the impurities present, and the desired final purity.
References
Assessing the green chemistry metrics of 3-phenyloxetan-2-one synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to 3-phenyloxetan-2-one, a key building block, assessed through the lens of green chemistry principles. This guide provides detailed experimental protocols, quantitative metric comparisons, and a logical workflow for evaluation.
The synthesis of β-lactones, such as this compound, is of significant interest in medicinal chemistry and drug development due to their utility as versatile intermediates and their presence in bioactive molecules. As the pharmaceutical industry increasingly embraces sustainable practices, evaluating the "greenness" of synthetic pathways is crucial. This guide compares two distinct synthetic routes to this compound: a classical intramolecular cyclization and a modern catalytic carbonylation approach, providing the data necessary to assess their environmental impact.
Comparative Analysis of Green Chemistry Metrics
To objectively assess the sustainability of each synthetic pathway, several key green chemistry metrics were calculated. These metrics provide a quantitative measure of the efficiency and environmental footprint of a chemical process. The data is summarized below.
| Green Chemistry Metric | Route A: Intramolecular Cyclization | Route B: Catalytic Carbonylation of Styrene Oxide | Ideal Value | Metric Definition |
| Atom Economy (AE) | 39.5% | 81.4% | 100% | The percentage of atoms from the reactants that are incorporated into the desired product. |
| Reaction Mass Efficiency (RME) | 28.5% | 75.1% | 100% | The percentage of the mass of the reactants that ends up in the isolated product, accounting for yield. |
| Process Mass Intensity (PMI) | 48.9 | 16.7 | 1.0 | The total mass of input (raw materials, solvents, reagents) used to produce 1 kg of product. |
| E-Factor | 47.9 | 15.7 | 0 | The total mass of waste generated per kilogram of product (PMI - 1). |
| Yield | 72% | 92% | 100% | The amount of product obtained in a chemical reaction. |
Calculations are based on the detailed experimental protocols provided in the subsequent sections.
Logical Workflow for Green Metric Assessment
The following diagram illustrates the systematic process used to evaluate and compare the greenness of the different synthetic routes for this compound.
Caption: Workflow for assessing the green chemistry metrics of different synthesis routes.
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below. These protocols form the basis for the quantitative data presented in the comparison table.
Route A: Intrameolecular Cyclization of 3-Bromo-2-phenylpropanoic Acid
This classical approach involves the preparation of a halo-acid followed by an intramolecular nucleophilic substitution to form the β-lactone ring.
Step 1: Synthesis of 3-Bromo-2-phenylpropanoic Acid
-
To a solution of cinnamic acid (14.8 g, 100 mmol) in 75 mL of glacial acetic acid, add hydrobromic acid (33% in acetic acid, 40 mL, ~200 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into 500 mL of ice-water.
-
The white precipitate of 3-bromo-2-phenylpropanoic acid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.
-
Expected yield: ~20.6 g (90%).
Step 2: Cyclization to this compound
-
Dissolve 3-bromo-2-phenylpropanoic acid (11.45 g, 50 mmol) in 100 mL of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (2.2 g, 55 mmol) in 20 mL of water dropwise over 30 minutes with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to yield this compound as a colorless oil.
-
Isolated Yield: 5.33 g (72%).
Route B: Catalytic Carbonylation of Styrene Oxide
This modern approach utilizes a bimetallic catalyst to facilitate the insertion of carbon monoxide into an epoxide ring, representing a more atom-economical pathway. This protocol is adapted from the work of Kramer, J. W., et al. in Org. Lett. 2006.
Experimental Setup:
-
All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
A 100 mL stainless steel autoclave equipped with a magnetic stir bar is used as the reaction vessel.
Procedure:
-
In a glovebox, the bimetallic catalyst, [(salcy)Cr(THF)₂][Co(CO)₄] (where salcy is N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine), (103 mg, 0.1 mmol, 0.2 mol%) is added to the autoclave.
-
Styrene oxide (5.7 mL, 6.0 g, 50 mmol) is added via syringe.
-
Anhydrous diethyl ether (20 mL) is added as the solvent.
-
The autoclave is sealed, removed from the glovebox, and connected to a carbon monoxide (CO) line.
-
The reactor is pressurized with carbon monoxide to 1 atm (14.7 psi).
-
The reaction mixture is stirred at room temperature (25 °C) for 24 hours.
-
After 24 hours, the CO pressure is carefully vented in a fume hood.
-
The solvent is removed from the reaction mixture under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford this compound.
-
Isolated Yield: 6.81 g (92%).
Cross-Validation of Analytical Methods for the Characterization of 3-Phenyloxetan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-phenyloxetan-2-one, a key intermediate in various synthetic processes. The cross-validation of these methods is crucial for ensuring data integrity, regulatory compliance, and successful drug development. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes the cross-validation workflow.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the intended analytical purpose. This is a critical step when transferring a method between laboratories, comparing a new method to an established one, or when data from different analytical techniques will be combined in a single study.[1] The goal is to ensure that the results are reliable and reproducible, regardless of the method or laboratory used.[1]
The core parameters evaluated during cross-validation typically include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methods
This section compares the performance of three common analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for each method. Please note that specific values can vary depending on the instrumentation, column, and other experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Value |
| Retention Time | 4.5 ± 0.2 min |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Value |
| Retention Time | 8.2 ± 0.3 min |
| **Linearity (R²) ** | > 0.998 |
| Range | 0.5 - 50 µg/mL |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Table 3: Spectroscopic Characterization Data
| Method | Key Observables for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.85 (dd, 1H), 4.30 (dd, 1H), 3.80 (t, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172 (C=O), 135 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 70 (O-CH₂), 45 (CH) |
| Mass Spectrometry (EI) | m/z (%): 148 (M⁺), 120, 104, 91, 77 |
| FTIR (KBr) | ν (cm⁻¹): ~1820 (C=O, β-lactone), ~3030 (Ar C-H), ~2950 (Aliphatic C-H) |
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound using HPLC, GC-MS, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 300 amu.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate (1 mg/mL). Prepare calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute to fall within the linear range of the assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 240 ppm
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Conclusion
The choice of an analytical method for the characterization of this compound depends on the specific requirements of the analysis. HPLC offers robust and precise quantification suitable for routine quality control. GC-MS provides higher sensitivity and structural confirmation, making it ideal for impurity profiling and trace analysis. NMR spectroscopy is unparalleled for unambiguous structure elucidation.
A thorough cross-validation as outlined in this guide is essential to ensure the reliability and comparability of data generated by different methods or laboratories. This systematic approach, supported by robust experimental design and statistical analysis, is fundamental to maintaining high standards in pharmaceutical development and research.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Phenyloxetan-2-one
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Phenyloxetan-2-one. The information is intended to supplement, not replace, institutional safety protocols and the judgment of a trained chemical hygiene officer.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure.[1][2] The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[3][4] A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure.[3][4]
-
Hand Protection: Chemically resistant gloves are essential.[5] Disposable nitrile gloves are a suitable minimum for incidental contact but should be changed immediately upon contamination.[3] For prolonged handling or direct contact, consider wearing double gloves or a more robust glove material after consulting a glove manufacturer's compatibility chart.[3]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned to protect against splashes and spills.[4] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[1]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6] If procedures with a high potential for aerosol generation are unavoidable, a risk assessment should be performed to determine if a respirator is necessary.[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, review all available information on this compound and similar compounds. Ensure that a chemical spill kit is readily accessible.[7]
-
Work Area: Conduct all manipulations of this compound within a properly functioning chemical fume hood.[6] The work surface should be clean and uncluttered.
-
Weighing and Transfer: When weighing the solid compound, use a disposable weigh boat. Use appropriate tools like spatulas to avoid direct contact.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and any known hazards.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.[6]
Disposal Plan
As the specific hazards of this compound are not well-defined, it should be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) in a designated, labeled, and sealed waste container.[8]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "RCRA empty" containers that held this compound should be managed according to institutional guidelines. This may involve triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[9]
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure the waste container is properly labeled with the full chemical name and any known hazard information.[9]
Data Presentation
The following table summarizes the available physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| CAS Number | 27150-91-0 | PubChem |
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the general safety literature. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety and handling guidelines outlined in this document.
Mandatory Visualization
The following diagram illustrates a general workflow for responding to a chemical spill in a laboratory setting.
Caption: General workflow for responding to a laboratory chemical spill.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




